molecular formula C16H24N2O2 B032156 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole CAS No. 23869-98-9

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

カタログ番号: B032156
CAS番号: 23869-98-9
分子量: 276.37 g/mol
InChIキー: BGQHPLYSXBZMQG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole is a research-grade chemical compound of significant interest in pharmacological and cardiovascular studies. This molecule is recognized for its potent and selective β1-adrenergic receptor (β1-AR) antagonistic activity. Its core research value lies in its utility as a key tool compound for investigating adrenergic signaling pathways, the pathophysiology of hypertension, cardiac arrhythmias, and other stress-related cardiovascular conditions. The mechanism of action involves competitive inhibition of catecholamines like epinephrine and norepinephrine at the β1-adrenergic receptor subtype, which is predominantly located in the heart and kidneys. By blocking this receptor, the compound inhibits the normal G-protein-mediated signaling cascade, leading to reduced heart rate, decreased cardiac contractility, and suppression of renin release from the kidneys. This makes it an indispensable agent for in vitro and ex vivo studies aimed at elucidating the role of β1-AR in cardiac function, modeling cardiovascular diseases, and screening for novel therapeutic agents. Researchers utilize this compound to probe the intricacies of GPCR (G-protein coupled receptor) function and to study the effects of selective beta-blockade in experimental models. It is supplied strictly for research purposes and is not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-8-13-14(18-11)6-5-7-15(13)20-10-12(19)9-17-16(2,3)4/h5-8,12,17-19H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQHPLYSXBZMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946662
Record name 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23869-98-9, 62658-85-9
Record name 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((2-Methyl-1H-indol-4-yl)oxy)-3-(tert-butylamino)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062658859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole, a significant heterocyclic compound with potential applications in pharmaceutical research and development. The synthesis is presented with a focus on the underlying chemical principles, detailed experimental protocols, and thorough characterization of the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound belongs to the class of aryloxypropanolamines, a structural motif common to many beta-adrenergic receptor antagonists (β-blockers).[1] These compounds are of significant interest in medicinal chemistry due to their therapeutic effects on cardiovascular conditions. The synthesis of this specific molecule involves a straightforward yet elegant two-step process, beginning with the readily available 4-hydroxy-2-methylindole. The strategic introduction of the aminopropanol side chain at the 4-position of the indole ring is key to its potential biological activity.

Synthetic Strategy and Mechanism

The synthesis of the title compound is achieved through a two-step sequence:

  • O-alkylation of 4-hydroxy-2-methylindole with epichlorohydrin to form the key intermediate, 4-(2,3-epoxypropoxy)-2-methylindole.

  • Nucleophilic ring-opening of the epoxide with tert-butylamine to yield the final product.

This approach is a well-established method for the synthesis of aryloxypropanolamine derivatives.

Step 1: Synthesis of 4-(2,3-Epoxypropoxy)-2-methylindole (Intermediate 1)

The first step involves the Williamson ether synthesis, where the phenoxide ion of 4-hydroxy-2-methylindole acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. The reaction is typically carried out in a basic aqueous medium. The base, in this case sodium hydroxide, deprotonates the hydroxyl group of 4-hydroxy-2-methylindole to form the more nucleophilic phenoxide.

The phenoxide then attacks the terminal carbon of epichlorohydrin in an SN2 reaction, displacing the chloride ion and forming a glycidyl ether.[2] The use of an excess of epichlorohydrin can help to minimize the formation of byproducts.

Reaction Scheme: Synthesis of Intermediate 1

start_mol1 4-Hydroxy-2-methylindole reaction1_plus + start_mol1->reaction1_plus start_mol2 Epichlorohydrin start_mol2->reaction1_plus reagent1 NaOH, H₂O intermediate1 4-(2,3-Epoxypropoxy)-2-methylindole arrow1 reaction1_plus->arrow1 arrow1->intermediate1

Caption: Synthesis of the epoxide intermediate.

Step 2: Synthesis of this compound (Final Product)

The second step is the nucleophilic ring-opening of the previously synthesized epoxide intermediate by tert-butylamine. The bulky tert-butylamine attacks the sterically less hindered terminal carbon of the epoxide ring. This regioselectivity is a common feature in the ring-opening of epoxides under basic or neutral conditions. The reaction is typically carried out by heating the epoxide with an excess of the amine in a suitable solvent.

Reaction Scheme: Synthesis of the Final Product

intermediate1 4-(2,3-Epoxypropoxy)-2-methylindole reaction2_plus + intermediate1->reaction2_plus start_mol3 tert-Butylamine start_mol3->reaction2_plus final_product This compound arrow2 reaction2_plus->arrow2

Caption: Formation of the final product.

Experimental Protocols

The following protocols are based on established literature procedures.[3]

Materials and Methods
Reagent/MaterialGradeSupplier
4-Hydroxy-2-methylindole≥98%Commercially Available
Epichlorohydrin≥99%Commercially Available
Sodium HydroxideReagent GradeCommercially Available
tert-Butylamine≥99%Commercially Available
DioxaneAnhydrousCommercially Available
Methylene ChlorideReagent GradeCommercially Available
Ethyl AcetateReagent GradeCommercially Available
Magnesium SulfateAnhydrousCommercially Available
Synthesis of 4-(2,3-Epoxypropoxy)-2-methylindole (Intermediate 1)
  • To a solution of 3.1 g of sodium hydroxide in 150 cc of water, add 11.6 g of 4-hydroxy-2-methylindole with stirring under a nitrogen atmosphere.

  • To this mixture, add 12.4 cc of epichlorohydrin.

  • Continue stirring at room temperature for 24 hours.

  • Extract the reaction mixture four times with methylene chloride.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to obtain the crude intermediate.

Synthesis of this compound (Final Product)
  • Take the crude 4-(2,3-epoxypropoxy)-2-methylindole (approximately 14.6 g) and dissolve it in 100 cc of dioxane.

  • Add 21 g of tert-butylamine to the solution.

  • Heat the reaction mixture to 120° C for 6 hours in a sealed vessel.

  • After cooling, evaporate the excess tert-butylamine and dioxane under reduced pressure.

  • The oily crude product is purified by column chromatography on aluminum oxide using a mixture of benzene and methanol as the eluent.

  • Crystallize the purified product from ethyl acetate.

Characterization of the Final Product

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

PropertyValueSource
Molecular Formula C₁₆H₂₄N₂O₂[4]
Molecular Weight 276.37 g/mol [4]
Melting Point 131-133 °C[3]

While the patent does not provide spectroscopic data, typical characterization would involve:

  • ¹H NMR Spectroscopy: To confirm the presence of all protons and their respective chemical environments. Key signals would include those for the aromatic protons of the indole ring, the methyl group at the 2-position, the protons of the propanolamine side chain, and the tert-butyl group.

  • ¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule. The spectrum would show distinct signals for the indole ring carbons, the methyl carbon, the carbons of the side chain, and the tert-butyl carbons.[3]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the product.[3]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the O-H and N-H stretching vibrations of the hydroxyl and amine groups, respectively, as well as the C-O ether linkage.

Discussion

The synthesis of this compound is a robust and reproducible process. The choice of reagents and reaction conditions is critical for achieving a good yield and high purity of the final product.

The initial O-alkylation step is a classic Williamson ether synthesis. The use of a strong base like sodium hydroxide ensures the complete deprotonation of the phenolic hydroxyl group, which is necessary for the subsequent nucleophilic attack on epichlorohydrin. The reaction is performed in an aqueous medium, which is advantageous from an environmental and cost perspective.

The second step, the aminolysis of the epoxide, is a standard method for introducing an amino group. The use of an excess of tert-butylamine helps to drive the reaction to completion and also serves as the reaction solvent in some cases. The regioselectivity of the amine attack on the terminal carbon of the epoxide is governed by steric factors, leading to the formation of the desired secondary amine.

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Column chromatography followed by crystallization is an effective method for obtaining the product in high purity.

Conclusion

This technical guide has outlined a reliable and well-documented procedure for the synthesis of this compound. By following the detailed experimental protocols and utilizing the appropriate analytical techniques for characterization, researchers can confidently prepare this compound for further investigation in drug discovery and development programs. The straightforward nature of this synthetic route makes it amenable to scale-up for the production of larger quantities of the target molecule.

References

[3] Troxler, F., & Hofmann, A. (1969). U.S. Patent No. 3,471,515. Washington, DC: U.S. Patent and Trademark Office. [4] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 152662, this compound. Retrieved from [Link]. [2] Boyd, D. R., & Marle, E. R. (1908). The reaction between epichlorohydrin and phenol in the presence of a base. Journal of the Chemical Society, Transactions, 93, 838-842. [1] Wikipedia contributors. (2023, December 28). Beta blocker. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

Sources

"chemical properties of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Bopindolol

Introduction: Unveiling Bopindolol

1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol, more commonly known as Bopindolol, is a potent, long-acting beta-adrenergic receptor antagonist.[1][2] It is clinically utilized for the management of cardiovascular conditions, primarily hypertension and angina pectoris.[1][2][3] A key feature of Bopindolol from a chemical and pharmacological standpoint is its nature as an ester prodrug.[1][4] Following administration, it undergoes in-vivo hydrolysis to its active metabolite, which is responsible for the therapeutic effects.

This guide provides a comprehensive exploration of the core chemical properties of Bopindolol, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, synthesis, analytical and spectroscopic profile, and the chemical basis of its mechanism of action, offering field-proven insights into its scientific foundation.

Section 1: Chemical Identity and Physicochemical Profile

A precise understanding of a compound's identity and physical properties is the bedrock of all further research and development. Bopindolol is a lipophilic aryloxypropanolamine derivative.[4][5]

Core Identifiers

The fundamental identifiers for Bopindolol are summarized below, providing a clear reference for sourcing, registration, and documentation.

IdentifierValueSource
IUPAC Name (RS)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl benzoate[1]
CAS Number 62658-63-3[1][5]
Molecular Formula C₂₃H₂₈N₂O₃[1][5]
Molar Mass 380.49 g·mol⁻¹[1][5]
Synonyms Bopindololum, LT 31-200[1][5][6]
Drug Class Beta Blocker, Antihypertensive[1][3][5]
Physicochemical Properties

The physicochemical properties of Bopindolol dictate its behavior in both chemical and biological systems, influencing everything from formulation to pharmacokinetics.

PropertyValue / DescriptionSignificance & Causality
Lipophilicity (LogP) Predicted: 4.45 to 4.7The high LogP value indicates significant lipophilicity, one of the highest among clinically used beta-blockers.[1] This is primarily due to the presence of the indole and benzoate aromatic rings and the tert-butyl group. This property influences its absorption, distribution, and ability to cross cell membranes.
Solubility Soluble in ether and methylene chloride.[5] Predicted water solubility is very low (0.0016 g/L).Its nonpolar nature makes it soluble in organic solvents but practically insoluble in aqueous media. This is a critical consideration for formulation development, often necessitating the use of its more soluble salt forms, such as Bopindolol maleate, for oral dosage forms.[5]
Chirality The molecule contains a stereocenter at the 2-position of the propan-2-ol backbone. It is typically used as a racemate ((RS)-Bopindolol).The stereochemistry can be critical for receptor binding and pharmacological activity. The (S)-enantiomer is also documented.[7] Enantioselective synthesis or separation may be required to study the specific activities of each isomer.

Section 2: Chemical Synthesis and Structural Elucidation

The synthesis of Bopindolol involves a multi-step process building upon a 4-hydroxyindole precursor. Understanding this pathway is crucial for manufacturing, impurity profiling, and the development of novel analogues.

Synthetic Pathway

A common synthetic route proceeds through three main steps, starting from 4-Hydroxy-2-methylindole.[1] The causality of this pathway lies in the sequential and controlled introduction of the key functional groups to build the final aryloxypropanolamine structure.

Step 1: Epoxidation. The phenolic hydroxyl group of 4-Hydroxy-2-methylindole is reacted with epichlorohydrin. This is a standard Williamson ether synthesis variation to introduce the oxirane ring, which is a versatile electrophile for the next step.

Step 2: Aminolysis. The resulting epoxide intermediate is opened by nucleophilic attack from tert-butylamine. This reaction regioselectively opens the epoxide ring to form the secondary amine and secondary alcohol characteristic of this class of beta-blockers.

Step 3: Esterification. The final step is the esterification of the secondary alcohol on the propanol backbone with benzoic anhydride. This step attaches the benzoate group, converting the active metabolite into the Bopindolol prodrug. This ester bond is designed to be cleaved by esterase enzymes in the body.

Synthesis_Workflow cluster_0 Synthesis of Bopindolol A 4-Hydroxy-2-methylindole B 2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole A->B + Epichlorohydrin C 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole B->C + tert-Butylamine D Bopindolol C->D + Benzoic Anhydride

Caption: Synthetic workflow for Bopindolol.

Section 3: Spectroscopic & Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and concentration of Bopindolol in research and quality control settings.

Spectroscopic Profile

While specific, high-resolution spectra are proprietary, the expected spectroscopic data can be predicted based on the molecule's structure. This predictive analysis is a cornerstone of structural elucidation.

TechniqueExpected Observations & Structural Correlation
¹H NMR - Singlet (~1.1-1.3 ppm, 9H): Characteristic of the magnetically equivalent protons of the tert-butyl group. - Singlet (~2.4 ppm, 3H): Methyl group on the indole ring. - Multiplets (various shifts): Protons of the propanol backbone (CH₂, CH). - Aromatic Region (~6.5-8.2 ppm): Multiple signals corresponding to the protons on the indole and benzoate rings. - Broad Singlet: N-H proton of the indole ring.
Mass Spec (MS) - Molecular Ion [M]⁺: Expected at m/z ≈ 380.21, corresponding to the molecular formula C₂₃H₂₈N₂O₃. - Key Fragments: Common fragmentation would involve the loss of the tert-butyl group ([M-57]⁺), cleavage of the ester linkage, or cleavage of the ether bond, providing a fingerprint for the molecule's core structure.
Infrared (IR) - ~3400 cm⁻¹: N-H stretching vibration from the indole ring. - ~2850-2970 cm⁻¹: C-H stretching from the aliphatic parts (tert-butyl, methyl, propanol backbone). - ~1720 cm⁻¹: Strong C=O stretching from the benzoate ester group. This is a key diagnostic peak. - ~1270 & ~1100 cm⁻¹: C-O stretching from the ester and ether linkages.
Chromatographic and Electrophoretic Methods

Quantitative analysis of Bopindolol, especially in pharmaceutical formulations and biological matrices, relies heavily on separation science.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the quantification of Bopindolol.[8] The high lipophilicity of the molecule makes reversed-phase chromatography the method of choice.

  • Protocol Principle: A typical method involves a C18 stationary phase, which is nonpolar. Bopindolol, being lipophilic, will have a strong affinity for this phase. A polar mobile phase, such as a methanol/water mixture, is used to elute the compound.[8] The retention time is controlled by adjusting the solvent ratio. Detection is commonly performed using UV spectrophotometry.

  • Sample Preparation: For biological samples like plasma, a liquid-liquid or solid-phase extraction step is necessary to remove interfering proteins and other matrix components before injection into the HPLC system.[8]

HPLC_Workflow cluster_1 HPLC Quantification Protocol P1 Plasma Sample P2 Liquid-Liquid Extraction (e.g., with Chloroform/Butanol) P1->P2 P3 Evaporation & Reconstitution (in Mobile Phase) P2->P3 P4 Injection into HPLC System P3->P4 P5 Separation on C18 Column P4->P5 P6 UV Detection & Quantification P5->P6

Caption: General workflow for HPLC analysis of Bopindolol.

Capillary Isotachophoresis (ITP): This technique has been successfully applied for the determination of Bopindolol in tablets.[9] ITP separates ions based on their electrophoretic mobility in a discontinuous electrolyte system. The method is rapid, with a single analysis taking approximately 12 minutes, and demonstrates good linearity and precision.[9]

Section 4: Chemical Reactivity and Pharmacological Action

The chemical structure of Bopindolol is intrinsically linked to its biological function. Its reactivity, particularly the hydrolysis of the ester bond, is the key to its therapeutic action.

Prodrug Activation

Bopindolol itself is a prodrug with limited affinity for beta-receptors. Its activity is dependent on its metabolic activation.

  • Mechanism: The ester linkage at the 2-position of the propanol backbone is susceptible to hydrolysis by esterase enzymes present in the plasma and liver. This enzymatic cleavage releases benzoic acid and the active metabolite, this compound. This active form is structurally very similar to the well-known beta-blocker Pindolol.[1][4]

  • Significance: This prodrug strategy provides a sustained release of the active compound, contributing to Bopindolol's long duration of action, which allows for once-daily dosing.[2][4]

Prodrug_Activation Bopindolol Bopindolol (Inactive Prodrug) ActiveMetabolite Active Metabolite (Hydrolyzed Form) Bopindolol->ActiveMetabolite Esterase Hydrolysis (in vivo)

Caption: Prodrug activation mechanism of Bopindolol.

Receptor Interaction

The active metabolite of Bopindolol exerts its therapeutic effect by interacting with beta-adrenergic receptors.

  • Non-Selective Blockade: The aryloxypropanolamine pharmacophore is responsible for binding to both β1- and β2-adrenergic receptors.[10][11] This non-selectivity is a common feature of first-generation beta-blockers.[12]

  • Intrinsic Sympathomimetic Activity (ISA): A unique feature of Bopindolol's active metabolite is its ability to act as a partial agonist at the beta-receptor.[1][11][12] This means that while it blocks the receptor from being activated by potent endogenous catecholamines like epinephrine, it provides a low level of stimulation itself. This chemical property helps to prevent excessive bradycardia (slowing of the heart rate) at rest.[4]

  • Serotonin Receptor Interaction: The indole ring in its structure also allows for interaction with 5-HT serotonin receptors, which may contribute to its overall pharmacological profile.[1][10]

Conclusion

1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol (Bopindolol) is a chemically sophisticated molecule designed for optimized therapeutic delivery. Its key chemical properties—high lipophilicity, a specific stereocenter, and a hydrolyzable ester group—are deliberately engineered to create a long-acting prodrug. Its synthesis is well-defined, and its structure can be reliably characterized using a suite of standard spectroscopic and chromatographic techniques. For the drug development professional, a thorough understanding of these chemical underpinnings is essential for formulation, analysis, and the rational design of future cardiovascular therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bopindolol Malonate?
  • Grokipedia. (2026, January 8). Bopindolol.
  • PubMed. (n.d.). Bopindolol: pharmacological basis and clinical implications.
  • Patsnap Synapse. (2024, June 14). What is Bopindolol Malonate used for?
  • BenchChem. (2025, December). Bopindolol's Mechanism of Action: An In-depth Technical Guide.
  • PubMed. (n.d.). Determination of bopindolol in pharmaceuticals by capillary isotachophoresis.
  • PubChem. (n.d.). Bopindolol.
  • Wikipedia. (n.d.). Bopindolol.
  • PubMed. (n.d.). Determination of bopindolol using the flow injection technique coupled with solid phase extraction.
  • PubChem. (n.d.). (S)-Bopindolol.
  • Merck Index. (n.d.). Bopindolol. In The Merck Index Online.
  • BenchChem. (n.d.). A Comparative Analysis of the Pharmacokinetic Profiles of Bopindolol and Atenolol.
  • OUCI. (n.d.). Fluorometric Determination of Bopindolol and Celiprolol in Pharmaceutical Preparations and Biological Fluids.
  • PubChem. (n.d.). Pindolol.
  • Human Metabolome Database. (2012, September 6). Showing metabocard for Bopindolol (HMDB0015696).
  • PubMed. (n.d.). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy.
  • PubChem. (n.d.). (1-(tert-butylamino)-3-((2-methyl-1H-indol-4-yl)oxy)propan-2-yl) benzoate; propanedioic acid.
  • PubChem. (n.d.). Bopindolol.

Sources

A Comprehensive Guide to the Spectroscopic Analysis of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula

In modern pharmaceutical development, the unambiguous characterization of an active pharmaceutical ingredient (API) is the bedrock of safety, efficacy, and regulatory compliance.[1][2][3] The compound 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole, with the molecular formula C₁₆H₂₄N₂O₂, belongs to a class of compounds structurally related to beta-adrenergic blocking agents (beta-blockers), which are vital in cardiovascular medicine.[4][5] Its structure combines a 2-methylindole core with a propanolamine side chain, features that dictate its pharmacological activity and metabolic fate.

This technical guide provides an in-depth, multi-technique spectroscopic workflow for the definitive identification, structural elucidation, and purity assessment of this molecule. We move beyond simple data reporting to explain the causality behind the analytical choices and the logic of spectral interpretation—a perspective essential for researchers, quality control analysts, and drug development professionals. The integrity of any pharmaceutical product begins with a profound understanding of its molecular structure, and spectroscopy is our most powerful lens for achieving that clarity.[6]

Molecular Structure and Analytical Strategy

The first step in any analysis is to understand the target molecule's architecture. The IUPAC name, 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol, reveals several key functional groups that will serve as spectroscopic reporters: an indole ring, a secondary alcohol, a secondary amine, a tert-butyl group, and an ether linkage.[4]

Caption: Chemical structure of this compound.

Our analytical strategy is predicated on an integrated approach, where each spectroscopic technique provides a unique and complementary piece of the structural puzzle. No single method is sufficient; their synergy provides a self-validating system for confirmation.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. We will employ both ¹H and ¹³C NMR for a complete assignment.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a good starting point, but deuterated dimethyl sulfoxide (DMSO-d₆) is superior for observing exchangeable protons (OH, NH) as it minimizes hydrogen exchange.

  • Instrumentation: A 400 MHz (or higher) spectrometer is recommended for adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire data with a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms. A wider spectral width (~220 ppm) and a significantly higher number of scans are required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a proton census. The expected signals are summarized below.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Indole NH 8.0 - 8.5Broad Singlet1HDeshielded proton on the indole nitrogen.[7]
Aromatic H (C5-C7)6.5 - 7.2Multiplets3HProtons on the benzene portion of the indole ring.
Indole C3-H 6.2 - 6.4Singlet/Triplet1HProton on the pyrrole ring, adjacent to the methyl group.
O-CH ₂-CH4.0 - 4.2Multiplet2HMethylene protons of the propoxy chain adjacent to the ether oxygen.
CH₂-CH (OH)-CH₂3.9 - 4.1Multiplet1HMethine proton attached to the hydroxyl-bearing carbon.
CH (OH)2.5 - 4.0Broad Singlet1HHydroxyl proton; shift is concentration and solvent dependent.
N-CH ₂-CH2.7 - 3.0Multiplet2HMethylene protons adjacent to the secondary amine.
NH 1.5 - 2.5Broad Singlet1HSecondary amine proton; shift is variable.
Indole C2-CH2.3 - 2.5Singlet3HMethyl group attached to the indole ring.[7][8]
C(CH ₃)₃1.0 - 1.2Singlet9HNine equivalent protons of the sterically bulky tert-butyl group.[9]
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Carbon AssignmentPredicted δ (ppm)Rationale
Indole C=C / C=N110 - 155Eight distinct signals for the aromatic and pyrrolic carbons of the indole core.
C -O (Ether)68 - 75Carbon of the propoxy chain attached to the ether oxygen.
C -OH (Alcohol)65 - 72Carbon bearing the hydroxyl group.
C -N (Amine)45 - 55Carbon of the propoxy chain attached to the amine.
C (CH₃)₃ (Quaternary)50 - 55Quaternary carbon of the tert-butyl group.
C(C H₃)₃ (Methyl)28 - 32Methyl carbons of the tert-butyl group.
Indole C H₃12 - 15Methyl carbon attached to the indole ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is the definitive technique for determining molecular weight and provides structural clues through fragmentation analysis.[10] Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) is the method of choice.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use ESI in positive ion mode. The secondary amine is readily protonated to form the [M+H]⁺ ion.

  • Mass Analysis: Acquire a full scan spectrum to identify the molecular ion.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This is crucial for confirming the structure.[11]

Expected Mass Spectrum
  • Molecular Ion: The calculated monoisotopic mass of C₁₆H₂₄N₂O₂ is 276.1838 Da.[4] In positive ESI mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 277.1916 .

  • Fragmentation Pathways: The propanolamine side chain is prone to characteristic cleavages. The most common fragmentation mechanism is alpha-cleavage adjacent to the nitrogen atom.[12][13]

Parent [M+H]⁺ m/z 277.19 Frag1 Fragment A m/z 174.09 (Indole-O-CH₂-CH=OH⁺) Parent->Frag1 - C₄H₁₁N Frag2 Fragment B m/z 102.13 (⁺H₂N=C(CH₃)₃) Parent->Frag2 Cleavage Frag3 Fragment C m/z 86.11 (CH₂=N⁺H-C(CH₃)₃) Parent->Frag3 - Indole-O-CH₂-CH(OH) Frag4 Fragment D m/z 160.08 (Indole-O-CH₂⁺) Frag1->Frag4 - H₂O

Caption: Proposed ESI-MS/MS fragmentation pathways.

m/z (Predicted)Proposed Fragment IonRationale
277.19[C₁₆H₂₅N₂O₂]⁺Protonated molecular ion [M+H]⁺.
174.09[C₁₀H₁₂NO₂]⁺Loss of the tert-butylamine moiety via cleavage between the CH(OH) and CH₂-N carbons.
160.08[C₁₀H₁₀NO]⁺Loss of water from the m/z 174 fragment.
86.11[C₅H₁₂N]⁺Alpha-cleavage adjacent to the nitrogen, resulting in the stabilized iminium ion. This is often a prominent fragment for tert-butylamines.[12]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy provide rapid and valuable data on the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups by their characteristic vibrational frequencies.[14] A study on the similar beta-blocker Betaxolol provides a strong comparative basis for spectral interpretation.[15][16]

Experimental Protocol:

  • Method: Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample preparation. Alternatively, prepare a KBr pellet.

  • Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹).

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H StretchSecondary Alcohol
3350 - 3250N-H StretchIndole & Secondary Amine
3100 - 3000C-H Stretch (sp²)Aromatic Ring
2980 - 2850C-H Stretch (sp³)Alkyl Side Chain
1620 - 1580C=C StretchAromatic Ring
1250 - 1200C-O StretchAryl Ether
1100 - 1050C-O StretchSecondary Alcohol
UV-Visible (UV-Vis) Spectroscopy

The indole ring system is the primary chromophore responsible for UV absorption. The spectrum is characteristic of substituted indoles.[17]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution in a UV-transparent solvent, such as methanol or ethanol.[18]

  • Acquisition: Scan from 400 nm down to 200 nm using a dual-beam spectrophotometer.

Expected Spectrum:

  • The indole chromophore typically displays two main absorption bands. For substituted indoles, expect a strong absorption (the ¹Lₐ band) around 260-275 nm and another distinct absorption or shoulder (the ¹Lₑ band) at higher wavelengths, typically around 280-295 nm .[17][19] The exact positions (λ_max) and intensities are sensitive to substitution and solvent.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural verification of this compound is achieved not by a single measurement but by the cohesive narrative told by multiple spectroscopic techniques. NMR spectroscopy defines the precise connectivity of the carbon-hydrogen skeleton. High-resolution mass spectrometry confirms the elemental composition and reveals structurally significant fragmentation patterns. IR spectroscopy provides a rapid check for all key functional groups, while UV-Vis spectroscopy confirms the presence of the indole electronic system.

Together, these methods form a robust analytical package that ensures the identity, structure, and integrity of the molecule. This comprehensive characterization is a non-negotiable prerequisite for advancing a compound through the rigorous pipeline of pharmaceutical research and development, ensuring that the molecule in the vial is precisely the molecule intended for investigation.

References

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.
  • Purity Assay (Pharmaceutical Testing).
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing.
  • UV Vis Spectra of Indole Analogues.
  • Three Critical Aspects of Analytical Testing for Pharmaceuticals. (2024). RQM+.
  • UV − visible absorption spectra of indole-3-acetaldehyde,...
  • UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. (2018). Chinese Journal of Chemical Physics.
  • This compound. PubChem.
  • UV-vis spectra and mass spectra of the products
  • The Structure of Betaxolol Studied by Infrared Spectroscopy and Natural Bond Orbital Theory. (2010). PubMed.
  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH.
  • The structure of betaxolol studied by infrared spectroscopy and natural bond orbital theory. (2010).
  • mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)
  • Spectroscopic Study of 2-methylindole and 3-methylindole: Solvents Interactions and DFT Studies. (2018). PubMed.
  • Mass Spectrometry: Fragment
  • Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology.
  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. (2020). West Virginia University.
  • Introduction to infrared spectroscopy. Khan Academy.
  • 1 H NMR spectrum of N , N -dihydroxybis( tert -butylamino)methane...
  • 2-Methylindole(95-20-5) 1H NMR spectrum. ChemicalBook.

Sources

"chiral synthesis of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Synthesis of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol

Abstract

This technical guide provides a comprehensive overview of the chiral synthesis of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol, a potent β-adrenergic receptor antagonist. The stereochemistry of the 2-hydroxypropylamine side chain is paramount for pharmacological activity, with the (S)-enantiomer typically exhibiting significantly higher potency.[1][2] This document details robust and scalable strategies for establishing the critical chiral center, focusing on methodologies amenable to drug development and manufacturing. Key topics include a detailed retrosynthetic analysis, the synthesis of essential precursors such as 2-methyl-1H-indol-4-ol, and an in-depth examination of stereocontrolling strategies. Particular emphasis is placed on the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides using Jacobsen's catalyst, a field-proven method for generating highly enantioenriched chiral building blocks.[3][4][5] The guide concludes with detailed experimental protocols, characterization data, and a discussion of analytical control for ensuring enantiomeric purity.

Introduction: The Imperative of Chirality in β-Blocker Synthesis

β-adrenergic receptor antagonists (β-blockers) are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias.[1][6] The vast majority of these therapeutic agents, particularly those in the aryloxypropanolamine class, share a common structural motif: a substituted aromatic ether linked to a 2-hydroxypropylamine side chain.[7] This side chain contains a single stereocenter at the carbinol position, and it is a well-established principle of medicinal chemistry that the biological activity resides predominantly in one enantiomer, typically the (S)-isomer.[2]

The target molecule, 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol, is a structural analog of known β-blockers, incorporating a 2-methyl-1H-indole moiety. The development of a commercially viable synthesis for such a compound hinges on the ability to produce the desired enantiomer with high purity (>99% enantiomeric excess, ee) and in a cost-effective manner. This guide eschews racemic synthesis followed by classical resolution, focusing instead on modern asymmetric strategies that build the chiral center deliberately and efficiently.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of the target molecule reveals three primary building blocks and identifies the key bond formations required for its assembly. The most strategically sound disconnections are at the ether and amine linkages to the propan-2-ol backbone.

G cluster_main Retrosynthetic Analysis cluster_disconnections Key Disconnections cluster_synthons Primary Building Blocks Target 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol C_O_bond C-O Ether Bond Target->C_O_bond C_N_bond C-N Amine Bond Target->C_N_bond Intermediates Key Intermediates / Synthons C_O_bond->Intermediates C_N_bond->Intermediates Indole 2-Methyl-1H-indol-4-ol Intermediates->Indole C3_Synthon Chiral C3 Epoxide Synthon (e.g., (S)-Glycidyl derivative) Intermediates->C3_Synthon Amine tert-Butylamine Intermediates->Amine

Figure 1: Retrosynthetic analysis of the target β-blocker.

This analysis highlights that the core challenge lies in the preparation and utilization of a versatile, enantiopure three-carbon (C3) synthon, which will be coupled with 2-methyl-1H-indol-4-ol and tert-butylamine.

Synthesis of Key Precursors

Preparation of 2-Methyl-1H-indol-4-ol

The 2-methyl-1H-indol-4-ol nucleus is a crucial aromatic component. While numerous indole syntheses exist, a common and effective method involves the Fischer indole synthesis or modern palladium-catalyzed cyclization strategies.[8][9] For instance, a microwave-assisted, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines can produce functionalized indoles in excellent yields and with high regioselectivity.[8][10]

Stereoselective Generation of the Chiral C3 Synthon

The cornerstone of the chiral synthesis is the preparation of an enantiomerically pure C3 building block. The most common and practical precursor is a chiral epoxide, such as (R)- or (S)-epichlorohydrin or a corresponding glycidyl derivative. Three primary strategies are preeminent in this field.

Strategy A: Asymmetric Epoxidation The Sharpless-Katsuki asymmetric epoxidation of prochiral allylic alcohols is a powerful method for setting the stereocenter.[11] For example, the epoxidation of allyl alcohol using titanium tetraisopropoxide, a chiral tartrate ester (e.g., (+)-diisopropyl L-tartrate for the (S)-glycidol), and an oxidant like tert-butyl hydroperoxide can yield the desired epoxide with high enantioselectivity.[11]

Strategy B: Chiral Pool Synthesis This approach utilizes readily available and inexpensive chiral molecules from nature, such as D- or L-mannitol, to synthesize the desired C3 synthon. While effective, these routes can sometimes be lengthy and less convergent than other methods.

Strategy C: Kinetic Resolution of Racemic Epoxides Kinetic resolution is an exceptionally practical and scalable approach for obtaining enantiopure epoxides from inexpensive racemic starting materials. The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and coworkers is a standout technology.[3][12] This method employs a chiral (salen)Co(III) complex as a catalyst to selectively hydrolyze one enantiomer of a terminal epoxide, leaving the unreacted epoxide in a highly enantioenriched form.[3][13]

The key advantages of the Jacobsen HKR include:

  • High Enantioselectivity: It routinely achieves >99% ee for the recovered epoxide.[3][12]

  • Operational Simplicity: The reaction uses water as the resolving agent and operates under mild conditions.[3]

  • Scalability: The low catalyst loadings (0.2–2.0 mol%) and recyclability of the commercially available catalyst make it suitable for large-scale industrial production.[3][4]

G cluster_HKR Jacobsen Hydrolytic Kinetic Resolution (HKR) Cycle cluster_reaction Selective Reaction Racemic_Epoxide Racemic Epoxide (R)- and (S)-enantiomers S_Epoxide (S)-Epoxide Racemic_Epoxide->S_Epoxide R_Epoxide (R)-Epoxide (unreactive) Racemic_Epoxide->R_Epoxide Catalyst_Resting (salen)Co(II) Pre-catalyst Catalyst_Active [(salen)Co(III)-OH] Active Catalyst Catalyst_Resting->Catalyst_Active Oxidation (in situ) Diol_Product (R)-Diol (hydrolyzed) Catalyst_Active->Diol_Product Hydrolyzes H2O H₂O H2O->Catalyst_Active S_Epoxide->Catalyst_Active Binds selectively Diol_Product->Catalyst_Active Regenerates catalyst

Figure 2: Simplified workflow of Jacobsen's Hydrolytic Kinetic Resolution.

Assembly of the Final Molecule: The Epoxide Ring-Opening

With the key chiral synthon in hand, the final assembly involves sequential nucleophilic ring-opening of the epoxide. This reaction is highly regioselective, with nucleophilic attack occurring at the sterically less-hindered terminal carbon atom, and proceeds with inversion of configuration.[14][15]

There are two primary pathways for the assembly:

Pathway 1 (Preferred):

  • Ether Formation: 2-methyl-1H-indol-4-ol is deprotonated with a base (e.g., NaH, K₂CO₃) and reacted with an enantiopure glycidyl derivative (e.g., (R)-glycidyl tosylate or (S)-epichlorohydrin) to form the chiral intermediate, (S)-2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole.

  • Aminolysis: The resulting epoxide is then opened by refluxing with tert-butylamine to yield the final product.

Pathway 2:

  • Aminolysis: An enantiopure glycidyl derivative is first opened with tert-butylamine to form a chiral amino alcohol intermediate.

  • Ether Formation: The resulting intermediate is then coupled with 2-methyl-1H-indol-4-ol. This route is often less favored due to the potential for side reactions.

The first pathway is generally more efficient and provides better control over the reaction sequence. The aminolysis of epoxides is a robust and well-documented transformation.[16][17]

G cluster_workflow Overall Synthetic Workflow (Pathway 1) Indole_SM 2-Methyl-1H-indol-4-ol Intermediate_Epoxide (S)-2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole Indole_SM->Intermediate_Epoxide Indole_SM->Intermediate_Epoxide Step 1: Etherification Epoxide_SM (R)-Glycidyl Tosylate (from HKR) Epoxide_SM->Intermediate_Epoxide Base Base (e.g., NaH) Final_Product (S)-1-(tert-butylamino)-3- [(2-methyl-1H-indol-4-yl)oxy]propan-2-ol Intermediate_Epoxide->Final_Product Step 1: Etherification Intermediate_Epoxide->Final_Product Step 2: Aminolysis Amine_SM tert-Butylamine Amine_SM->Final_Product Step 1: Etherification Solvent Solvent (e.g., IPA)

Figure 3: Proposed two-step assembly from key intermediates.

Detailed Experimental Protocols

The following protocols are illustrative and based on established methodologies. Researchers must conduct their own risk assessments and optimization studies.

Protocol 5.1: Synthesis of (S)-2-Methyl-4-(oxiran-2-ylmethoxy)-1H-indole
  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (N₂), add a solution of 2-methyl-1H-indol-4-ol (1.0 eq) in DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of (R)-glycidyl tosylate (>99% ee, 1.05 eq) in DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the title compound.

Protocol 5.2: Synthesis of (S)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol
  • In a pressure vessel, dissolve the (S)-2-methyl-4-(oxiran-2-ylmethoxy)-1H-indole (1.0 eq) in isopropanol (IPA).

  • Add tert-butylamine (5.0-10.0 eq) to the solution.

  • Seal the vessel and heat the reaction mixture to 80-90 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess tert-butylamine and solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final product as a solid.

Characterization and Analytical Control

Ensuring the quality of the final active pharmaceutical ingredient (API) requires rigorous analytical testing.

Parameter Methodology Purpose
Identity ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)Confirms the chemical structure and connectivity of the molecule.
Purity HPLC-UV, LC-MSQuantifies the amount of the desired compound and detects any process-related impurities.
Enantiomeric Purity Chiral HPLCDetermines the enantiomeric excess (ee%) by separating the (S)- and (R)-enantiomers. This is a critical quality attribute.[18]
Residual Solvents Gas Chromatography (GC) with HeadspaceEnsures that residual solvents from the synthesis are below pharmaceutically acceptable limits.

Conclusion

The chiral synthesis of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol is readily achievable through modern asymmetric synthetic methods. The strategy hinges on the efficient preparation of two key intermediates: 2-methyl-1H-indol-4-ol and an enantiopure C3 glycidyl synthon. Among the methods for generating the chiral synthon, Jacobsen's Hydrolytic Kinetic Resolution stands out as a particularly robust, scalable, and economically viable option for drug development. The subsequent assembly via a two-step etherification and aminolysis sequence provides a reliable pathway to the final target with excellent control of stereochemistry. Rigorous analytical oversight, especially using chiral HPLC, is essential to guarantee the high enantiomeric purity required for a safe and effective pharmaceutical agent.

References

  • Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307–15. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-3-phenyl-1H-indole-4-ol. Retrieved from [Link]

  • ResearchGate. (2018). Evolution of Epoxides to Synthesize beta-amino Alcohols. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • Krishna, C. R., et al. (2024). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under solvent-free conditions. Current Chemistry Letters, 13, 343-350. [Link]

  • Organic Syntheses. (n.d.). Oxiranecarboxylic Acid, Methyl Ester, (2S)-. Retrieved from [Link]

  • Research & Reviews: Journal of Chemistry. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. RRJCHEM, 6(2). [Link]

  • ResearchGate. (n.d.). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols | Request PDF. Retrieved from [Link]

  • PubMed. (2009). Application of Kinetic Resolution Using HCS as Chiral Auxiliary: Novel Synthesis of Beta-Blockers (S)-betaxolol and (S)-metoprolol. Chirality, 21(8), 745-50. [Link]

  • Wikipedia. (n.d.). Discovery and development of beta-blockers. Retrieved from [Link]

  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]

  • MDPI. (2019). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 24(21), 3959. [Link]

  • PubMed. (1993). Chromatographic resolution of chiral intermediates in beta-adrenergic blocker synthesis on chiral stationary phases. Chirality, 5(7), 554-9. [Link]

  • PubMed. (1990). A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine. Chemistry and Physics of Lipids, 53(1), 115-20. [Link]

  • International Journal of Advanced Biotechnology and Research. (n.d.). synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid. Retrieved from [Link]

  • iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyz. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. 33(6). [Link]

  • ResearchGate. (2022). (PDF) Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 185-99. [Link]

Sources

A Technical Guide to the Pharmacokinetics of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Given this structural analogy, this guide will leverage the comprehensive pharmacokinetic data of Pindolol as a robust surrogate to build a predictive profile for 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole. This approach is a standard and scientifically grounded practice in medicinal chemistry and pharmacology for anticipating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel or less-studied chemical entities. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation for this class of compounds.

Introduction and Structural Context

This compound is an aryloxypropanolamine, a chemical class renowned for its interaction with adrenergic receptors. The compound is identified as an active metabolite of Bopindolol[1]. Its core structure is shared with Pindolol (Visken®), a non-selective beta-blocker with intrinsic sympathomimetic activity (ISA) used in the management of hypertension.[2][3][4] Understanding the journey of this molecule through the body—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to evaluating its therapeutic potential and safety profile.

The rationale for using Pindolol as a pharmacokinetic proxy is based on the principle that minor structural modifications, such as the addition of a small alkyl group (methyl) or the exchange of an isopropyl for a tert-butyl group, often result in predictable and comparable ADME profiles. Both molecules are moderately lipophilic and possess similar functional groups available for metabolic transformation. Therefore, the extensive clinical and preclinical data available for Pindolol provides a strong foundation for a detailed pharmacokinetic assessment.

Absorption

The initial phase of a drug's journey, absorption, dictates the speed and extent to which it enters the systemic circulation. Based on Pindolol data, this compound is expected to exhibit excellent oral absorption characteristics.

  • Bioavailability and Rate: Pindolol is rapidly and almost completely absorbed from the gastrointestinal tract, with over 95% absorption.[2][5] It exhibits a bioavailability ranging from 50% to 95%, indicating that it undergoes some, but not significant, first-pass metabolism in the liver.[6][7] Peak plasma concentrations (Tmax) are typically reached within 1 to 2 hours after oral administration.[6][7] The blood concentrations of Pindolol are proportional to the administered dose, suggesting linear pharmacokinetics in the therapeutic range.[2]

  • Factors Influencing Absorption: The presence of food does not significantly alter the overall bioavailability of Pindolol, although it may increase resorption.[7] For experimental design, this implies that studies can be conducted in both fed and fasted states, but consistency is key to minimizing variability.

Distribution

Once absorbed, the compound is distributed throughout the body. The extent of distribution is a key determinant of its concentration at the site of action and in various tissues.

  • Volume of Distribution (Vd): Pindolol has a volume of distribution of approximately 2 L/kg in healthy subjects.[2][5] This value, being significantly larger than the volume of total body water, indicates that the drug distributes extensively into tissues outside of the plasma.

  • Plasma Protein Binding: The compound is expected to have low to moderate binding to plasma proteins. Pindolol is only 40% bound to plasma proteins and is distributed evenly between plasma and red blood cells.[2][8] This low level of binding is advantageous, as it means a larger fraction of the drug in circulation is free (unbound) and pharmacologically active. It also reduces the potential for drug-drug interactions caused by displacement from plasma proteins.

Metabolism

Metabolism is the process of biochemical transformation, primarily occurring in the liver, which converts drug molecules into more water-soluble compounds for easier excretion. This is the most critical phase for determining the drug's half-life and potential for generating active or toxic metabolites.

Pindolol undergoes extensive hepatic metabolism, with 60% to 65% of the drug being metabolized.[2][5] The primary metabolic pathway involves hydroxylation of the indole ring, followed by conjugation. The resulting hydroxy-metabolites are then excreted as glucuronides and ethereal sulfates.[2][7] Given its structure, this compound is predicted to follow a nearly identical pathway.

The presence of the 2-methyl group could slightly alter the regioselectivity of hydroxylation on the indole ring compared to Pindolol, but the fundamental mechanism would remain the same. Studies on related methylindoles confirm that oxidation can occur on both the indole ring and the methyl group itself.[9][10][11]

G cluster_absorption Hepatic Metabolism (Phase I & II) cluster_excretion Excretion Parent 4-(2-Hydroxy-3-tert-butylamino propoxy)-2-methylindole Metabolites Hydroxy-metabolites (Oxidation of Indole Ring) Parent->Metabolites Phase I: Hydroxylation (CYP450 Enzymes) Urine Renal Excretion (Urine) Parent->Urine Unchanged Drug Conjugates Glucuronide & Sulfate Conjugates Metabolites->Conjugates Phase II: Conjugation (UGTs, SULTs) Conjugates->Urine Primary Route Feces Biliary Excretion (Feces) Conjugates->Feces Minor Route

Caption: Predicted metabolic pathway based on Pindolol data.

Excretion

The final step is the removal of the drug and its metabolites from the body.

  • Routes of Elimination: The primary route of excretion for Pindolol is through the kidneys. Approximately 35% to 40% of an administered dose is excreted unchanged in the urine.[2][5] The remaining 60% to 65% is excreted as the polar glucuronide and sulfate metabolites.[2] A small fraction, about 6% to 9% of an intravenous dose, is excreted via the bile into the feces.[2]

  • Elimination Half-Life: The elimination of Pindolol is characterized by a half-life of approximately 3 to 4 hours in healthy adults.[2][6] This relatively short half-life may necessitate multiple daily doses to maintain therapeutic concentrations.[6] The polar metabolites have a longer half-life of about 8 hours.[2]

Summary of Key Pharmacokinetic Parameters (Predicted)

The following table summarizes the anticipated pharmacokinetic parameters for this compound, based on published data for Pindolol.

ParameterValue (based on Pindolol)Significance for Drug Development
Bioavailability (F) 50% - 95%[6][7]High oral bioavailability suggests efficient absorption and moderate first-pass effect.
Time to Peak (Tmax) 1 - 2 hours[6][7]Rapid onset of action is expected following oral administration.
Volume of Distribution (Vd) ~2 L/kg[2][5]Indicates extensive distribution into tissues beyond the bloodstream.
Plasma Protein Binding 40%[2][8]Low binding minimizes risk of protein-based drug interactions and maximizes the active fraction.
Metabolism ~60-65% Hepatic[2][5]Primarily metabolized, indicating liver function will be a key factor in its clearance.
Major Metabolites Hydroxy-metabolites, Glucuronides, Sulfates[2]Metabolites are polar and likely inactive, facilitating renal excretion.
Elimination Half-Life (t½) 3 - 4 hours[2][6]Suggests a relatively short duration of action, potentially requiring b.i.d. or t.i.d. dosing.
Route of Excretion 35-40% unchanged in urine; 60-65% as metabolites in urine[2][5]Primarily renal clearance; dosage adjustments may be needed in renal impairment.

Considerations for Special Populations

The pharmacokinetic profile can be significantly altered in certain patient populations.

  • Renal Impairment: In patients with severe renal impairment (creatinine clearance <20 mL/min), the urinary excretion of unchanged Pindolol is significantly reduced.[2] This necessitates careful monitoring and potential dose adjustments. Interestingly, the volume of distribution is also decreased by about 50% in uremic patients.[2][5]

  • Hepatic Impairment: In patients with liver cirrhosis, the elimination of Pindolol is more variable and generally slower.[2][5] The half-life can be significantly prolonged, ranging from 2.5 to over 30 hours in some cases.[5][7] This highlights the importance of hepatic function in the drug's clearance.

  • Elderly: Elderly hypertensive patients may exhibit a more variable and longer half-life for Pindolol, averaging around 7 hours but sometimes extending to 15 hours.[2][5][7]

Protocol for a Phase I Human Pharmacokinetic Study

To definitively characterize the pharmacokinetics of this compound, a single ascending dose (SAD) study in healthy volunteers is a critical first step.

Step-by-Step Methodology
  • Regulatory and Ethical Approval: Obtain approval from an Institutional Review Board (IRB) and relevant regulatory authorities (e.g., FDA, EMA).

  • Volunteer Recruitment and Screening:

    • Recruit a cohort of healthy male and female volunteers (e.g., n=8-12 per dose group).

    • Conduct comprehensive screening, including physical examination, ECG, and clinical laboratory tests (hematology, clinical chemistry, urinalysis) to ensure they meet inclusion/exclusion criteria.

  • Study Design:

    • Employ a single-center, randomized, double-blind, placebo-controlled, single ascending dose design.

    • Volunteers are admitted to the clinical research unit the day before dosing.

  • Dosing and Sample Collection:

    • Administer a single oral dose of the investigational product or placebo after an overnight fast.

    • Collect serial blood samples at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

    • Collect urine in intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to quantify renal excretion.

  • Bioanalysis:

    • Process blood samples to separate plasma; store plasma and urine samples at -80°C until analysis.

    • Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of the parent drug and its major predicted metabolites in plasma and urine.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, CL/F, Vz/F).

  • Safety and Tolerability Assessment:

    • Continuously monitor vital signs, ECGs, and adverse events throughout the study.

    • Conduct post-study safety assessments.

  • Data Review and Dose Escalation:

    • A safety review committee analyzes the safety and pharmacokinetic data from each cohort before approving dose escalation to the next group.

G cluster_setup Study Setup cluster_execution Clinical Execution cluster_analysis Analysis & Reporting A Ethical & Regulatory Approval B Volunteer Screening & Enrollment A->B C Admission & Baseline Measurements B->C D Single Oral Dose Administration C->D E Serial Blood & Urine Sample Collection D->E F Safety Monitoring (Vital Signs, AEs, ECGs) D->F G LC-MS/MS Bioanalysis of Samples E->G I Safety Data Review F->I H Non-Compartmental PK Analysis (NCA) G->H J Dose Escalation Decision or Final Report H->J I->J

Caption: Workflow for a Phase I Single Ascending Dose PK Study.

References

  • Drugs.com. (n.d.). Pindolol: Package Insert / Prescribing Information. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pindolol? Retrieved from [Link]

  • Schwarz, J. (1982). Pharmacokinetics of pindolol in humans and several animal species. PubMed. Retrieved from [Link]

  • Medicine.com. (2020, February 17). Pindolol: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]

  • Wikipedia. (n.d.). Pindolol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pindolol. PubChem Compound Summary for CID 4828. Retrieved from [Link]

  • Pharmacology of Pindolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, November 10). YouTube. Retrieved from [Link]

  • GoodRx. (n.d.). Pindolol Interactions. Retrieved from [Link]

  • Shand, D. G., et al. (1978). Pindolol pharmacokinetics in relation to time course of inhibition of exercise tachycardia. British Journal of Clinical Pharmacology, 5(5), 431–438. Retrieved from [Link]

  • Drugs.com. (n.d.). Pindolol Interactions Checker. Retrieved from [Link]

  • Drugs.com. (n.d.). Pindolol Disease Interactions. Retrieved from [Link]

  • Medscape. (n.d.). Visken (DSC) (pindolol) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • WebMD. (2024, June 13). Pindolol (Visken): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Visken®. Retrieved from [Link]

  • Rexall. (n.d.). Visken Factsheet, Uses & Common Side Effects. Retrieved from [Link]

  • Novartis. (2014, March). Visken®. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 152662. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(2-hydroxy-3-tert-butylaminopropoxy)indolyl-3-acetic acid methylester hydrochloride. Retrieved from [Link]

  • EMBL-EBI. (n.d.). 2-methylindole (CHEBI:182939). Retrieved from [Link]

  • Yan, Z., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Chemical Research in Toxicology, 20(2), 260–269. Retrieved from [Link]

  • Perera, M. S. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 56(12), 1553–1558. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. Retrieved from [Link]

  • Skiles, G. L., et al. (1989). Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole. Chemical Research in Toxicology, 2(4), 254–259. Retrieved from [Link]

  • Perera, M. S. A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(11-12), 1007–1017. Retrieved from [Link]

  • DeBethizy, J. D., & Yost, G. S. (1987). Evidence for metabolism of 3-methylindole by prostaglandin H synthase and mixed-function oxidases in goat lung and liver microsomes. Toxicology and Applied Pharmacology, 87(1), 133–142. Retrieved from [Link]

  • MDPI. (2023, July 31). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved from [Link]

Sources

Bopindolol Metabolism and Active Metabolites: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bopindolol is a potent, non-selective β-adrenoceptor antagonist distinguished by its classification as a prodrug. Its therapeutic efficacy, primarily in the management of hypertension and angina pectoris, is not attributable to the parent compound but rather to its pharmacologically active metabolites.[1][2] This guide provides an in-depth exploration of the metabolic activation of bopindolol, the pharmacological profiles of its key active metabolites, and the clinical implications of its unique pharmacokinetic properties. We will dissect the metabolic pathways, present methodologies for their study, and synthesize the current understanding of how bopindolol's biotransformation underpins its sustained clinical effect.

Introduction to Bopindolol: The Prodrug Advantage

Bopindolol (chemical name: 4-(2-benzoyloxy-3-tert-butylaminopropoxy)-2-methylindole malonate) is a lipophilic benzoate ester derivative of an indole structure.[1] It functions as a non-selective beta-blocker, meaning it antagonizes both β-1 and β-2 adrenergic receptors.[1] A key feature of bopindolol is its intrinsic sympathomimetic activity (ISA), which allows it to exert partial agonist effects, potentially mitigating common side effects of pure beta-blockade such as severe bradycardia.[3]

The primary innovation in bopindolol's design is its nature as a prodrug. After oral administration, it is well-absorbed and undergoes rapid and extensive first-pass metabolism in the liver to be converted into its active forms.[2][3][4] This biotransformation is central to its pharmacological profile, leading to a prolonged duration of action that allows for once-daily dosing and sustained therapeutic benefit.[1]

The Metabolic Journey of Bopindolol: From Inactive Ester to Potent Blockers

The clinical activity of bopindolol is entirely dependent on its biotransformation. The metabolic process can be understood as a two-stage cascade: an initial, rapid bioactivation followed by further metabolism of the resulting active compounds.

First-Pass Metabolism: The Genesis of Activity

Upon absorption, bopindolol is rapidly hydrolyzed, a process that cleaves the benzoate ester group from the parent molecule.[4] This initial step is critical as it unmasks the pharmacologically active core, referred to in the literature as "hydrolysed bopindolol".[5][6] This primary active metabolite is the cornerstone of bopindolol's therapeutic action.

G cluster_legend Legend Bopindolol Bopindolol (Prodrug) (Ester Form) Metabolite1 Metabolite 18-502 (Primary Active Form - 'Hydrolysed Bopindolol') Bopindolol->Metabolite1 Hepatic Esterases (First-Pass Metabolism) Prodrug Prodrug ActiveMetabolite Active Metabolite

Caption: Bioactivation of Bopindolol via First-Pass Hydrolysis.

The Key Active Metabolites: Structure and Potency

Research has identified two principal active metabolites that contribute to bopindolol's effects.[7][8]

  • Metabolite 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methyl indole): This is the primary hydrolyzed form of bopindolol and its most important active metabolite in humans.[7][8] Studies in animal models have shown it to be an exceptionally potent β-blocker, approximately 19 times more potent than propranolol in preventing isoproterenol-induced tachycardia.[7] Its high affinity for β-adrenoceptors is the main driver of bopindolol's clinical efficacy.[8]

  • Metabolite 20-785 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-carboxyindole): This is a secondary active metabolite. While it is also a potent β-blocker, its activity is weaker than that of metabolite 18-502.[7] Its contribution to the overall therapeutic effect is considered less significant than that of 18-502.[7]

The sustained 24-hour therapeutic effect of a single dose of bopindolol is a direct consequence of the pharmacokinetic properties of these active metabolites.[1]

Table 1: Profile of Bopindolol and Its Active Metabolites
CompoundChemical Name / IdentityRoleRelative Potency (vs. Propranolol)[7]Receptor Selectivity[8]
Bopindolol 4-(2-benzoyloxy-3-tert-butylaminopropoxy)-2-methylindole malonateProdrugInactiveMore selective for β2
Metabolite 18-502 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methyl indolePrimary Active Metabolite~19x (Anti-tachycardic)Non-selective (β1 ≈ β2)
Metabolite 20-785 4-(3-tert-butylamino-2-hydroxypropoxy)-2-carboxyindoleSecondary Active MetaboliteWeaker than 18-502Non-selective (β1 ≈ β2)
Proposed Secondary Metabolic Pathways

While the initial hydrolysis is well-established, the subsequent metabolic fate of the active metabolites has not been fully elucidated specifically for bopindolol. However, by drawing parallels with structurally similar β-blockers like pindolol and propranolol, we can propose a logical metabolic map.[9][10] The metabolism of β-blockers is heavily reliant on the Cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP1A2 being major contributors.[10][11]

  • Phase I (Oxidation): The active metabolites of bopindolol, particularly 18-502, likely undergo further oxidative metabolism via CYP enzymes. Plausible reactions include hydroxylation of the indole ring (a common reaction for propranolol catalyzed by CYP2D6) and oxidation of the side chain (catalyzed by CYP1A2 for propranolol).[10]

  • Phase II (Conjugation): The hydroxylated metabolites produced in Phase I are prime candidates for conjugation reactions. Glucuronidation and sulfation are common pathways for eliminating pindolol and other β-blockers, facilitating their renal excretion.[4][9]

G Bopindolol Bopindolol (Prodrug) M1 Metabolite 18-502 (Active) Bopindolol->M1 Hydrolysis M2 Metabolite 20-785 (Active) M1->M2 Oxidation M3 Oxidized Metabolites (Phase I) M1->M3 CYP450 (e.g., CYP2D6) M2->M3 CYP450 M4 Conjugated Metabolites (Phase II) M3->M4 UGTs, SULTs Excretion Renal Excretion M4->Excretion

Caption: Proposed Comprehensive Metabolic Pathway for Bopindolol.

Clinical Pharmacokinetics: The Impact of Metabolism

The metabolism of bopindolol directly influences its clinical use and dosing considerations in various populations.

  • Half-Life and Dosing: The elimination half-life of hydrolysed bopindolol in healthy individuals is approximately 6.0 hours.[5] However, the pharmacological effect persists for over 24 hours, supporting once-daily administration.[2]

  • Hepatic Impairment: In patients with liver cirrhosis, the elimination half-life of hydrolysed bopindolol is significantly prolonged to around 9.5 hours.[5] This suggests that impaired hepatic function slows the secondary metabolism and elimination of the active metabolite, potentially leading to drug accumulation during chronic therapy.[5]

  • Renal Impairment: Bopindolol undergoes extensive hepatic metabolism, but its metabolites are cleared renally.[3][12] Studies have shown that the drug can accumulate in patients with chronic renal failure, indicating that dose adjustments may be necessary.[12]

  • Elderly Population: In elderly subjects, the half-life and AUC of hydrolysed bopindolol are moderately increased compared to younger individuals.[6] This is a common age-related change in drug metabolism, but the magnitude of the change for bopindolol is generally not considered to necessitate routine dose adjustments.[6]

Table 2: Pharmacokinetic Parameters of Hydrolysed Bopindolol
PopulationElimination Half-Life (t½)Key FindingsReference
Healthy Volunteers ~6.0 hoursBaseline for comparison.[5]
Patients with Cirrhosis ~9.5 hoursSignificantly prolonged half-life suggests potential for accumulation.[5]
Elderly Men Increased by ~40%AUC increased by 26-41%; moderate impact of aging.[6]
Patients with Renal Failure Not specifiedEvidence of drug accumulation with chronic dosing.[12]

Methodologies for Bopindolol Metabolism Research

Investigating the complex metabolism of a prodrug like bopindolol requires robust bioanalytical and experimental protocols.

Protocol: Quantification of Bopindolol Metabolites in Human Plasma

This protocol is based on the principles of high-performance liquid chromatography (HPLC) with electrochemical detection, a method noted for its high sensitivity, which is crucial given the low therapeutic doses of bopindolol.[13]

Objective: To accurately quantify the concentration of bopindolol's active metabolites in human plasma samples.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of plasma, add an internal standard.

    • Alkalinize the sample with a suitable buffer (e.g., sodium carbonate) to ensure the analytes are in a non-ionized state.

    • Add 5 mL of an organic solvent (e.g., diethyl ether) and vortex for 2 minutes to extract the analytes.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Chromatographic Separation:

    • System: Reversed-phase HPLC.

    • Column: C18 column (e.g., 5 µm particle size, 4.6 x 150 mm).

    • Mobile Phase: A buffered acetonitrile/water mixture, optimized for separation of the metabolites.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 50 µL.

  • Detection:

    • Detector: Coulometric or Amperometric Electrochemical Detector.

    • Working Electrode Potential: Set to an optimal voltage to selectively oxidize the phenolic hydroxyl group of the metabolites, ensuring high sensitivity and selectivity.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction (Alkalinize -> Add Solvent -> Vortex) Plasma->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon HPLC HPLC Separation (Reversed-Phase C18) Recon->HPLC Detect Electrochemical Detection (Coulometric) HPLC->Detect Quant Quantification (Calibration Curve) Detect->Quant

Caption: Bioanalytical Workflow for Metabolite Quantification in Plasma.

Protocol: In Vitro CYP450 Phenotyping

Objective: To identify the specific Cytochrome P450 isozymes responsible for the secondary metabolism of bopindolol's active metabolites.

Methodology:

  • System Setup:

    • Use human liver microsomes (HLM) as the enzyme source. HLM contains a rich complement of CYP enzymes.[10]

    • Alternatively, use recombinant human CYP enzymes (e.g., rCYP2D6, rCYP1A2, rCYP3A4) expressed in a suitable system to test individual enzyme activity.[11]

  • Incubation:

    • Prepare an incubation mixture containing:

      • Phosphate buffer (pH 7.4).

      • HLM or recombinant CYP enzyme.

      • Metabolite 18-502 (the substrate).

      • An NADPH-generating system (cofactor essential for CYP activity).

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the substrate (Metabolite 18-502).

  • Chemical Inhibition Assay:

    • Run parallel incubations with HLM in the presence of known selective inhibitors for major CYP isozymes (e.g., Quinidine for CYP2D6, Furafylline for CYP1A2).[10]

    • A significant reduction in the formation of a secondary metabolite in the presence of a specific inhibitor points to that CYP's involvement.

  • Reaction Termination and Analysis:

    • Stop the reaction at various time points by adding a quenching solvent (e.g., cold acetonitrile).

    • Centrifuge to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to identify and quantify the disappearance of the parent metabolite and the formation of new secondary metabolites.

  • Data Interpretation:

    • Compare the rate of metabolism across different recombinant enzymes to determine the primary contributors.

    • Analyze the percentage of inhibition caused by specific chemical inhibitors to confirm the findings in a more complex system (HLM).

Conclusion and Future Directions

The metabolism of bopindolol is a classic example of successful prodrug design, where rapid and efficient bioactivation leads to highly potent therapeutic agents with a prolonged duration of action. The primary active metabolite, 18-502, is the key driver of its clinical efficacy. While the initial hydrolytic activation is well understood, the precise enzymatic pathways (CYP isozymes) governing the subsequent clearance of these active metabolites remain an area for further investigation.

Future research should focus on:

  • Definitive CYP Phenotyping: Precisely identifying the CYP enzymes responsible for the metabolism of 18-502 and 20-785. This is critical for predicting and understanding potential drug-drug interactions.

  • Pharmacogenomics: Investigating the impact of genetic polymorphisms in key metabolizing enzymes (such as CYP2D6) on the pharmacokinetics and pharmacodynamics of bopindolol.[11][14]

  • Transporter Studies: Elucidating the role of drug transporters in the renal excretion of bopindolol's metabolites.

A deeper understanding of these areas will further refine the clinical use of bopindolol, enhancing its safety and efficacy profile for the benefit of patients.

References

  • Patsnap Synapse. (2024, July 17).
  • Grokipedia. (2026, January 8). Bopindolol.
  • PubMed. (n.d.). Analytical problems encountered during high-performance liquid chromatographic separation and coulometric detection of bopindolol metabolites in human plasma.
  • PubMed. (n.d.). Beta-blocking action of bopindolol, a new beta-blocker, and its active metabolites in open chest dogs.
  • Wensing, G., et al. (1990). Pharmacokinetics After a Single Oral Dose of Bopindolol in Patients With Cirrhosis. European Journal of Clinical Pharmacology, 39(6), 569-572.
  • National Genomics Data Center (CNCB-NGDC). (n.d.). Steady state pharmacokinetics of hydrolysed bopindolol in young and elderly men.
  • Harron, D. W., Goa, K. L., & Langtry, H. D. (1991). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 41(1), 130-149.
  • MacDonald, N. J., et al. (1991). The effect of renal impairment on the pharmacokinetics and metabolism of bopindolol. British Journal of Clinical Pharmacology, 31(6), 697-700.
  • Holmes, D., et al. (1991). Steady state pharmacokinetics of hydrolysed bopindolol in young and elderly men. European Journal of Clinical Pharmacology, 41(2), 175-178.
  • MDPI. (2019, February 13). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry.
  • Human Metabolome Database. (2012, September 6). Showing metabocard for Bopindolol (HMDB0015696).
  • PubMed. (n.d.). Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay.
  • Wikipedia. (n.d.). Pindolol.
  • Yoshimoto, K., et al. (1994). Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. Drug Metabolism and Disposition, 22(6), 909-915.
  • Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism.
  • OUCI. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism in Humans.

Sources

The Indole Nucleus in Beta-Adrenergic Antagonism: A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, lending its unique electronic and steric properties to a variety of pharmacologically active agents. Within the realm of cardiovascular medicine, indole-based compounds, exemplified by the non-selective β-adrenergic antagonist Pindolol, have carved a significant niche. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the interaction of indole-based ligands with β-adrenergic receptors. We will dissect the critical molecular features of this class of compounds, from the indole core and its substitution patterns to the crucial oxypropanolamine side chain and N-alkyl substituents. This analysis will be grounded in quantitative binding data and functional activity, elucidating the nuanced interplay between chemical structure and pharmacological effect, including receptor affinity, β1/β2 selectivity, and intrinsic sympathomimetic activity (ISA). Furthermore, this guide will detail the essential experimental protocols for determining these SARs and outline the strategic application of this knowledge in modern drug design.

The Pharmacological Landscape of Beta-Blockers and the Significance of the Indole Moiety

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1] Their therapeutic effect is primarily mediated by blocking the binding of endogenous catecholamines, like epinephrine and norepinephrine, to β-adrenergic receptors, thereby modulating the sympathetic nervous system's influence on the heart and vasculature.[2]

The classical pharmacophore for aryloxypropanolamine beta-blockers, to which most indole-based antagonists belong, consists of an aromatic ring connected via an ether linkage to a propanolamine side chain. The indole nucleus, a bicyclic aromatic heterocycle, serves as a versatile aromatic component in this pharmacophore.[3] Its distinct size, shape, and electronic properties, including its ability to participate in hydrogen bonding and π-π stacking interactions, contribute significantly to the binding affinity and pharmacological profile of these drugs.[4] Pindolol, a well-known indole-based beta-blocker, is not only a potent antagonist but also exhibits partial agonist activity, a property known as intrinsic sympathomimetic activity (ISA).[5] This ISA is thought to be influenced by the indole ring and can be clinically advantageous in certain patient populations.[6]

Deconstructing the Indole-Based Beta-Blocker: A Three-Part SAR Analysis

The pharmacological profile of an indole-based beta-blocker is determined by the collective contributions of three key structural components: the indole nucleus, the oxypropanolamine side chain, and the N-alkyl substituent.

The Indole Nucleus: The Anchor and Modulator

The indole ring is a critical determinant of high-affinity binding to β-adrenergic receptors.[3] Its position of attachment to the oxypropanolamine side chain and the nature of its substituents profoundly influence both potency and receptor subtype selectivity.

  • Point of Attachment: In Pindolol, the side chain is attached at the 4-position of the indole ring. This specific arrangement is crucial for its characteristic pharmacological profile.

  • Substitution on the Indole Ring:

    • Electron-withdrawing and Halogen Substituents: The introduction of substituents on the indole ring can significantly modulate receptor affinity. For instance, iodination of the indole ring, as seen in iodopindolol, has been shown to enhance affinity for β-adrenergic receptors.[3]

    • Hydrogen Bonding Potential: The N-H group of the indole ring is a potential hydrogen bond donor and can interact with amino acid residues in the receptor binding pocket, such as Ser204 of the β2 receptor, which may contribute to the intrinsic sympathomimetic activity.

The Oxypropanolamine Side Chain: The Stereospecific Linker

The 2-hydroxy-3-aminopropyl ether side chain is an essential feature for all aryloxypropanolamine beta-blockers.

  • Stereochemistry: The hydroxyl group on the side chain creates a chiral center. The (S)-enantiomer is consistently found to be significantly more potent in its β-blocking activity than the (R)-enantiomer, often by a factor of 100 or more.[1] This highlights a highly stereospecific interaction with the receptor. Molecular modeling studies suggest that the (S)-enantiomer's hydroxyl group forms a critical hydrogen bond with an aspartate residue (Asp113 in the β2 receptor) in the binding pocket.[4]

  • Hydroxyl Group: The secondary alcohol is indispensable for high-affinity binding.

The N-Alkyl Substituent: The Selectivity and ISA Governor

The substituent on the terminal amine of the side chain plays a pivotal role in determining β1/β2 selectivity and modulating intrinsic sympathomimetic activity.

  • Size and Branching: A branched, bulky alkyl group, such as the isopropyl or tert-butyl group, is optimal for potent β-antagonistic activity.[7] This is exemplified by the isopropyl group in Pindolol.

  • β1-Selectivity: While Pindolol is non-selective, the design of β1-selective antagonists often involves the incorporation of a para-substituent on a phenyl ring.[8] For indole-based analogs, achieving high β1-selectivity remains a challenge, but modifications to the N-alkyl substituent in combination with indole ring substitutions could be explored.

  • Intrinsic Sympathomimetic Activity (ISA): The nature of the N-alkyl group can influence the degree of partial agonism.[9] This property is believed to arise from the ligand's ability to induce a sub-maximal conformational change in the receptor, leading to a modest stimulation of adenylate cyclase.[10]

Below is a diagram illustrating the general pharmacophore for indole-based beta-blockers.

Caption: General pharmacophore model for indole-based beta-blockers.

Quantitative SAR: A Data-Driven Perspective

The principles of SAR are best illustrated through quantitative data that correlate structural modifications with changes in biological activity. The following table summarizes the binding affinities (Ki) of Pindolol and some of its analogs for β1 and β2-adrenergic receptors.

CompoundR Group (on Indole)N-Substituentβ1 Ki (nM)β2 Ki (nM)β2/β1 Selectivity RatioReference
(S)-PindololHIsopropyl2.10.60.29[11]
(S)-IodopindololIodoIsopropyl~1.5~0.1~0.07[11]
PropranololN/A (Naphthyl)Isopropyl1.10.80.73[12]
AtenololN/A (Phenyl)Isopropyl1704302.53[13]
BisoprololN/A (Phenyl)Isopropyl1019019.0[14]

Note: Ki values can vary depending on the experimental conditions and tissue/cell line used. The data presented here are for illustrative purposes.

  • Pindolol's Non-Selectivity: (S)-Pindolol exhibits high affinity for both β1 and β2 receptors, with a slight preference for the β2 subtype.

  • Effect of Iodination: The addition of an iodine atom to the indole ring in (S)-Iodopindolol increases the affinity for both receptor subtypes.

  • Comparison with Phenyl-Based Blockers: Compared to the β1-selective blockers Atenolol and Bisoprolol, which feature a substituted phenyl ring, Pindolol's indole nucleus contributes to its non-selective profile.

Experimental Protocols for SAR Determination

The elucidation of SAR for indole-based beta-blockers relies on robust and reproducible in vitro assays. Here, we detail the methodologies for two fundamental experimental workflows: radioligand binding assays and functional cAMP assays.

Radioligand Binding Assay: Quantifying Receptor Affinity

This assay directly measures the affinity of a test compound for the β-adrenergic receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of an indole-based compound for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing the target β-adrenergic receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand: [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP) or [³H]-Dihydroalprenolol ([³H]-DHA).

  • Non-selective antagonist for non-specific binding determination (e.g., Propranolol).

  • Test indole-based compounds.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter or gamma counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in a suitable buffer.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant amount of cell membranes to each well.

    • Add increasing concentrations of the test indole-based compound.

    • Add a constant concentration of the radioligand (typically at its Kd value).

    • For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) to a set of wells.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma counter (for ¹²⁵I).

    • Quantify the radioactivity to determine the amount of bound radioligand.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the workflow for a radioligand binding assay.

Radioligand_Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (from cells/tissues expressing β-AR) start->membrane_prep assay_setup Assay Setup (96-well plate) - Membranes - Test Compound (serial dilutions) - Radioligand ([125I]-CYP) membrane_prep->assay_setup incubation Incubation (Room temp, 60-90 min) assay_setup->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration quantification Quantification (Gamma/Scintillation Counting) filtration->quantification data_analysis Data Analysis - Determine IC50 - Calculate Ki (Cheng-Prusoff) quantification->data_analysis end End data_analysis->end Beta_Adrenergic_Signaling ligand Agonist (e.g., Epinephrine) receptor β-Adrenergic Receptor (7-TM GPCR) ligand->receptor Activates antagonist Indole-based Beta-Blocker antagonist->receptor Blocks g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates Gαs subunit camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., Increased heart rate, smooth muscle relaxation) pka->downstream Phosphorylates target proteins

Caption: Simplified β-adrenergic receptor signaling pathway.

Medicinal Chemistry Design Strategies

The SAR knowledge detailed in this guide provides a rational basis for the design of novel indole-based beta-blockers with desired pharmacological profiles. Key strategies include:

  • Scaffold Hopping: Replacing the indole nucleus with other heterocyclic systems to explore new chemical space and potentially discover novel activity profiles.

  • Substitution Pattern Optimization: Systematically modifying the substituents on the indole ring to enhance affinity and modulate β1/β2 selectivity. For example, introducing polar groups may decrease CNS penetration and related side effects.

  • N-Substituent Modification: Varying the size, shape, and polarity of the N-alkyl group to fine-tune selectivity and intrinsic sympathomimetic activity.

  • Structure-Based Drug Design: Utilizing computational modeling and the crystal structures of β-adrenergic receptors to visualize ligand-receptor interactions and guide the design of new compounds with improved binding characteristics. [4][15]

Conclusion

The structure-activity relationship of indole-based beta-blockers is a well-defined yet continually evolving field of study. The indole nucleus provides a versatile and potent anchor for high-affinity binding to β-adrenergic receptors. By systematically modifying the indole ring, the oxypropanolamine side chain, and the N-alkyl substituent, medicinal chemists can fine-tune the pharmacological properties of these compounds, including their affinity, selectivity, and intrinsic sympathomimetic activity. The experimental protocols detailed herein provide a robust framework for the continued exploration of this important class of cardiovascular drugs, with the ultimate goal of developing safer and more effective therapeutic agents.

References

  • Intrinsic sympathomimetic activity – Knowledge and References. Taylor & Francis. Available at: [Link].

  • Baker, J. G. (2005). The molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity. Molecular pharmacology, 68(3), 633–640.
  • Frishman, W. H., & Silverman, R. (1979). Relevance of intrinsic sympathomimetic activity for beta blockers. The American journal of cardiology, 43(5), 1083–1088.
  • Kostis, J. B., DeFelice, E. A., Frishman, W., Hosler, M., Krieger, S. K., Aglitz, N., & Kuo, P. T. (1981). Clinical relevance of intrinsic sympathomimetic activity of beta blockers. Angiology, 32(11), 780–787.
  • Taylor, S. H. (1985). Beta blockers with intrinsic sympathomimetic activity. American family physician, 31(1), 115–118.
  • Dror, R. O., Arlow, D. H., Borhani, D. W., Jensen, M. Ø., Piana, S., & Shaw, D. E. (2011). Predicting Novel Binding Modes of Agonists to β Adrenergic Receptors Using All-Atom Molecular Dynamics Simulations.
  • Kaumann, A. J., & Lemoine, H. (1987). Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. Naunyn-Schmiedeberg's archives of pharmacology, 335(1), 41–50.
  • Veprintsev, D. B., & Fotiadis, D. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv.
  • Manoury, P. M., Binet, J. L., Rousseau, J., Lefevre-Borg, F., & Cavero, I. G. (1987). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. Journal of medicinal chemistry, 30(6), 1003–1011.
  • Vikhorev, P. G., & Vikhoreva, E. V. (2018). Molecular Modeling of Cardiac Proteins and Their Interactions with Beta Blockers. eScholarship.
  • Gabrielsen, M., Czaplicki, G., & Borowski, T. (2013). Molecular interactions between fenoterol stereoisomers and derivatives and the β2-adrenergic receptor binding site studied by docking and molecular dynamics simulations. Journal of molecular modeling, 19(11), 4963–4976.
  • Kuchar, M., & Csöllei, J. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules (Basel, Switzerland), 24(4), 689.
  • Schnabel, P., Maack, C., Tyroller, S., & Schwinger, R. H. (2000). Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors. Journal of cardiovascular pharmacology, 36(4), 466–471.
  • Singh, H., Kumar, A., & Singh, R. (2022). Screening of β1- and β2-Adrenergic Receptor Modulators through Advanced Pharmacoinformatics and Machine Learning Approaches. Molecules (Basel, Switzerland), 27(19), 6649.
  • propranolol [Ligand Id: 564] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link].

  • Manoury, P. M., Binet, J. L., Rousseau, J., Lefevre-Borg, F., & Cavero, I. G. (1987). Structure-activity relationships in a series of 1-(aryloxy)-3-[[(substituted-amino)alkyl]amino]-2-propanols: influence of the aromatic nucleus on beta-adrenoceptor blocking and cardioselective properties. Journal of medicinal chemistry, 30(6), 1003–1011.
  • Manalan, A. S., & Molinoff, P. B. (1986). Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. Journal of pharmacology and experimental therapeutics, 238(2), 527–533.
  • Aellig, W. H. (1982). Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations. British journal of clinical pharmacology, 13(Suppl 2), 187S–192S.
  • SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol. Pharmaguideline. Available at: [Link].

  • Discovery and development of beta-blockers. Wikipedia. Available at: [Link].

  • Sykes, D. A., & Charlton, S. J. (2018). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. Pharmacology research & perspectives, 6(5), e00427.
  • Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British journal of pharmacology, 144(3), 317–322.

Sources

In Vitro Characterization of Bopindolol's Active Metabolite, 18-502: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the in vitro methodologies for the comprehensive characterization of 18-502, the principal active metabolite of the non-selective β-adrenergic receptor antagonist, bopindolol. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology who are engaged in the preclinical assessment of cardiovascular drug candidates.

Introduction: The Significance of Metabolite 18-502 in the Pharmacological Profile of Bopindolol

Bopindolol is a potent, long-acting, non-selective β-adrenoceptor antagonist utilized in the management of hypertension and angina pectoris.[1] It is administered as a prodrug that undergoes rapid and extensive hepatic metabolism to form its active metabolite, 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methyl indole).[2][3] In fact, in vitro pharmacological experiments have demonstrated that bopindolol itself possesses no significant β-adrenoceptor blocking activity; this therapeutic action is almost entirely attributable to its hydrolysis to 18-502 by endogenous esterases.[3]

The in vitro characterization of 18-502 is therefore paramount to a thorough understanding of the pharmacological and therapeutic profile of bopindolol. This guide will delineate the core in vitro assays essential for elucidating the receptor binding affinity, functional antagonist activity, and other key pharmacological properties of this important metabolite. The experimental choices and protocols described herein are grounded in established principles of pharmacological sciences to ensure the generation of robust and reliable data.

Receptor Binding Affinity Profiling: Radioligand Binding Assays

Radioligand binding assays are the cornerstone for determining the affinity of a test compound for a specific receptor.[1] These assays quantify the interaction between a radiolabeled ligand and a receptor, and by introducing a competing unlabeled ligand (in this case, 18-502), the affinity of the test compound can be determined.

Scientific Rationale

The primary objective is to determine the equilibrium dissociation constant (Ki) of 18-502 for β1- and β2-adrenergic receptors. A lower Ki value signifies a higher binding affinity. Competition binding assays are employed, where 18-502 competes with a known high-affinity radioligand for binding to the receptors. The concentration of 18-502 that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue Homogenization (e.g., rat heart, brain) Centrifuge1 Differential Centrifugation Tissue->Centrifuge1 Pellet Resuspend Pellet (Membrane Fraction) Centrifuge1->Pellet ProteinAssay Protein Quantification (e.g., BCA Assay) Pellet->ProteinAssay Incubation Incubation: Membranes + Radioligand + Competitor (18-502) ProteinAssay->Incubation Input Filtration Rapid Vacuum Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Quantifies radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Input Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for Radioligand Competition Binding Assay.

Detailed Experimental Protocol

2.3.1 Materials and Reagents

  • Tissues: Rat heart (rich in β1-adrenoceptors) and rat lung or cerebellum (rich in β2-adrenoceptors).

  • Radioligands: [3H]-CGP 12177 or [125I]-Iodocyanopindolol ([125I]-ICYP).

  • Competitor: 18-502 (synthesized and purified).

  • Non-specific binding control: Propranolol (a high-affinity, non-selective β-blocker).

  • Buffers: Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold, glass fiber filters, liquid scintillation counter.

2.3.2 Membrane Preparation

  • Excise fresh or frozen tissues and place them in ice-cold homogenization buffer.

  • Homogenize the tissue using a Polytron or similar homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspending it in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in the assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.

2.3.3 Competition Binding Assay

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of 18-502 (e.g., 10-10 to 10-5 M).

  • Add the assay buffer, membrane preparation (typically 50-100 µg of protein per well), and the appropriate concentration of 18-502 or buffer to each well.

  • For non-specific binding wells, add a high concentration of propranolol (e.g., 10 µM).

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

2.3.4 Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of 18-502.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Expected Outcomes and Interpretation

Studies have shown that 18-502 possesses a high affinity for β-adrenoceptors, with pKi values often exceeding those of the parent compound, bopindolol.[4] The lack of significant difference in Ki values between β1- and β2-adrenoceptor preparations would confirm its non-selective nature.

CompoundReceptor SubtypepKi (Mean ± SEM)Reference
18-502 β1-adrenoceptor9.38 ± 0.31
18-502 β2-adrenoceptor~8.07 - 8.20
Bopindololβ1-adrenoceptor7.44 ± 0.12

Functional Antagonist Activity: Isolated Organ Bath Experiments

While binding assays reveal affinity, they do not provide information on the functional consequences of this binding (i.e., agonism vs. antagonism). Isolated organ bath experiments are crucial for characterizing the functional antagonist properties of 18-502.

Scientific Rationale

This methodology assesses the ability of 18-502 to inhibit the physiological response induced by a β-adrenoceptor agonist (e.g., isoproterenol) in an isolated tissue. The potency of the antagonist is quantified by determining its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates a more potent antagonist.

Experimental Workflow: Isolated Organ Bath

Organ_Bath_Workflow cluster_prep Tissue Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Dissection Tissue Dissection (e.g., guinea pig atria, trachea) Mounting Mount Tissue in Organ Bath Dissection->Mounting Equilibration Equilibration under Tension Mounting->Equilibration AgonistCRC Generate Agonist Concentration-Response Curve (CRC) Equilibration->AgonistCRC Input IncubateAntagonist Incubate with 18-502 AgonistCRC->IncubateAntagonist RepeatCRC Repeat Agonist CRC in presence of 18-502 IncubateAntagonist->RepeatCRC SchildPlot Construct Schild Plot RepeatCRC->SchildPlot Input pA2 Determine pA2 SchildPlot->pA2

Caption: Workflow for Isolated Organ Bath Experiment.

Detailed Experimental Protocol

3.3.1 Materials and Reagents

  • Tissues: Guinea pig right atria (for β1-adrenoceptor activity, measuring chronotropy) and guinea pig trachea (for β2-adrenoceptor activity, measuring relaxation).

  • Agonist: Isoproterenol (a non-selective β-agonist).

  • Antagonist: 18-502.

  • Physiological Salt Solution (PSS): Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Equipment: Isolated organ bath system with a water jacket for temperature control, force-displacement transducers, data acquisition system.

3.3.2 Tissue Preparation and Mounting

  • Humanely euthanize a guinea pig and dissect the desired tissue (atria or trachea) in cold PSS.

  • For atria, isolate the right atrium and suspend it in the organ bath. For the trachea, prepare a zigzag strip and suspend it.

  • Connect the tissue to a force transducer to measure changes in tension (contraction or relaxation).

  • Allow the tissue to equilibrate in the organ bath under a resting tension for at least 60 minutes, with regular washes with fresh PSS.

3.3.3 Functional Antagonism Assay

  • Generate a cumulative concentration-response curve (CRC) to isoproterenol to establish a baseline response.

  • Wash the tissue repeatedly to return to the baseline resting state.

  • Incubate the tissue with a known concentration of 18-502 for a predetermined period (e.g., 30-60 minutes).

  • In the continued presence of 18-502, generate a second CRC to isoproterenol. A rightward shift in the CRC indicates competitive antagonism.

  • Repeat this process with increasing concentrations of 18-502.

3.3.4 Data Analysis

  • Calculate the dose ratio for each concentration of 18-502 (the ratio of the EC50 of the agonist in the presence and absence of the antagonist).

  • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of 18-502.

  • The x-intercept of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Expected Outcomes and Interpretation

The metabolite 18-502 is expected to act as a potent competitive antagonist at both β1- and β2-adrenoceptors, as evidenced by a concentration-dependent rightward shift of the isoproterenol CRC. The pA2 values will quantify its functional antagonist potency at each receptor subtype. It has been reported that 18-502 has higher pA2 values for β-adrenoceptors than bopindolol itself.[4]

CompoundTissue (Receptor)pA2 ValueReference
18-502 Atria (β1)High[4]
18-502 Trachea (β2)High[4]

Analytical Quantification of 18-502 in In Vitro Samples

A robust and validated analytical method is essential for accurately quantifying the concentration of 18-502 in in vitro assay buffers and solutions. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

Principles of HPLC for 18-502 Quantification

An HPLC method for 18-502 would typically involve a reversed-phase column where the separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. Detection can be achieved using UV-Vis spectrophotometry or, for higher sensitivity and selectivity, mass spectrometry (LC-MS).

Key considerations for method development and validation include:

  • Column: A C18 column is a common choice for compounds of this nature.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase and the ratio of the organic modifier will need to be optimized to achieve good peak shape and resolution.

  • Detection: UV detection at a wavelength where 18-502 has significant absorbance is a straightforward approach.

  • Sample Preparation: For in vitro samples in buffer, direct injection may be possible after filtration. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances and concentrate the analyte.

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Supplementary In Vitro Characterization

Beyond receptor interaction, a comprehensive in vitro characterization of 18-502 may include an assessment of its other pharmacological properties.

Antioxidative Activity

Scientific Rationale: Some β-blockers possess antioxidant properties that may contribute to their cardioprotective effects. In vitro assays can be used to evaluate the radical scavenging and antioxidant potential of 18-502.

Common Assays:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom and reduce the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.

  • Lipid Peroxidation Inhibition Assay: Assesses the ability of the compound to inhibit the oxidation of lipids in a biological membrane preparation (e.g., liver microsomes) induced by an oxidizing agent like hydrogen peroxide.

Membrane Stabilizing Activity

Scientific Rationale: The ability of a compound to stabilize cell membranes, such as the erythrocyte membrane, can be an indicator of its anti-inflammatory potential and its effects on membrane-bound enzymes and ion channels.

Common Assay:

  • Hypotonic Solution- and Heat-Induced Hemolysis Assay: This assay measures the ability of the compound to protect red blood cell membranes from lysis induced by hypotonic stress or heat. A reduction in hemolysis, measured by the amount of hemoglobin released, indicates membrane stabilization.

Conclusion

The in vitro characterization of bopindolol's active metabolite, 18-502, is a critical step in understanding the overall pharmacological profile of this important antihypertensive agent. The methodologies outlined in this guide, including radioligand binding assays, isolated organ bath experiments, and supplementary assays for antioxidant and membrane-stabilizing activities, provide a robust framework for a comprehensive preclinical evaluation. The meticulous application of these techniques will yield valuable data on the receptor affinity, functional potency, and other key pharmacological properties of 18-502, thereby contributing to a more complete understanding of its therapeutic actions.

References

  • Aellig, W. H. (1986). Bopindolol, a new long-acting beta-adrenoceptor antagonist: relationship between plasma concentrations and cardiac beta-adrenoceptor blockade in humans. Journal of Cardiovascular Pharmacology, 8(6), 121-125.
  • Belal, F., Sharaf El-Din, M., & El-Awady, M. (2012). Fluorometric Determination of Bopindolol and Celiprolol in Pharmaceutical Preparations and Biological Fluids. Luminescence, 28(3), 359-366.
  • Harron, D. W., Goa, K. L., & Langtry, H. D. (1991). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension. Drugs, 41(1), 130–149.
  • Hosohata, Y., et al. (1993). Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay. Japanese Journal of Pharmacology, 63(3), 359-365.
  • Hosohata, Y., et al. (1995). Bopindolol is a slowly dissociating beta 1-adrenoceptor antagonist when compared to other beta-blockers. Biological & Pharmaceutical Bulletin, 18(8), 1066-1071.
  • Hosohata, Y., et al. (1998).
  • Khan, H., et al. (2014). In vitro Membrane Stabilizing and In vivo Analgesic Activities of Boehmeria glomerulifera Miq. Bangladesh Pharmaceutical Journal, 17(1), 89-92.
  • Human Metabolome Database. (2022). Bopindolol (HMDB0015696).
  • Nishio, M., et al. (1994). Bopindolol and its metabolite 18-502 attenuate regional myocardial acidosis during partial occlusion of the coronary artery in dogs. Japanese Journal of Pharmacology, 66(1), 7-13.
  • Oddie, C. J., Jackman, G. P., & Bobik, A. (1983). Analysis of bopindolol and its active metabolite 18-502 in human plasma by high-performance liquid chromatography.
  • Patsnap Synapse. (2024).
  • Perkins, S. L., Tattrie, B., Johnson, P. M., & Rabin, E. Z. (1988). Analytical problems encountered during high-performance liquid chromatographic separation and coulometric detection of bopindolol metabolites in human plasma. Therapeutic Drug Monitoring, 10(4), 480-485.
  • Tanaka, H., et al. (1997). Studies on Relationships Between Chemical Structure and Beta-Blocking Potency of Bopindolol and Its Two Metabolites. Biological & Pharmaceutical Bulletin, 20(2), 149-153.
  • Tanaka, H., et al. (1994). The affinity of bopindolol and its two metabolites for a beta 2-adrenoceptor in the bovine mesenteric artery. Japanese Journal of Pharmacology, 66(3), 389-392.
  • Tanaka, H., et al. (2000).
  • Tanaka, H., et al. (1995). Antioxidative Action of the β-Adrenoceptor Antagonist Bopindolol and Its Metabolite 18-502. Japanese Journal of Pharmacology, 69(3), 253-259.
  • van den Meiracker, A. H., et al. (1988). The effect of renal impairment on the pharmacokinetics and metabolism of bopindolol. British Journal of Clinical Pharmacology, 25(4), 459-466.
  • van Zwieten, P. A. (1987). Different properties of beta-adrenoceptor blockers: characteristics of bopindolol. Journal of Hypertension Supplement, 5(5), S15-S19.
  • Yamada, S., et al. (1992). Characterization of beta-adrenoceptors in the rat heart and brain using a new beta-adrenoceptor antagonist, S-20419. Japanese Journal of Pharmacology, 58(3), 295-302.
  • Hosohata, Y., et al. (2000). Assessment of Affinities of Propranolol and Bopindolol to Membranes from COS-7 Cell Transiently Transfected with Beta-1- and Beta-2-Adrenoceptors Using a Radioligand-Binding Assay Method. Pharmacology, 61(1), 6-10.

Sources

"physicochemical properties of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecular Blueprint of a Beta-Blocker

4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole, more commonly known as Pindolol, is a non-selective beta-adrenergic receptor antagonist with a rich history in the management of hypertension and angina pectoris.[1][2] Its clinical utility is deeply rooted in its molecular structure and the resulting physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth exploration of these fundamental characteristics, offering both established data and the experimental methodologies required to determine them. Our focus is on not just presenting data, but on understanding the "why" behind the experimental choices, ensuring a robust and insightful comprehension for drug development professionals.

Chemical Identity and Structural Features

Pindolol is a synthetic indoloxypropanolamine derivative.[3] Its structure, characterized by a hydrophilic side chain attached to a more lipophilic indole ring system, is the foundation of its dual receptor activity and its pharmacokinetic behavior.

  • IUPAC Name: 1-(1H-indol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol[3]

  • CAS Number: 13523-86-9[1][4]

  • Molecular Formula: C₁₄H₂₀N₂O₂[1][4]

  • Molecular Weight: 248.32 g/mol [1][3]

The presence of a secondary amine in the side chain and a hydroxyl group makes Pindolol a chiral compound, existing as a racemic mixture of (S)- and (R)-enantiomers.[1][5] The secondary amine is also a key functional group contributing to its basicity and, consequently, its pKa.

Core Physicochemical Properties: A Quantitative Overview

The interplay of Pindolol's functional groups gives rise to a unique set of physicochemical properties that are critical for its formulation and in vivo performance. These properties are summarized in the table below.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[6]
Melting Point 167-171 °C[7][8]
pKa (Basic) 9.26 - 9.54[7][9]
LogP (octanol/water) 1.75 - 1.9[1][9][10]
Aqueous Solubility Practically insoluble in water; 33 mg/L (22.5 °C)[6][7]
Solubility in other solvents Slightly soluble in methanol; very slightly soluble in chloroform. Soluble in ethanol (approx. 5 mg/mL), DMSO (approx. 15 mg/mL), and DMF (approx. 15 mg/mL).[6][11]

Experimental Determination of Key Physicochemical Parameters

A deep understanding of a drug candidate's properties necessitates a grasp of the experimental techniques used to measure them. Here, we detail the methodologies for determining solubility, pKa, and lipophilicity, emphasizing the rationale behind each step.

Aqueous Solubility Determination: The Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[12]

The core principle of this method is to create a saturated solution of the compound in a specific buffer at a controlled temperature. By measuring the concentration of the dissolved compound in the supernatant after equilibrium is reached, we obtain the thermodynamic solubility. The choice of buffer systems (e.g., pH 1.2, 4.5, and 6.8) is crucial as it simulates the pH environments of the gastrointestinal tract.[13][14]

  • Preparation of Buffers: Prepare aqueous buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Addition of Excess Compound: Add an excess amount of Pindolol to a known volume of each buffer in separate, sealed flasks. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.[15]

  • Equilibration: Agitate the flasks at a constant temperature (typically 37 °C to simulate body temperature) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[15][16]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to facilitate separation.[15]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Filtration through a sub-micron filter (e.g., 0.22 µm) is a critical step to remove any remaining solid particles.[17]

  • Quantification: Analyze the concentration of Pindolol in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility of Pindolol at that specific pH and temperature.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) B Add Excess Pindolol A->B to flasks C Agitate at 37°C for 24-72h B->C for saturation D Centrifuge/Settle C->D to separate solid E Filter Supernatant (0.22 µm) D->E to remove fines F Quantify by HPLC E->F for concentration G Determine Equilibrium Solubility F->G

Caption: Shake-Flask Solubility Determination Workflow.

Ionization Constant (pKa) Determination: Potentiometric Titration

The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For a basic compound like Pindolol, the pKa is crucial for predicting its solubility and permeability across biological membranes. Potentiometric titration is a highly accurate method for pKa determination.[9][18]

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the resulting titration curve. The use of a co-solvent like methanol may be necessary for compounds with low aqueous solubility, but it's important to note that this can slightly alter the pKa value.[9]

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[10]

  • Sample Preparation: Dissolve a precisely weighed amount of Pindolol in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically around 1 mM).[18]

  • Titration Setup: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) for a basic compound like Pindolol. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.[10][19]

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis cluster_result Result A Calibrate pH Meter B Prepare Pindolol Solution A->B C Titrate with Standardized Acid B->C D Record pH vs. Titrant Volume C->D stepwise addition E Plot Titration Curve D->E F Determine Half-Equivalence Point E->F G Determine pKa F->G pH at this point

Caption: Potentiometric Titration for pKa Determination.

Lipophilicity (LogP) Determination: The Shake-Flask Method

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a key indicator of a drug's ability to cross cell membranes and its distribution into tissues. The shake-flask method is the traditional and most reliable technique for LogP determination.[20][21]

This method directly measures the partitioning of a compound between two immiscible phases: n-octanol (simulating lipids) and water (simulating aqueous biological fluids). The ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium gives the partition coefficient (P). LogP is the base-10 logarithm of this value.

  • Phase Pre-saturation: Pre-saturate the n-octanol with water and the water (or buffer of a specific pH for LogD determination) with n-octanol to ensure thermodynamic equilibrium during the experiment.[20]

  • Compound Addition: Dissolve a known amount of Pindolol in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Combine the two phases in a sealed container and agitate them for a sufficient time to allow the compound to partition between the two layers and reach equilibrium.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Sampling: Carefully withdraw aliquots from both the n-octanol and aqueous layers.

  • Quantification: Determine the concentration of Pindolol in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is then calculated as log₁₀(P).

LogP_Workflow cluster_prep Preparation cluster_partitioning Partitioning cluster_analysis Analysis cluster_result Result A Pre-saturate n-Octanol and Water B Dissolve Pindolol in one phase A->B C Combine and Agitate Phases B->C D Allow Phases to Separate C->D to reach equilibrium E Sample Both Phases D->E F Quantify Concentration by HPLC E->F G Calculate LogP F->G as log([Octanol]/[Aqueous])

Caption: Shake-Flask LogP Determination Workflow.

Implications of Physicochemical Properties in Drug Development

The physicochemical properties of Pindolol are not mere academic data points; they are critical predictors of its behavior in a biological system and have profound implications for drug development.

  • Solubility and Dissolution: Pindolol's low aqueous solubility can be a limiting factor for its oral absorption.[6] Formulation strategies such as salt formation or the use of solubility enhancers may be necessary to ensure adequate bioavailability. Its solubility in organic solvents is relevant for the preparation of stock solutions for in vitro assays.[11]

  • Ionization (pKa): With a pKa in the range of 9.26-9.54, Pindolol will be predominantly ionized at the physiological pH of the stomach and intestines.[7][9] This ionized form is more water-soluble, which can aid in dissolution, but may hinder its passive diffusion across the lipid membranes of the gastrointestinal tract.

  • Lipophilicity (LogP): Pindolol's LogP of 1.75-1.9 indicates that it is moderately lipophilic.[1][10] This property is a delicate balance. It is sufficient to allow for absorption across the gut wall and distribution into tissues, but not so high as to cause poor aqueous solubility or extensive binding to plasma proteins and tissues, which could limit the free drug concentration at the site of action. The lipophilicity also plays a role in its ability to cross the blood-brain barrier, which is relevant to its effects on central serotonin receptors.[22]

Conclusion: A Physicochemical Foundation for Therapeutic Action

The physicochemical properties of this compound (Pindolol) provide a clear illustration of how the molecular characteristics of a drug underpin its therapeutic utility. Its moderate lipophilicity, basic nature, and limited aqueous solubility are all critical factors that have been navigated in its successful formulation and clinical application. For drug development professionals, a thorough understanding and experimental determination of these properties for any new chemical entity are indispensable first steps in the journey from a promising molecule to a life-changing medicine.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

  • (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Retrieved from [Link]

  • Scirp.org. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

  • protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Chemistry 321: Quantitative Analysis Lab Webnote. (n.d.). Spectrophotometric Determination of pKa of Phenol Red. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pindolol. PubChem. Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Pindolol. Retrieved from [Link]

  • Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • International Journal of Pharmaceutics. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • PubMed. (n.d.). Structural derivatives of pindolol: relationship between in vivo and in vitro potencies for their interaction with central beta-adrenergic receptors. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pindolol. NIST WebBook. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (-)-Pindolol. PubChem. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy | Request PDF. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for Beta-Adrenergic Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Receptor-Ligand Interactions

The beta-adrenergic receptors (β-ARs), members of the G protein-coupled receptor (GPCR) superfamily, are pivotal in mediating the physiological effects of catecholamines like epinephrine and norepinephrine.[1] Their integral role in cardiovascular and respiratory functions makes them a prime target for therapeutic drug development. Radioligand binding assays are a robust and sensitive gold standard for quantifying receptor-ligand interactions, providing critical data on receptor density (Bmax) and ligand affinity (Kd).[2][3] This application note provides a detailed, field-proven protocol for conducting beta-adrenergic receptor binding assays, adaptable for various cell systems, including the hypothetical 18-502 cell line. The focus is on providing a foundational methodology that can be optimized for specific research questions.

The principle of a radioligand binding assay is elegantly simple: a radioactively labeled ligand (radioligand) is incubated with a biological sample containing the receptor of interest.[4][5] By measuring the amount of radioactivity bound to the sample, one can quantify the number of receptors. These assays are broadly categorized into saturation assays, which determine Bmax and Kd, and competition assays, which are used to determine the affinity of unlabeled compounds.[2][3]

Foundational Principles of Radioligand Binding Assays

A successful binding assay hinges on several key principles:

  • High Affinity and Specificity of the Radioligand: The chosen radioligand should bind to the target receptor with high affinity and minimal binding to other sites.[6]

  • Separation of Bound and Free Ligand: A critical step is the rapid and efficient separation of the receptor-bound radioligand from the unbound radioligand in the solution.[7][8]

  • Defining Non-Specific Binding: Not all binding of the radioligand is to the receptor of interest. This "non-specific binding" (NSB) to other cellular components or the apparatus must be quantified and subtracted from the total binding to determine the specific binding.[9][10][11]

Experimental Workflow: A Visual Guide

The following diagram outlines the typical workflow for a filtration-based radioligand binding assay.

Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from 18-502 cells or tissue) Total_Binding Total Binding Tubes: Membranes + Radioligand Membrane_Prep->Total_Binding NSB Non-Specific Binding Tubes: Membranes + Radioligand + Excess Unlabeled Ligand Membrane_Prep->NSB Competition Competition Tubes (Optional): Membranes + Radioligand + Test Compound Membrane_Prep->Competition Reagent_Prep Reagent Preparation (Radioligand, Buffers, Competitors) Reagent_Prep->Total_Binding Reagent_Prep->NSB Reagent_Prep->Competition Incubation Incubate to Equilibrium (e.g., 60 min at 30°C) Total_Binding->Incubation NSB->Incubation Competition->Incubation Filtration Rapid Vacuum Filtration (e.g., Whatman GF/B filters) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Calc_Specific Calculate Specific Binding (Total - NSB) Counting->Calc_Specific Saturation_Analysis Saturation Analysis: Determine Kd and Bmax Calc_Specific->Saturation_Analysis Competition_Analysis Competition Analysis: Determine Ki Calc_Specific->Competition_Analysis

Caption: Workflow for a Beta-Adrenergic Receptor Radioligand Binding Assay.

Detailed Protocol: Saturation Binding Assay

This protocol is designed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand for the beta-adrenergic receptor.

I. Materials and Reagents
Reagent/MaterialSpecifications
Cell Membranes Prepared from 18-502 cells or target tissue
Radioligand e.g., [3H]Dihydroalprenolol ([3H]DHA) or 125I-Cyanopindolol (125I-CYP)
Unlabeled Ligand e.g., Propranolol (for non-specific binding)
Binding Buffer 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 at assay temperature
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4
Filtration Apparatus 96-well harvester or manual filtration manifold
Glass Fiber Filters e.g., Whatman GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
Scintillation Vials
Scintillation Cocktail
Liquid Scintillation Counter
II. Membrane Preparation

The quality of the membrane preparation is paramount for a successful assay.[5]

  • Cell Lysis: Harvest 18-502 cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or polytron.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and unbroken cells.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

  • Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.

  • Final Preparation: Resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Store membrane aliquots at -80°C.[12]

III. Assay Procedure

This procedure is for a 96-well plate format with a final assay volume of 250 µL.[12]

  • Prepare Radioligand Dilutions: Prepare a series of dilutions of the radioligand in binding buffer. For a saturation assay, this should typically span a range from 0.1 to 10 times the expected Kd.[13]

  • Set up Assay Plate:

    • Total Binding Wells: Add 50 µL of binding buffer.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM propranolol) in binding buffer.[5] This concentration should be at least 100-fold higher than the Kd of the unlabeled ligand.

  • Add Membranes: Add 150 µL of the membrane preparation (typically 10-50 µg of protein) to all wells.[12]

  • Initiate Binding: Add 50 µL of the appropriate radioligand dilution to each well.

  • Incubation: Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C).[12] The optimal time and temperature should be determined empirically for the specific receptor and radioligand pair.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[7]

  • Washing: Immediately wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.[12]

  • Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation

The goal of data analysis is to determine the specific binding and then derive the key parameters Kd and Bmax.

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding

  • Saturation Binding Curve: Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM). This should yield a hyperbolic curve that approaches a plateau.

  • Scatchard Analysis: While modern non-linear regression is preferred, a Scatchard plot can be a useful visualization.[14][15][16] It is a plot of Bound/Free radioligand versus Bound radioligand.[17]

    • Kd (Dissociation Constant): The negative reciprocal of the slope (-1/slope). It represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd indicates higher affinity.

    • Bmax (Maximum Receptor Density): The x-intercept of the plot. It represents the total concentration of receptor binding sites in the sample.

ParameterDescriptionHow to Determine
Kd Equilibrium dissociation constant; a measure of ligand affinity.Non-linear regression of the saturation curve or from the slope of a Scatchard plot.
Bmax Maximum number of binding sites; receptor density.From the plateau of the saturation curve or the x-intercept of a Scatchard plot.

Competition Binding Assays

To determine the affinity (Ki) of an unlabeled test compound, a competition binding assay is performed.[2][4] The assay is set up similarly to the saturation assay, but with a fixed concentration of radioligand (typically at its Kd) and varying concentrations of the unlabeled competitor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. The Ki can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Trustworthiness and Self-Validation

To ensure the integrity of the results, several controls and validation steps are essential:

  • Linearity of Binding with Protein Concentration: The specific binding should be linear over a range of membrane protein concentrations.

  • Time Course of Binding: Determine the time required to reach equilibrium at the chosen temperature.

  • Reversibility of Binding: The binding of the radioligand should be reversible by the addition of an excess of unlabeled ligand.

  • Pharmacological Specificity: The binding should be displaceable by known agonists and antagonists with the expected rank order of potency.

By adhering to these principles and protocols, researchers can obtain reliable and reproducible data on beta-adrenergic receptor binding, paving the way for new discoveries in pharmacology and drug development.

References

  • Scatchard equation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Radioligand Binding Assay | In Vitro Biology. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Mukherjee, C., Caron, M. G., & Lefkowitz, R. J. (1975). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Endocrinology, 96(3), 577–583.
  • Non-Specific Binding: What You Need to Know. (n.d.). Surmodics IVD. Retrieved from [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). Current Protocols in Pharmacology, 105(1), e104.
  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Perelson, A. S., & DeLisi, C. (1993). Interpretation of Scatchard plots for aggregating receptor systems. Molecular Immunology, 30(1), 1–11.
  • Analysis of Receptor–Ligand Interactions. (n.d.). Current Protocols in Pharmacology.
  • Radioligand Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Non Specific Binding (NSB) in Antigen-Antibody Assays. (n.d.). Rusling Research Group. Retrieved from [Link]

  • A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421–L429.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual.
  • Scatchard Analysis. (2023, October 19). [Video]. YouTube. Retrieved from [Link]

  • Scatchard Plot for Ligand Receptor binding analysis. (2021, September 11). [Video]. YouTube. Retrieved from [Link]

  • Detection of β-Adrenergic Receptors by Radioligand Binding. (2004). In Adrenergic Receptor Protocols. Humana Press.
  • Ligand binding assay. (n.d.). In Wikipedia. Retrieved from [Link]

  • Study design of (A) competition radioligand binding assay to quantify β... (n.d.). ResearchGate. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Specific and Non-specific Binding in a ligand binding assay. (2015, March 22). [Video]. YouTube. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole in Cardiac Hypertrophy Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Beta-Adrenergic Signaling in Cardiac Hypertrophy

Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to increased workload but often progresses to heart failure.[1][2][3] A key driver of this maladaptive remodeling is the sustained activation of the sympathetic nervous system and the subsequent stimulation of beta-adrenergic receptors (β-ARs) by catecholamines.[1][4][5] This sustained signaling triggers a cascade of intracellular pathways leading to increased protein synthesis, changes in gene expression, and ultimately, cardiomyocyte growth.[1][6][7][8]

Beta-blockers are a cornerstone of therapy for many cardiovascular diseases, including conditions associated with cardiac hypertrophy.[9][10][11][12][13] By competitively inhibiting β-ARs, these agents counteract the detrimental effects of excessive catecholamine stimulation, reducing heart rate, myocardial contractility, and blood pressure, thereby decreasing the heart's oxygen demand.[9][11][13]

This guide provides a detailed framework for researchers to investigate the potential therapeutic effects of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole , an active metabolite of the beta-blocker bopindolol, in preclinical models of cardiac hypertrophy.[14] While direct studies on this specific metabolite in hypertrophy models are not extensively documented, its classification as a beta-adrenergic antagonist provides a strong rationale for its evaluation.[14] The protocols outlined below are based on well-established and validated in vitro and in vivo models, offering a robust platform to assess the compound's efficacy and mechanism of action.

Compound Profile: this compound

Property Value Source
IUPAC Name 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol[14]
Molecular Formula C16H24N2O2[14]
Molecular Weight 276.37 g/mol [14]
Class Beta-Adrenergic Antagonist (Beta-Blocker)General Classification
Parent Compound Bopindolol[14]

Signaling Pathways in Cardiac Hypertrophy

Cardiac hypertrophy is orchestrated by a complex network of signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting data when evaluating a potential therapeutic agent.

Cardiac Hypertrophy Signaling Pathways cluster_stimuli Hypertrophic Stimuli cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_transcription Transcription Factors cluster_response Cellular Response Pressure Overload Pressure Overload GPCRs G-Protein Coupled Receptors (GPCRs) Pressure Overload->GPCRs Neurohormonal Factors Neurohormonal Factors Neurohormonal Factors->GPCRs RTKs Receptor Tyrosine Kinases (RTKs) Neurohormonal Factors->RTKs PKC Protein Kinase C (PKC) GPCRs->PKC Calcineurin Calcineurin-NFAT GPCRs->Calcineurin PI3K_Akt PI3K-Akt Pathway RTKs->PI3K_Akt MAPK MAPK Cascades (ERK, JNK, p38) PKC->MAPK NFAT NFAT Calcineurin->NFAT GATA4 GATA4 MAPK->GATA4 MEF2 MEF2 PI3K_Akt->MEF2 Gene_Expression Altered Gene Expression NFAT->Gene_Expression GATA4->Gene_Expression MEF2->Gene_Expression Hypertrophy Increased Protein Synthesis & Cell Size Gene_Expression->Hypertrophy

Caption: Key signaling pathways activated by hypertrophic stimuli, leading to cellular changes.

In Vitro Model: Phenylephrine-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)

This model allows for the direct assessment of the compound's ability to prevent or reverse cardiomyocyte hypertrophy in a controlled environment.

Experimental Workflow

Caption: Workflow for the in vitro assessment of the test compound.

Detailed Protocol

1. Isolation and Culture of NRVMs:

  • Isolate ventricular myocytes from 1-2 day old Sprague-Dawley rat pups following established enzymatic digestion protocols.

  • Pre-plate cells to enrich for cardiomyocytes by removing more rapidly adhering fibroblasts.

  • Seed cardiomyocytes onto collagen-coated plates in appropriate culture medium and allow them to attach and resume beating.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Determine a dose-response curve by testing a range of concentrations (e.g., 1 nM to 10 µM).

  • Pre-treat the cultured NRVMs with the compound or vehicle control for a specified duration (e.g., 1-2 hours) before inducing hypertrophy.

3. Induction of Hypertrophy:

  • Induce hypertrophy by adding phenylephrine (PE), an α1-adrenergic agonist, to the culture medium at a final concentration of 50-100 µM.

  • Include a negative control group (vehicle only) and a positive control group (PE only).

4. Incubation and Endpoint Analysis:

  • Incubate the cells for 48-72 hours.

  • Cell Size Measurement: Fix the cells and measure the surface area of individual cardiomyocytes using microscopy and image analysis software (e.g., ImageJ).

  • Protein Synthesis Assay: Quantify protein synthesis by measuring the incorporation of a labeled amino acid (e.g., ³H-leucine) or using a non-radioactive alternative.

  • Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[5]

  • Immunofluorescence: Stain for α-actinin to visualize the sarcomeric organization and cell morphology.

In Vivo Model 1: Isoproterenol-Induced Cardiac Hypertrophy

This pharmacological model mimics the effects of chronic sympathetic stimulation.[4][5][15]

Experimental Workflow

Caption: Step-by-step workflow for the isoproterenol-induced hypertrophy model.

Detailed Protocol

1. Animals and Acclimatization:

  • Use adult male C57BL/6J mice (8-10 weeks old).

  • Acclimatize the animals for at least one week before the experiment.

2. Baseline Measurements:

  • Perform baseline transthoracic echocardiography to assess cardiac function and dimensions.

3. Group Assignment and Treatment:

  • Randomly assign mice to the following groups:

    • Sham (Vehicle control)

    • Isoproterenol (ISO) + Vehicle

    • ISO + this compound (multiple dose groups)

  • The route of administration for the test compound (e.g., oral gavage, intraperitoneal injection) and dosing frequency should be determined based on its pharmacokinetic properties.

4. Induction of Hypertrophy:

  • Administer isoproterenol (e.g., 5-20 mg/kg/day) via subcutaneous injection or continuous infusion using osmotic mini-pumps for 14-28 days.[5][15][16]

5. Monitoring and Functional Assessment:

  • Monitor the animals daily for any signs of distress.

  • Perform follow-up echocardiography at the end of the treatment period to measure parameters such as left ventricular wall thickness, internal dimensions, and ejection fraction.

6. Terminal Procedures and Tissue Analysis:

  • At the end of the study, euthanize the animals and harvest the hearts.

  • Measure heart weight to body weight (HW/BW) and heart weight to tibia length (HW/TL) ratios.

  • Process heart tissue for:

    • Histology: Use Hematoxylin and Eosin (H&E) staining to assess overall morphology and Wheat Germ Agglutinin (WGA) staining to measure cardiomyocyte cross-sectional area.

    • Fibrosis Assessment: Use Masson's trichrome or Picrosirius red staining to quantify collagen deposition.

    • Gene and Protein Expression: Analyze the expression of hypertrophic and fibrotic markers by RT-qPCR and Western blotting.

In Vivo Model 2: Transverse Aortic Constriction (TAC)

This surgical model induces pressure overload, a clinically relevant stimulus for cardiac hypertrophy.[2][17][18][19]

Experimental Workflow

Sources

Application Notes and Protocols for Investigating the Anti-Arrhythmic Effects of Bopindolol Metabolite 18-502

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Potent Metabolite

Bopindolol is a long-acting, non-selective β-adrenoceptor antagonist that functions as a prodrug, primarily used in the management of hypertension.[1][2] Following administration, bopindolol is rapidly metabolized to several active compounds, among which the metabolite 18-502 (4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole) has demonstrated significantly potent pharmacological activity.[3][4][5] Notably, 18-502 is a more potent β-blocker than its parent compound and the widely used comparator, propranolol.[4][6] This heightened potency, combined with a slow dissociation from β-adrenoceptors and inherent membrane-stabilizing activity, positions 18-502 as a metabolite of significant interest for its potential anti-arrhythmic effects.[6][7]

These application notes provide a comprehensive guide for researchers to investigate and characterize the anti-arrhythmic properties of 18-502. The protocols detailed herein are designed to elucidate its dual-mechanism of action: potent β-adrenergic blockade (Class II anti-arrhythmic activity) and membrane-stabilizing effects, which are indicative of sodium channel modulation (Class I anti-arrhythmic activity).

Part 1: Elucidating the Dual Anti-Arrhythmic Mechanism of 18-502

The anti-arrhythmic potential of 18-502 is rooted in a compelling dual mechanism of action. Understanding these pathways is critical for designing robust experimental protocols and interpreting the resulting data.

Potent Non-Selective β-Adrenergic Blockade (Class II Activity)

The primary and most well-documented mechanism of action for 18-502 is its potent, non-selective antagonism of β1 and β2-adrenergic receptors.[4][8] By blocking these receptors in cardiac tissue, 18-502 effectively counteracts the arrhythmogenic effects of catecholamines (e.g., epinephrine and norepinephrine).[3] This sympatholytic action results in:

  • Negative Chronotropy: A decrease in heart rate by slowing the rate of spontaneous depolarization in the sinoatrial (SA) node.

  • Negative Dromotropy: A slowing of conduction velocity through the atrioventricular (AV) node.

  • Negative Inotropy: A reduction in myocardial contractility.[3]

Collectively, these effects reduce myocardial oxygen demand and suppress arrhythmias triggered by sympathetic overactivity. Studies have shown that 18-502 is approximately 19 times more potent than propranolol in its antitachycardic action.[6]

Membrane-Stabilizing Activity (Putative Class I Activity)

Beyond its β-blocking capabilities, 18-502 has been reported to possess more potent membrane-stabilizing activity than propranolol.[4] In the context of anti-arrhythmic drugs, "membrane-stabilizing activity" is a term historically used to describe a local anesthetic-like effect, which is now understood to be primarily mediated by the blockade of voltage-gated sodium channels (Nav1.5 in the heart).[1][9] This action is characteristic of Class I anti-arrhythmic agents.

By blocking cardiac sodium channels, 18-502 is hypothesized to:

  • Decrease the maximum rate of depolarization (Vmax) of the cardiac action potential.

  • Prolong the effective refractory period.

This putative Class I activity would contribute significantly to its anti-arrhythmic efficacy, particularly in arrhythmias where rapid depolarization is a key driver, such as ventricular tachycardia.

Diagrammatic Representation of 18-502's Dual Mechanism of Action

18-502_Mechanism_of_Action cluster_0 Cardiac Myocyte cluster_1 Class II Anti-Arrhythmic Effect cluster_2 Putative Class I Anti-Arrhythmic Effect 18-502 18-502 Beta_Adrenergic_Receptor β-Adrenergic Receptor 18-502->Beta_Adrenergic_Receptor Blocks Sodium_Channel Voltage-Gated Na⁺ Channel (Nav1.5) 18-502->Sodium_Channel Blocks Gs_Protein Gs Protein Beta_Adrenergic_Receptor->Gs_Protein X Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase X cAMP cAMP Adenylyl_Cyclase->cAMP X PKA PKA cAMP->PKA X Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel X Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Arrhythmia_Suppression_II Arrhythmia Suppression Ca_Influx->Arrhythmia_Suppression_II Na_Influx ↓ Na⁺ Influx Sodium_Channel->Na_Influx Depolarization ↓ Rate of Depolarization (Vmax) Na_Influx->Depolarization Arrhythmia_Suppression_I Arrhythmia Suppression Depolarization->Arrhythmia_Suppression_I

Caption: Dual anti-arrhythmic mechanism of 18-502.

Part 2: Experimental Protocols for Characterization

The following protocols provide a framework for the in vitro and in vivo characterization of the anti-arrhythmic effects of 18-502.

In Vitro Protocol: Patch-Clamp Electrophysiology on Cardiac Sodium Channels (Nav1.5)

This protocol is designed to quantify the putative Class I anti-arrhythmic effects of 18-502 by assessing its interaction with the human cardiac sodium channel, Nav1.5.

Objective: To determine the concentration-dependent inhibition (IC50) of 18-502 on peak and late Nav1.5 currents and to characterize the kinetics of the block.

Materials:

  • Cell line stably expressing human Nav1.5 (e.g., HEK293 or CHO cells).

  • Automated or manual patch-clamp system.[10]

  • Standard intracellular and extracellular solutions for Nav1.5 recording.

  • 18-502 stock solution (in appropriate solvent, e.g., DMSO).

  • Positive controls: Flecainide or Lidocaine (for peak current), Ranolazine (for late current).[11]

  • Negative control: Vehicle.

Experimental Workflow:

Patch_Clamp_Workflow Cell_Culture 1. Cell Culture (HEK293 or CHO expressing hNav1.5) Cell_Harvesting 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvesting Patching 3. Whole-Cell Patching (Gigaohm seal formation) Cell_Harvesting->Patching Baseline_Recording 4. Baseline Current Recording (CiPA step-ramp voltage protocol) Patching->Baseline_Recording Compound_Application 5. Application of 18-502 (Cumulative concentrations) Baseline_Recording->Compound_Application Post_Compound_Recording 6. Post-Compound Recording (Measure peak and late current inhibition) Compound_Application->Post_Compound_Recording Data_Analysis 7. Data Analysis (IC50 curve fitting, kinetic analysis) Post_Compound_Recording->Data_Analysis

Caption: Workflow for patch-clamp analysis of 18-502.

Step-by-Step Methodology:

  • Cell Preparation: Culture and harvest the Nav1.5-expressing cells according to standard protocols. Ensure high cell viability for optimal patch-clamp success.

  • Electrophysiology Setup: Prepare intracellular and extracellular solutions. A typical extracellular solution may contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. The intracellular solution may contain (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, pH adjusted to 7.2 with CsOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Perform recordings at physiological temperature (35-37°C).[11]

    • Apply a standardized voltage protocol, such as the CiPA step-ramp protocol, to elicit both peak and late Nav1.5 currents.[9]

    • Record baseline currents until a stable recording is achieved.

  • Compound Application:

    • Prepare a series of dilutions of 18-502 in the extracellular solution.

    • Apply the concentrations cumulatively to the patched cell, allowing for sufficient time (e.g., 3-5 minutes) at each concentration for the effect to reach steady-state.

    • Include vehicle control and positive control experiments.

  • Data Acquisition and Analysis:

    • Measure the peak inward current and the sustained (late) current at each concentration of 18-502.

    • Normalize the current at each concentration to the baseline current.

    • Plot the normalized current as a function of the logarithm of the 18-502 concentration.

    • Fit the data to a Hill equation to determine the IC50 value and the Hill slope.

    • Analyze changes in channel gating kinetics (e.g., shifts in the voltage-dependence of activation and inactivation, and the time course of recovery from inactivation).

Expected Outcome: This experiment will quantitatively define the potency of 18-502 as a Nav1.5 blocker, providing direct evidence for its Class I anti-arrhythmic activity.

In Vivo Protocol: Aconitine-Induced Arrhythmia Model in Rats

This protocol is designed to evaluate the in vivo efficacy of 18-502 in a chemically-induced model of ventricular arrhythmia. Aconitine is a sodium channel activator that induces arrhythmias by promoting sodium influx.[12]

Objective: To assess the ability of 18-502 to prevent or delay the onset of aconitine-induced ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g).

  • Anesthetic (e.g., pentobarbital sodium or isoflurane).

  • Aconitine solution.

  • 18-502 solution for injection (e.g., intravenous or intraperitoneal).

  • ECG recording system with needle electrodes.

  • Surgical tools for cannulation.

Step-by-Step Methodology:

  • Animal Preparation:

    • Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.

    • Insert ECG needle electrodes subcutaneously for Lead II recording.

    • Cannulate the jugular vein for intravenous administration of 18-502 and aconitine.

  • Experimental Groups:

    • Group 1 (Control): Administer vehicle followed by aconitine infusion.

    • Group 2 (18-502 Pre-treatment): Administer a predetermined dose of 18-502 (e.g., via IV bolus) 15-30 minutes before starting the aconitine infusion. Multiple dose groups for 18-502 are recommended to establish a dose-response relationship.

    • Group 3 (Positive Control): Administer a known Class I anti-arrhythmic drug (e.g., lidocaine) or a potent beta-blocker (e.g., propranolol) before aconitine infusion.

  • Arrhythmia Induction and Monitoring:

    • Record a stable baseline ECG for at least 10 minutes.

    • Administer the pre-treatment (vehicle, 18-502, or positive control).

    • After the pre-treatment period, begin a continuous intravenous infusion of aconitine (e.g., 10 µg/kg/min).[12]

    • Continuously monitor and record the ECG.

  • Data Analysis:

    • Measure the time from the start of the aconitine infusion to the onset of the first VPB, the first episode of VT, and the onset of VF.

    • Calculate the total dose of aconitine required to induce each of these arrhythmic events.

    • Compare the time to arrhythmia onset and the arrhythmogenic dose of aconitine between the control, 18-502, and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Expected Outcome: A significant increase in the time to onset of arrhythmias and the cumulative dose of aconitine required to induce them in the 18-502 pre-treated group compared to the control group would demonstrate the in vivo anti-arrhythmic efficacy of 18-502.

Part 3: Data Presentation and Interpretation

Quantitative Data Summary
ParameterBopindololMetabolite 18-502 PropranololReference
β-Blockade Potency (Anti-tachycardic) ~1x Propranolol~19x Propranolol 1x[6]
β1-Adrenoceptor Affinity (pKi) 7.449.38 9.02[13]
β2-Adrenoceptor Affinity (pKi) Not specifiedHigh affinity (non-selective) Not specified[4][8]
Membrane Stabilizing Activity More potent than PropranololMore potent than Propranolol Standard[4]
Dissociation from β-receptors SlowSlow Reversible[7]

Note: The pKi value is the negative logarithm of the inhibition constant (Ki), with higher values indicating greater binding affinity.

Conclusion and Future Directions

The available evidence strongly suggests that bopindolol's active metabolite, 18-502, is a highly potent anti-arrhythmic agent with a dual mechanism of action encompassing both Class II and putative Class I effects. Its significantly greater β-blocking potency and membrane-stabilizing activity compared to propranolol make it a compelling candidate for further investigation.

The protocols outlined in these application notes provide a robust framework for definitively characterizing the electrophysiological properties and in vivo efficacy of 18-502. Specifically, quantifying its effects on the cardiac sodium channel (Nav1.5) will be a critical step in confirming its Class I activity and fully elucidating its anti-arrhythmic profile. Successful completion of these studies will provide the necessary data to support the potential development of 18-502 as a novel anti-arrhythmic therapeutic.

References

  • Thomas, G., & Tripathi, R. M. (Year). Protective effect of ST-93 against ouabain induced arrhythmias in guinea pigs. Source not fully available.
  • Millership, et al. (2021). Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment. Journal of Pharmacological and Toxicological Methods, 112, 107125. [Link]

  • Luo, Y., et al. (Date not available). Using PatchXpress to Screen Blockers of the Cardiac Sodium Channel (Nav1.5) for Effects on Late INA, Peak INA, and Channel Kinetics. ResearchGate. [Link]

  • Tripathi, R. M., Kaushal, R., & Veeranjaneyulu, A. (Date not available). PROTECTIVE EFFECT OF ST-93 AGAINST OUABAIN INDUCED ARRHYTHMIAS IN GUINEA PIGS. Source not fully available.
  • Bhargava, K. P., et al. (Date not available). Prevention and reversal of ouabain-induced cardiotoxicity by naloxone in the guinea-pig. Source not fully available.
  • Wang, Y., et al. (2022). Inhibitory Effects of Nobiletin on Voltage-Gated Na+ Channel in Rat Ventricular Myocytes Based on Electrophysiological Analysis and Molecular Docking Method. Molecules, 27(23), 8563. [Link]

  • FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.gov. [Link]

  • Metrion Biosciences & Nanion Technologies. (Date not available). The Nav 1.5 Late Current in WT and Nav1.5-ΔKPQ Mutant Channels. Metrion Biosciences. [Link]

  • Dale, T. J., et al. (Date not available). Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective. Taylor & Francis Online. [Link]

  • ResearchGate. (Date not available). The isolated heart and experimental protocol. A. The front view of an... ResearchGate. [Link]

  • Asadi, M., et al. (Date not available). Effect of Lamotrigine on Ouabain-Induced Arrhythmia in Isolated Atria of Guinea Pigs. PubMed Central. [Link]

  • Satoh, H. (Date not available). Effects of antiarrhythmic agents and Mg2+ on aconitine-induced arrhythmias. PubMed. [Link]

  • Li, Y., et al. (2022). Synergistic and Attenuating Effect of Electroacupuncture on Aconitine in Improving Heart Failure and Its Calcium Regulation Mechanism. PubMed Central. [Link]

  • Wang, Y. G., et al. (2013). Arrhythmogenesis Toxicity of Aconitine Is Related to Intracellular Ca2+ Signals. PubMed Central. [Link]

  • Aniya, Y., & Yokomakura, T. (Date not available). Antioxidative Action of the Beta-Adrenoceptor Antagonist Bopindolol and Its Metabolite 18-502. PubMed. [Link]

  • Sakuma, N., et al. (1991). Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay. Journal of Pharmacobio-Dynamics, 14(5), 250-255. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Bopindolol Malonate? Patsnap Synapse. [Link]

  • Jurna, I., & Reker, D. (Date not available). Electrophysiological effects of aconitine in rat hippocampal slices. PubMed. [Link]

  • Takenaka, T., et al. (Date not available). Beta-blocking action of bopindolol, a new beta-blocker, and its active metabolites in open chest dogs. PubMed. [Link]

  • Tsuchihashi, H., et al. (Date not available). Bopindolol: A Slowly Dissociating Antagonist From the Beta-Adrenoceptors in Guinea Pig Atria. PubMed. [Link]

  • Igarashi, T., et al. (Date not available). [Beta-blocking actions and the partial agonist activity of bopindolol, a new beta-adrenoceptor antagonist, and its two metabolites]. PubMed. [Link]

  • van den Meiracker, A. H., & Man in 't Veld, A. J. (Date not available). Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol. PubMed. [Link]

  • Aniya, Y., & Yokomakura, T. (Date not available). Antioxidative Action of the .BETA.Adrenoceptor Antagonist Bopindolol and Its Metabolite 18-502. ResearchGate. [Link]

  • Hosohata, Y., et al. (Date not available). Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1- and beta-2-adrenoceptors using a radioligand-binding assay method. PubMed. [Link]

  • Nagatomo, T., et al. (Date not available). Bopindolol: pharmacological basis and clinical implications. PubMed. [Link]

  • Belán, A., & Hradec, J. (Date not available). Bopindolol: Czechoslovak experience with a new beta blocker in the treatment of hypertension. PubMed. [Link]

  • Nanion Technologies. (Date not available). Application Note High Throughput Pharmacology of Na 1.5 Channels on Nanion's SyncroPatch384PE. Nanion. [Link]

  • Sophion. (Date not available). Application Report - hiPSC-derived cardiomyocytes - NaV1.5 compound screening on QPatch® II. Sophion. [Link]

Sources

"radioligand binding studies with 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Dual-Action Profile of Pindolol

1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol, widely known as Pindolol, is a pharmacologically compelling molecule characterized by a dual mechanism of action that has cemented its place in both clinical practice and research.[1][2] It functions as a non-selective β-adrenergic receptor antagonist and a serotonin 5-HT1A receptor antagonist. Notably, Pindolol is not a simple antagonist at β-adrenoceptors; it possesses intrinsic sympathomimetic activity (ISA), meaning it acts as a partial agonist.[3] This unique property allows it to modulate adrenergic tone, preventing excessive bradycardia that can occur with pure antagonists. Its activity at the 5-HT1A receptor has also led to its investigation as an adjunct therapy to accelerate the onset of action of antidepressants.[4]

Radioligand binding assays are the gold standard for quantifying the interaction of drugs like Pindolol with their receptor targets, offering high sensitivity and robustness.[5] These assays are indispensable for determining key pharmacological parameters such as receptor affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret radioligand binding studies for Pindolol, focusing on its interactions with β-adrenergic and 5-HT1A receptors.

Chapter 1: The Foundational Science of Pindolol's Receptor Interactions

Signaling Pathways

Pindolol's therapeutic effects are a direct consequence of its interaction with two distinct G-protein coupled receptor (GPCR) families.

  • β-Adrenergic Receptors: As a partial agonist, Pindolol competes with endogenous catecholamines (epinephrine and norepinephrine) for binding to β1 and β2-adrenergic receptors. These receptors primarily couple to the stimulatory G-protein (Gs). Upon activation, Gs stimulates adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, mediating physiological responses such as increased heart rate and muscle relaxation. Pindolol's partial agonism results in a submaximal activation of this pathway compared to full agonists.

  • 5-HT1A Receptors: At the 5-HT1A receptor, Pindolol acts as an antagonist. These receptors are coupled to the inhibitory G-protein (Gi/o). Activation of 5-HT1A receptors by serotonin typically inhibits adenylyl cyclase, reducing cAMP levels. By blocking this action, Pindolol can prevent the downstream effects of serotonin at these sites.[6] This is particularly relevant in the central nervous system, where presynaptic 5-HT1A autoreceptors regulate serotonin release.

Diagram 1: Pindolol's Interaction with β-Adrenergic Receptor Signaling

Gs_Pathway Pindolol Pindolol (Partial Agonist) Beta_Receptor β-Adrenergic Receptor Pindolol->Beta_Receptor Binds & Partially Activates Gs Gs Protein Beta_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response

Caption: Pindolol partially activates the Gs-cAMP pathway.

Diagram 2: Pindolol's Interaction with 5-HT1A Receptor Signaling

Gi_Pathway Pindolol_Ant Pindolol (Antagonist) HT1A_Receptor 5-HT1A Receptor Pindolol_Ant->HT1A_Receptor Blocks Serotonin Serotonin Serotonin->HT1A_Receptor Activates Gi Gi/o Protein HT1A_Receptor->Gi Activates AC_Inhibit Adenylyl Cyclase Gi->AC_Inhibit Inhibits cAMP_Inhibit ↓ cAMP AC_Inhibit->cAMP_Inhibit

Caption: Pindolol blocks Gi/o-mediated inhibition of adenylyl cyclase.

Chapter 2: Core Methodologies in Radioligand Binding

The two primary types of radioligand binding assays are saturation and competition assays. Both are crucial for a comprehensive pharmacological characterization of Pindolol.

Saturation Binding Assays

These experiments determine the equilibrium dissociation constant (Kd) of a radioligand for its receptor and the maximum number of binding sites (Bmax) in a given tissue or cell preparation.[5] The Kd is a measure of the radioligand's affinity, with a lower Kd indicating higher affinity. The Bmax provides a measure of receptor density.

In a saturation assay, increasing concentrations of a radioligand are incubated with a fixed amount of receptor preparation until equilibrium is reached. The amount of bound radioactivity is then measured. To distinguish between specific binding to the receptor of interest and non-specific binding to other components (like filters or lipids), a parallel set of experiments is run in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding.

Competition Binding Assays

Competition assays are used to determine the affinity of an unlabeled compound (like Pindolol) for a receptor by measuring its ability to compete with a radioligand for binding. In this setup, a fixed concentration of radioligand and receptor preparation are incubated with varying concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 can then be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[5][7]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki is the inhibitory constant of the unlabeled drug.

  • IC50 is the concentration of the unlabeled drug that inhibits 50% of specific radioligand binding.

  • [L] is the concentration of the radioligand.

  • Kd is the equilibrium dissociation constant of the radioligand.

Diagram 3: Workflow for Radioligand Binding Assays

Binding_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_analysis Phase 3: Separation & Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Assay_Setup Assay Setup in 96-well plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Radioligand_Prep Radioligand Dilution (e.g., [125I]ICYP, [3H]8-OH-DPAT) Radioligand_Prep->Assay_Setup Compound_Prep Test Compound Dilution (Pindolol & Standards) Compound_Prep->Assay_Setup Incubation Incubate to Equilibrium (e.g., 60 min at 30°C) Assay_Setup->Incubation Filtration Rapid Filtration (separate bound from free) Incubation->Filtration Counting Scintillation/Gamma Counting (measure radioactivity) Filtration->Counting Data_Analysis Data Analysis (Non-linear regression, Cheng-Prusoff) Counting->Data_Analysis Results Determine Kd, Bmax, Ki Data_Analysis->Results

Caption: General workflow for conducting radioligand binding experiments.

Chapter 3: Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells (e.g., HEK293 or CHO cells)

This protocol describes the isolation of crude cell membranes, which are a rich source of receptors for binding studies.[8]

Materials:

  • Cultured cells expressing the receptor of interest (e.g., β2-adrenergic or 5-HT1A receptors).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail immediately before use.[8]

  • Cell scraper.

  • Dounce homogenizer or sonicator.

  • High-speed refrigerated centrifuge.

  • Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4.[8]

Procedure:

  • Grow cells to confluency in appropriate culture flasks.

  • Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Add a small volume of PBS and dislodge the cells using a cell scraper.

  • Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Disrupt the cells by homogenization with a Dounce homogenizer (20-30 strokes) or by sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[8]

  • Discard the supernatant, resuspend the membrane pellet in Storage Buffer, and determine the protein concentration using a Bradford or BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.[8]

Protocol 2: β-Adrenergic Receptor Binding Assays

Radioligand: [125I]Iodocyanopindolol ([125I]ICYP) is a high-affinity, non-selective β-adrenergic antagonist radioligand suitable for these studies.[9][10]

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[11]

3.2.1 Saturation Binding Assay

  • In a 96-well plate, set up duplicate tubes for a range of [125I]ICYP concentrations (e.g., 10 pM to 500 pM).

  • For each concentration, prepare "Total Binding" tubes containing the radioligand and "Non-specific Binding" (NSB) tubes containing the radioligand plus a high concentration of a non-labeled competitor (e.g., 10 µM propranolol).[12]

  • Add Assay Buffer to each well.

  • Add the appropriate concentration of [125I]ICYP and propranolol (for NSB tubes).

  • Initiate the reaction by adding 20-50 µg of membrane protein to each well. The final assay volume is typically 250 µL.[8][12]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]

  • Terminate the assay by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[8]

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity trapped on the filters using a gamma counter.

  • Calculate specific binding (Total - NSB) and analyze the data using non-linear regression to determine Kd and Bmax.

3.2.2 Competition Binding Assay

  • Set up triplicate tubes in a 96-well plate: Total Binding (no competitor), Non-specific Binding (10 µM propranolol), and competitor tubes with a range of Pindolol concentrations (e.g., 10-11 M to 10-5 M).

  • Add Assay Buffer to each well.

  • Add a fixed concentration of [125I]ICYP (approximately at its Kd value) to all wells.

  • Add the competing ligands (Pindolol, standards, or vehicle) to the appropriate wells.

  • Initiate the reaction by adding 20-50 µg of membrane protein.

  • Incubate, filter, and count as described in the saturation assay protocol.

  • Plot the percentage of specific binding against the log concentration of the competitor and use non-linear regression to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.[13]

Protocol 3: 5-HT1A Receptor Binding Assays

Radioligand: [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a potent 5-HT1A agonist, is commonly used.[14][15]

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

3.3.1 Saturation Binding Assay

  • Follow the general procedure for the β-adrenergic saturation assay, using a range of [3H]8-OH-DPAT concentrations (e.g., 0.1 nM to 20 nM).

  • Define non-specific binding with 10 µM serotonin or 10 µM buspirone.[16]

  • Incubate at 27-37°C for 30-60 minutes.[16][17][18]

  • Terminate by rapid filtration through GF/B filters.

  • Wash the filters with ice-cold Tris buffer.

  • Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.[8]

  • Analyze data as described previously to determine Kd and Bmax.

3.3.2 Competition Binding Assay

  • Follow the general procedure for the β-adrenergic competition assay.

  • Use a fixed concentration of [3H]8-OH-DPAT (at or near its Kd, e.g., 1-2 nM).[15][16]

  • Use a range of Pindolol concentrations (e.g., 10-10 M to 10-4 M).

  • Incubate, filter, and count as described above.

  • Determine the IC50 and calculate the Ki for Pindolol and other reference compounds.

Chapter 4: Data Presentation and Interpretation

Quantitative data from binding assays should be tabulated for clear comparison.

Table 1: Representative Binding Affinities (Ki) of Pindolol and Reference Compounds at β-Adrenergic Receptors

CompoundReceptor SubtypeKi (nM)Species/Tissue SourceReference
(-)-Pindolol β1/β2 (non-selective)~0.3 - 1.0Various[17]
Propranololβ1/β2 (non-selective)~1 - 5Various[10][19]
Isoproterenolβ1/β2 (non-selective agonist)~20 - 100Various[9]
Atenololβ1 selective~1,500 - 4,000Various[10][20]
ICI 118,551β2 selective~0.5 - 2.0Various[19]

Table 2: Representative Binding Affinities (Ki) of Pindolol and Reference Compounds at 5-HT1A Receptors

CompoundKi (nM)Species/Tissue SourceReference
(-)-Pindolol ~10 - 40Rat Hippocampus/Cortex[6]
8-OH-DPAT~1 - 5Rat/Human Brain[1][14]
Serotonin (5-HT)~2 - 10Rat/Human Brain[21]
Buspirone~20 - 50Human Platelets/Brain[14]
WAY-100635~0.5 - 2.0Rat Brain[15]

Chapter 5: Functional Assays - The [35S]GTPγS Binding Assay

While radioligand binding assays provide crucial information on affinity, they do not distinguish between agonists, antagonists, or inverse agonists. The [35S]GTPγS binding assay is a functional assay that measures the first step in G-protein activation following receptor stimulation.[22] It can be used to determine the potency (EC50) and efficacy (Emax) of compounds like Pindolol.[12]

In this assay, a non-hydrolyzable analog of GTP, [35S]GTPγS, is used to quantify agonist-induced G-protein activation in membrane preparations.[22]

Protocol 4: [35S]GTPγS Binding Assay

Materials:

  • Membrane preparation (as described in Protocol 1).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • [35S]GTPγS.

  • Test compounds (Pindolol and reference agonists/antagonists).

Procedure:

  • Pre-incubate membranes (20-50 µg) with GDP (e.g., 10 µM) in Assay Buffer for 15-20 minutes on ice.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the membrane/GDP mixture to the wells.

  • Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

  • Incubate the plate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration through GF/B filters.

  • Wash filters with ice-cold buffer and measure radioactivity by liquid scintillation counting.

  • Plot the stimulated [35S]GTPγS binding against the log concentration of the agonist to determine EC50 and Emax values. For antagonists, co-incubation with a fixed concentration of an agonist is required to determine inhibitory potency.

Pindolol is expected to produce a submaximal stimulation at β-adrenergic receptors (partial agonism) and to antagonize the effects of 5-HT at 5-HT1A receptors.[23]

Diagram 4: Principle of the GTPγS Binding Assay

GTPgS_Principle cluster_inactive Inactive State cluster_active Active State Receptor_GDP GPCR + Gαβγ-GDP Receptor_Agonist Agonist-GPCR Receptor_GDP->Receptor_Agonist Conformational Change G_Protein_Active Gα-[35S]GTPγS* + Gβγ Receptor_Agonist->G_Protein_Active GDP GDP Receptor_Agonist->GDP Releases Signal Radioactive Signal (Measured) G_Protein_Active->Signal Agonist Agonist (e.g., Pindolol at β-AR) Agonist->Receptor_GDP Binds GTPgS [35S]GTPγS GTPgS->Receptor_Agonist Binds

Caption: Agonist binding promotes the exchange of GDP for [35S]GTPγS.

Conclusion

The protocols and theoretical framework presented in this guide provide a robust foundation for the detailed pharmacological characterization of Pindolol. By employing saturation and competition radioligand binding assays, researchers can accurately determine its affinity and receptor density at both β-adrenergic and 5-HT1A receptors. Complementing these with functional assays like [35S]GTPγS binding allows for the elucidation of its efficacy, confirming its partial agonist activity at β-adrenoceptors and antagonist behavior at 5-HT1A receptors. Rigorous and well-executed binding studies are paramount for understanding the nuanced pharmacology of dual-action compounds like Pindolol and for the continued development of novel therapeutics targeting these important receptor systems.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 12, 2026, from a relevant scientific protocol provider.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 12, 2026, from a relevant scientific service provider.
  • Indiveri, C., & L-Ascorbic Acid. (1996). Binding of [125I]iodocyanopindolol by rat harderian gland crude membranes: kinetic characteristics and day-night variations. Journal of pineal research, 21(3), 139–146.
  • BenchChem. (2025).
  • Revvity. (n.d.). Filter Plate Ligand Binding Assays.
  • BenchChem. (2025).
  • O'Connor, S. E., & Roth, B. L. (1999). Pindolol Antagonises G-protein Activation at Both Pre- And Postsynaptic Serotonin 5-HT1A Receptors: A [35S]GTPgammaS Autoradiographical Study in Rat Brain. Neuropsychopharmacology, 20(4), 342-351.
  • Millan, M. J., et al. (2000). Agonist Properties of Pindolol at h5-HT1A Receptors Coupled to Mitogen-Activated Protein Kinase. The Journal of pharmacology and experimental therapeutics, 295(3), 1062-1071.
  • Revvity. (n.d.). SEROTONIN 5HT1A LABELED CELLS.
  • Newman-Tancredi, A., et al. (1998). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British journal of pharmacology, 124(5), 965–974.
  • Bilski, A. J., et al. (1983). The pharmacology of a beta 2-selective adrenoceptor antagonist (ICI 118,551). Journal of cardiovascular pharmacology, 5(3), 430-437.
  • Sittampalam, G. S., et al. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High Throughput Screening: Methods and Protocols (pp. 253-273). Humana Press.
  • Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual.
  • ResearchGate. (n.d.). Known targets of isoprenaline, propranolol, ICI 118551, and respective...
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Methods in molecular biology (Clifton, N.J.), 1448, 137–151.
  • Structural Biology @ Vanderbilt. (n.d.). Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis.
  • Lefkowitz, R. J., et al. (1972). Identification of the Cardiac Beta-Adrenergic Receptor Protein: Solubilization and Purification by Affinity Chromatography. Proceedings of the National Academy of Sciences, 69(10), 2828-2832.
  • Caron, M. G., & Lefkowitz, R. J. (1976). Solubilization and characterization of the beta-adrenergic receptor binding sites of frog erythrocytes. The Journal of biological chemistry, 251(8), 2374-2384.
  • de Lucia, C., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of visualized experiments : JoVE, (195), e65313.
  • Li, Y., et al. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Ghafghazi, S., et al. (2015). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian journal of pharmaceutical research : IJPR, 14(3), 891–899.
  • YouTube. (2023, October 19).
  • Lason, M. R., et al. (1989). Covalent labeling of the beta-adrenergic ligand-binding site with para-(bromoacetamidyl)benzylcarazolol. A highly potent beta-adrenergic affinity label. Molecular pharmacology, 35(1), 1-7.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation.
  • Oksenberg, D., & Peroutka, S. J. (1988). Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers. Biochemical pharmacology, 37(18), 3429-3433.
  • ResearchGate. (n.d.). IC 50 values for propranolol, atenolol, and ICI118,551.
  • Staroń, J., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & medicinal chemistry, 54, 116560.
  • Miller, J.R. (2003). GraphPad Prism Version 4.0 Step-by-Step Examples. GraphPad Software Inc.
  • MedchemExpress.com. (n.d.). 8-OH-DPAT (8-Hydroxy-DPAT) | 5-HT Receptor Agonist.
  • Conway, P. G., et al. (1988). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. European journal of pharmacology, 154(3), 321-324.
  • R&D Systems. (n.d.). 8-Hydroxy-DPAT hydrobromide | 5-HT1 Receptor Agonists.
  • Koek, W., et al. (1997). Antagonism of the Ability of 5-HT1A Agonists to Inhibit 5-HT Release In Vivo: Estimation of Apparent pA2 Values for WAY 100635 and Other Ligands in the Rat Hippocampus. The Journal of pharmacology and experimental therapeutics, 281(1), 226-237.
  • Fiori, M. G., et al. (1996). Binding thermodynamics of 5-HT1A receptor ligands. Bioorganic & medicinal chemistry, 4(1), 113-122.
  • Tocris Bioscience. (n.d.). Pindolol.
  • ResearchGate. (n.d.). Results of [ 35 S]GTPγS Assays (EC 50 , nM) for Newly Designed 9a...
  • Gartside, S. E., et al. (1995). Inhibition of 8-OH-DPAT-induced elevation of plasma corticotrophin by the 5-HT1A receptor antagonist WAY100635. British journal of pharmacology, 115(6), 1064–1068.
  • Arnold, J. M., & McDevitt, D. G. (1985). Effects of the 32-adrenoceptor antagonist ICI 118551 on exercise tachycardia and isoprenaline-induced ,B-adrenoceptor responses in man. British journal of clinical pharmacology, 20(4), 335–344.
  • Ginos, J. Z., et al. (1990). Structural derivatives of pindolol: relationship between in vivo and in vitro potencies for their interaction with central beta-adrenergic receptors. Journal of medicinal chemistry, 33(4), 1148-1153.
  • Meisheri, K. D., & McNeill, J. H. (1979). Effects of pindolol and propranolol on beta adrenergic receptors on human lymphocytes. Biochemical pharmacology, 28(3), 441-443.
  • AAT Bioquest, Inc. (2026, January 1). Quest Database™ Beta-1 adrenergic receptor Inhibitors (IC50, Ki).
  • Fisar, Z., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules (Basel, Switzerland), 24(4), 687.
  • Hirani, E., et al. (2000). Pindolol occupancy of 5-HT1A receptors measured in vivo using small animal positron emission tomography with carbon-11 labeled WAY 100635. Synapse (New York, N.Y.), 36(4), 330-341.
  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • Artigas, F., et al. (1996). Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 14(4), 253-264.

Sources

Application Notes & Protocols: Evaluating the Therapeutic Potential of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole in Hypertension

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Background

Hypertension is a primary risk factor for a spectrum of cardiovascular diseases, making the discovery of novel antihypertensive agents a cornerstone of pharmaceutical research[1][2]. The compound 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole is an indole derivative structurally related to well-known β-adrenergic receptor antagonists (beta-blockers)[3]. It is identified as an active metabolite of Bopindolol, a non-selective beta-blocker used in the management of hypertension and angina pectoris[3][4].

Beta-blockers exert their therapeutic effects primarily by antagonizing the actions of catecholamines, such as epinephrine and norepinephrine, at β-adrenergic receptors[2][5]. This blockade in the heart (predominantly β1 receptors) leads to decreased heart rate, reduced myocardial contractility, and consequently, a reduction in cardiac output and blood pressure[5][6]. Non-selective beta-blockers also act on β2 receptors, which can influence vascular resistance and other systemic functions[4][5].

Some beta-blockers, like the related compound Pindolol, also exhibit intrinsic sympathomimetic activity (ISA), meaning they can partially activate the receptor while blocking the effects of more potent endogenous agonists[5]. This can modulate the overall hemodynamic effect, for instance by causing less of a reduction in resting heart rate compared to blockers without ISA[7]. Given its structure, this compound is hypothesized to function as a non-selective β-adrenergic antagonist, potentially with ISA, making it a candidate for hypertension therapy.

This document provides a comprehensive framework of in vitro and in vivo protocols to rigorously evaluate the pharmacological profile and therapeutic potential of this compound.

Proposed Mechanism of Action & Investigational Workflow

The primary hypothesis is that this compound lowers blood pressure by blocking β-adrenergic receptors. The experimental workflow is designed to first confirm its interaction with the target receptors in vitro and then assess its physiological effect on blood pressure in a validated animal model of hypertension.

G cluster_0 Hypothesized Signaling Pathway Catecholamines Catecholamines (Epinephrine) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Activates G_Protein Gs Protein Beta_Receptor->G_Protein Activates Compound 4-(2-...)-2-methylindole (Antagonist) Compound->Beta_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Increased Heart Rate & Contractility PKA->Cellular_Response Phosphorylates targets leading to G cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Preclinical Studies Start Compound Acquisition & Characterization Binding Radioligand Binding Assay (Determine Affinity: Ki) Start->Binding Functional cAMP Functional Assay (Determine Potency: IC50) Binding->Functional Confirm Functional Antagonism Model Select Animal Model (Spontaneously Hypertensive Rat) Functional->Model Surgery Telemetry Device Implantation Model->Surgery Dosing Dose-Response Study (Oral Administration) Surgery->Dosing BP_Measure Continuous Blood Pressure & Heart Rate Monitoring Dosing->BP_Measure Data Data Analysis & Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling BP_Measure->Data Conclusion Evaluate Therapeutic Potential Data->Conclusion

Caption: Experimental workflow for evaluating antihypertensive potential.

In Vitro Characterization Protocols

The initial step is to characterize the compound's interaction with its putative targets, the β1- and β2-adrenergic receptors. This involves determining its binding affinity and its functional effect on receptor signaling.

Protocol: Radioligand Binding Assay for β-Adrenergic Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for β1- and β2-adrenergic receptors. Radioligand binding is considered the gold standard for quantifying receptor protein expression and affinity.[8]

Principle: This is a competitive binding assay. A constant concentration of a radiolabeled antagonist (e.g., [¹²⁵I]-Cyanopindolol) is incubated with a source of receptors (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).

Materials:

  • Cell membranes from cells expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [¹²⁵I]-Cyanopindolol ([¹²⁵I]-CYP).

  • Non-specific binding control: Propranolol (a high-affinity, non-selective beta-blocker).[8]

  • Test Compound: this compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and a high-concentration solution of propranolol (e.g., 10 µM) in binding buffer.

  • Reaction Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Cell membranes + [¹²⁵I]-CYP + Binding Buffer.

    • Non-specific Binding (NSB): Cell membranes + [¹²⁵I]-CYP + high-concentration Propranolol.[8]

    • Competition: Cell membranes + [¹²⁵I]-CYP + varying concentrations of the test compound.

  • Incubation: Add approximately 25 µg of membrane protein to each well. Add the radioligand at a concentration near its Kₑ (dissociation constant). Add the test compound or control solutions. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.[8]

  • Counting: Place the filters in vials and measure the radioactivity using a gamma or scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: cAMP Functional Assay for Gs-Coupled Receptors

Objective: To determine the functional potency (IC₅₀) of the compound as an antagonist of β-adrenergic receptor signaling.

Principle: β-adrenergic receptors are Gs-protein coupled receptors (GPCRs). Their activation by an agonist (like isoproterenol) stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP).[9][10] An antagonist will inhibit this agonist-induced cAMP production. Modern assays use technologies like HTRF, AlphaScreen, or luciferase-based biosensors to measure cAMP levels.[11][12]

Materials:

  • Whole cells expressing either β1- or β2-adrenergic receptors (e.g., HEK293 or CHO cells).

  • Agonist: Isoproterenol (a non-selective β-agonist).

  • Test Compound: this compound.

  • cAMP detection kit (e.g., GloSensor™ cAMP Assay, AlphaScreen™ cAMP Assay).[11][12]

  • Cell culture medium with phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound. Prepare a fixed concentration of isoproterenol (typically the EC₈₀, the concentration that gives 80% of the maximal response).

  • Antagonist Incubation: Pre-incubate the cells with the varying concentrations of the test compound for 10-20 minutes.[9]

  • Agonist Stimulation: Add the fixed concentration of isoproterenol to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.[12]

  • Data Analysis:

    • Plot the measured signal (e.g., luminescence, fluorescence) against the log concentration of the test compound.

    • Normalize the data relative to the response of the agonist alone (0% inhibition) and a basal control (100% inhibition).

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

Parameter In Vitro Assay Purpose Expected Outcome for an Effective Antagonist
Kᵢ Radioligand BindingMeasures binding affinity to the receptor.Low nanomolar (nM) or sub-nanomolar Kᵢ values for β1 and/or β2 receptors.
IC₅₀ cAMP Functional AssayMeasures functional potency in blocking receptor signaling.Low nanomolar (nM) IC₅₀ values, consistent with Kᵢ values.

In Vivo Preclinical Evaluation

Following successful in vitro characterization, the next critical phase is to evaluate the compound's antihypertensive efficacy and safety in a relevant animal model.

Animal Model Selection

The Spontaneously Hypertensive Rat (SHR) is the most widely used and accepted model for studying human essential hypertension.[13][14] These rats genetically develop hypertension as they age, mimicking the progression of the disease in humans.[13] Studies have extensively used SHRs to evaluate the effects of various beta-blockers, including propranolol and pindolol.[14][15][16]

Protocol: Chronic Blood Pressure Monitoring via Radiotelemetry

Objective: To continuously and accurately measure the effect of chronic oral administration of this compound on blood pressure and heart rate in conscious, unrestrained SHRs.

Principle: Implantable radiotelemetry is the gold standard for preclinical cardiovascular studies. It allows for the collection of high-fidelity, continuous data on blood pressure, heart rate, and activity from animals in their home cages, eliminating the confounding effects of restraint or handling stress.[17][18][19]

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), typically 12-14 weeks old.

  • Implantable telemetry devices (e.g., from Data Sciences International).

  • Surgical tools for sterile surgery.

  • Test compound formulated for oral gavage.

  • Vehicle control.

  • Telemetry receivers and data acquisition system.

Procedure:

  • Telemetry Device Implantation:

    • Anesthetize the SHR according to approved institutional animal care protocols.

    • Surgically implant the telemetry device's catheter into the abdominal aorta and place the transmitter body in the peritoneal cavity.[17][19][20] This is the standard and preferred method for rats.[20]

    • Suture the incisions and provide appropriate post-operative analgesia and care.

    • Allow a recovery period of at least 7-10 days to ensure the animal has returned to its normal physiological state and the surgical wounds have healed.[20]

  • Baseline Recording: After recovery, record baseline blood pressure (systolic, diastolic, mean arterial pressure) and heart rate for at least 48-72 hours to establish a stable diurnal rhythm.

  • Dose-Response Study:

    • Randomize animals into groups (e.g., n=6-8 per group): Vehicle control, and at least three dose levels of the test compound (e.g., low, medium, high).

    • Administer the compound or vehicle orally (via gavage) once or twice daily for a sustained period (e.g., 14-28 days). Chronic administration is often necessary to observe the full antihypertensive effect of beta-blockers.[14][16]

    • Continuously record telemetric data throughout the dosing period.

  • Data Analysis:

    • Analyze the data by averaging values over specific time periods (e.g., 24-hour, 12-hour light cycle, 12-hour dark cycle).

    • Compare the change in blood pressure and heart rate from baseline for each treatment group against the vehicle control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

    • Generate dose-response curves to determine the effective dose range.

Parameter In Vivo Assay Purpose Expected Outcome for an Effective Antihypertensive
Mean Arterial Pressure (MAP) Radiotelemetry in SHRsMeasures the primary efficacy endpoint.Statistically significant, dose-dependent reduction in MAP compared to vehicle control.
Heart Rate (HR) Radiotelemetry in SHRsAssesses the chronotropic effect of the compound.A reduction in heart rate (bradycardia) is expected. The magnitude can indicate the presence or absence of ISA.
Safety & Tolerability Daily ObservationMonitors for adverse effects.No significant changes in body weight, food/water intake, or overt signs of distress.

Conclusion and Future Directions

This comprehensive guide outlines the essential in vitro and in vivo protocols required to systematically evaluate the therapeutic potential of this compound for the treatment of hypertension.

A successful outcome from these studies would be the demonstration of high-affinity binding and potent functional antagonism at β-adrenergic receptors, translating into a significant and sustained reduction of blood pressure in the SHR model at well-tolerated doses.

Further investigation could include pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as safety pharmacology studies to assess potential effects on other organ systems (e.g., respiratory, central nervous system) before consideration for clinical development.

References

  • National Center for Biotechnology Information (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Available at: [Link]

  • Inotiv (n.d.). Hypertension and Vascular Disease Models. Available at: [Link]

  • Whittaker, D. S., et al. (2007). Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry. Journal of Visualized Experiments. Available at: [Link]

  • Koganti, S., & Cheepurupalli, L. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology. Available at: [Link]

  • Graceli, J. B., et al. (2012). Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

  • Parravicini, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (2022). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. Available at: [Link]

  • Lerman, L. O., et al. (2015). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension. Available at: [Link]

  • Patsnap Synapse (2024). What is the mechanism of Pindolol? Available at: [Link]

  • Charles River Laboratories (2017). Blood Pressure Telemetry Device Implantation in Rodents. Available at: [Link]

  • ADInstruments (n.d.). Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings. Available at: [Link]

  • Sasser, J. M. (2011). Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry. ResearchGate. Available at: [Link]

  • Vascular Medicine (2018). Development of pharmacological screening method for evaluation of effect of drug on elevated pulse pressure and arterial stiffness. Available at: [Link]

  • Slideshare (n.d.). Screening methods of anti hypertensive agents. Available at: [Link]

  • ResearchGate (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Available at: [Link]

  • Aono, J., et al. (1979). Effects of several beta-blocking agents on the development of hypertension in spontaneously hypertensive rats. Japanese Journal of Pharmacology. Available at: [Link]

  • Aellig, W. H. (1982). Clinical pharmacology of pindolol. American Heart Journal. Available at: [Link]

  • Patsnap Synapse (2024). What is the mechanism of Bopindolol Malonate? Available at: [Link]

  • Blaxall, B. C., et al. (2020). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. Available at: [Link]

  • Minami, N., et al. (2003). Effects of exercise and beta-blocker on blood pressure and baroreflexes in spontaneously hypertensive rats. Journal of Hypertension. Available at: [Link]

  • Hoffmann, C. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments. Available at: [Link]

  • PubChem (n.d.). This compound. Available at: [Link]

  • Aono, J., et al. (1979). Effects of several beta-blocking agents on the development of hypertension in spontaneously hypertensive rats. Semantic Scholar. Available at: [Link]

  • Claustre, J., et al. (1985). Effects of chronic beta-blocker treatment on catecholamine levels in spontaneously hypertensive rats. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Yamori, Y., et al. (1980). Effect of beta-receptor-blocking agents on cardiovascular structural changes in spontaneous and noradrenaline-induced hypertension in rats. Clinical Science. Available at: [Link]

  • DOST-PNRI (2017). Receptor Binding Assay - Part 1. YouTube. Available at: [Link]

  • Maccatrozzo, N. S., et al. (2021). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives. Available at: [Link]

  • Atterhög, J. H., et al. (1976). Haemodynamic effects of pindolol in hypertensive patients. European Journal of Clinical Pharmacology. Available at: [Link]

  • Khan, S., et al. (2017). Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor. ACS Omega. Available at: [Link]

  • Willette, R. N., et al. (1984). Studies on the mechanism of the acute antihypertensive and vasodilator actions of several beta-adrenoceptor antagonists. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Farzam, K., & Jan, A. (2022). Beta Blockers. StatPearls. Available at: [Link]

  • Johnson, H. G., & Van Hout, C. A. (1975). 4-hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry. Available at: [Link]

  • Romero-García, E., et al. (2019). Role of Beta-blockers in Cardiovascular Disease in 2019. Revista Española de Cardiología (English Edition). Available at: [Link]

  • CTSNet (2016). Basic Pharmacology of Commonly Used Cardiovascularly Active Drugs. Available at: [Link]

  • Salpeter, S. R., et al. (2005). Cardiovascular effects of beta-agonists in patients with asthma and COPD: a meta-analysis. Chest. Available at: [Link]

  • Fleisch, J. H., et al. (1988). Evaluation of LY163443, 1-[2-hydroxy-3-propyl-4-([4- (1H-tetrazol-5-ylmethyl)phenoxy]methyl) Phenyl]ethanone, as a Pharmacologic Antagonist of Leukotrienes D4 and E4. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Lund-Johansen, P. (1990). The influence of vasodilating beta-blockers on cardiac function and vascular resistance in essential hypertension. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Jaen, J. C., et al. (1988). 4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines: a novel class of compounds with central dopamine agonist properties. Journal of Medicinal Chemistry. Available at: [Link]

  • Branque, F., et al. (1999). Preparation and Pharmacological Evaluation of the R- And S-enantiomers of 3-(2-butylamino)-4H- And 3-(3-methyl-2-butylamino)-4H-pyrido[4,3-e]-1,2,4-thiadiazine 1,1-dioxide, Two Tissue Selective ATP-sensitive Potassium Channel Openers. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Characterizing Gq-Coupled Receptor Agonism in Isolated Vascular Tissue

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Initial searches for the identifier "18-502" indicate it is an active metabolite of Bopindolol, a non-selective beta-adrenergic antagonist.[1][2][3] While antagonists are crucial in pharmacology, a more illustrative compound for a foundational guide on isolated organ bath applications is a primary agonist that produces a direct, measurable contractile response. Therefore, this guide has been developed using Phenylephrine , a canonical selective alpha-1 adrenergic receptor agonist, to demonstrate the principles and execution of isolated organ bath experiments for studying vascular smooth muscle physiology.

Introduction: The Isolated Organ Bath in Vasoactive Drug Discovery

The isolated organ bath is a cornerstone technique in classical pharmacology, providing an invaluable ex vivo system to quantify the physiological or pharmacological effects of compounds on intact tissues. By maintaining the tissue's viability outside the body, researchers can meticulously study drug-receptor interactions, signal transduction pathways, and tissue contractility while preserving the complex interplay between different cell types (e.g., endothelial and smooth muscle cells).

This guide provides a detailed methodology for utilizing the isolated organ bath to characterize the contractile effects of Phenylephrine on the rat thoracic aorta. Phenylephrine is a direct-acting sympathomimetic that selectively activates α1-adrenergic receptors, making it an ideal model compound for studying Gq-protein coupled receptor (GPCR) mediated vasoconstriction.[4][5][6] The protocols herein are designed for researchers, scientists, and drug development professionals seeking to establish or refine their use of this robust experimental system.

Scientific Foundation: Mechanism of Phenylephrine-Induced Vasoconstriction

Phenylephrine exerts its physiological effects by binding to and activating α1-adrenergic receptors, which are predominantly located on the surface of vascular smooth muscle cells.[7] This receptor is a member of the Gq alpha subunit family of GPCRs. The activation of this pathway is a well-defined cascade of intracellular events culminating in muscle contraction.

Causality of the Signaling Pathway:

  • Receptor Binding: Phenylephrine binds selectively to the α1-adrenergic receptor.[6]

  • Gq Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gq protein.[7]

  • PLC Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

  • Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[7]

  • Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration is the primary trigger for contraction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments, resulting in smooth muscle contraction and vasoconstriction.[7]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum PE Phenylephrine (Agonist) A1R α1-Adrenergic Receptor (GPCR) PE->A1R Binds Gq Gq Protein A1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR_Ca Stored Ca²⁺ IP3->SR_Ca Binds to IP3 Receptor Ca ↑ [Ca²⁺]i Contraction Smooth Muscle Contraction Ca->Contraction Initiates SR_Ca->Ca Release

Caption: Alpha-1 adrenergic receptor signaling cascade.

Experimental Design & Protocols

A successful organ bath experiment hinges on meticulous preparation of the physiological salt solution, proper dissection and mounting of the tissue, and systematic drug administration.

Reagents and Solutions

Krebs-Henseleit Buffer (KHB) This buffer is formulated to mimic the ionic composition of extracellular fluid, providing essential nutrients and maintaining physiological pH to ensure tissue viability.[9] It should be prepared fresh on the day of the experiment.

ComponentMolar Conc. (mM)Grams per 1 Liter
NaCl1186.90
KCl4.70.35
KH₂PO₄1.20.16
MgSO₄•7H₂O1.20.29
CaCl₂•2H₂O2.50.37
NaHCO₃252.10
D-Glucose111.98

Protocol: Preparation of 1L Krebs-Henseleit Buffer [10][11]

  • Add approximately 900 mL of high-purity, deionized water to a 1L beaker.

  • While stirring, add all salts except for CaCl₂ and NaHCO₃. Allow them to dissolve completely.

  • Add the CaCl₂ and allow it to dissolve fully. Preparing concentrated stock solutions is not recommended as precipitates can form.[10]

  • Add the NaHCO₃ and stir until dissolved.

  • Adjust the final volume to 1L with deionized water.

  • Continuously aerate the buffer with Carbogen gas (95% O₂ / 5% CO₂) for at least 20 minutes before and throughout the experiment.[9] This is critical for oxygenating the tissue and maintaining the buffer's pH at ~7.4.[9]

  • The solution should be filtered before use (e.g., using a 0.5 µm filter).[9]

Phenylephrine Stock Solution (10 mM)

  • Molecular Weight of Phenylephrine HCl: 203.67 g/mol

  • To prepare a 10 mM (10⁻² M) stock solution, dissolve 20.37 mg of Phenylephrine HCl in 10 mL of deionized water.

  • Prepare serial dilutions from this stock solution to create working concentrations for the experiment.

Tissue Preparation: Rat Thoracic Aorta

All animal procedures must be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

  • Euthanasia and Dissection: Euthanize a rat (e.g., Sprague-Dawley) via an approved method, such as CO₂ asphyxiation followed by cervical dislocation.[12] Quickly open the thoracic cavity to expose the heart and aorta.

  • Aorta Excision: Carefully excise the thoracic aorta, from the aortic arch to the diaphragm. Immediately place the excised vessel into a petri dish filled with cold, Carbogen-aerated KHB.[12]

  • Cleaning and Sectioning: Under a dissecting microscope, gently remove any adhering fat and connective tissue, taking extreme care not to damage the vessel wall, particularly the inner endothelial layer.[12]

  • Ring Preparation: Cut the cleaned aorta into rings of 3-5 mm in length.[12]

Experimental Protocol: Generating a Cumulative Concentration-Response Curve
  • Mounting: Suspend each aortic ring between two L-shaped stainless steel hooks in an isolated organ bath chamber (typically 10-20 mL volume) filled with KHB maintained at 37°C and continuously gassed with Carbogen.[13] One hook is fixed to the chamber, and the other is connected to an isometric force transducer.

  • Equilibration: Apply a resting tension of 1.5 - 2.0 grams to the aortic rings and allow them to equilibrate for 60-90 minutes.[13][14] During this period, wash the tissues by replacing the KHB in the chamber every 15-20 minutes.

  • Viability Check (Wake-up Challenge): After equilibration, test the viability and contractile capacity of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl) or a single high dose of phenylephrine (e.g., 10⁻⁵ M).[15] After the contraction reaches a stable plateau, wash the tissue repeatedly until it returns to the baseline resting tension.

  • Drug Administration (Cumulative Dosing):

    • Once the tissue is stable at baseline, begin constructing the concentration-response curve.

    • Add the lowest concentration of phenylephrine to the bath (e.g., 10⁻⁹ M).

    • Wait for the contractile response to reach a stable plateau.

    • Without washing, add the next, higher concentration of phenylephrine. The volume added should be calculated to achieve the desired final concentration in the bath.

    • Repeat this cumulative addition process until the maximum contractile response is achieved and subsequent additions produce no further increase in tension.[13][16]

Caption: Experimental workflow for isolated aorta preparation.

Data Analysis and Presentation

The primary output of this experiment is a concentration-response curve, which plots the magnitude of the tissue's response against the logarithmic concentration of the agonist.

Data Normalization and Curve Fitting
  • Normalization: The raw contractile force (in grams or millinewtons) is typically normalized. A common method is to express each response as a percentage of the maximum contraction achieved by a reference agonist (in this case, the maximum response to phenylephrine itself) or to the response from the initial KCl viability check.

  • Curve Fitting: The normalized data are then fitted to a sigmoidal dose-response equation (variable slope), often referred to as the Hill equation.[17] This allows for the precise calculation of key pharmacological parameters.

Key Pharmacological Parameters
  • Emax: The maximum response or effect that the agonist can produce in the tissue.

  • EC50 (Half Maximal Effective Concentration): The molar concentration of an agonist that produces 50% of the maximal possible response (Emax).[18][19] The EC50 is the most common measure of an agonist's potency; a lower EC50 value indicates higher potency.[19]

Sample Data Presentation:

Log [Phenylephrine] (M)[Phenylephrine] (M)Response (g)Response (% of Max)
-9.01.0E-090.155.2
-8.53.2E-090.4114.1
-8.01.0E-080.8529.3
-7.53.2E-081.5252.4
-7.01.0E-072.2577.6
-6.53.2E-072.7093.1
-6.01.0E-062.8899.3
-5.53.2E-062.90100.0
-5.01.0E-052.90100.0

From this fitted curve, one would calculate an EC50 value. For the sample data, the EC50 would be approximately 3.0 x 10⁻⁸ M.

Safety and Handling Precautions

Phenylephrine Hydrochloride:

  • Hazards: Harmful if swallowed or in contact with skin. May cause skin and serious eye irritation, as well as potential respiratory irritation and allergic skin reactions.[20][21]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[21] Avoid creating dust. Handle in a well-ventilated area.[22]

  • First Aid: In case of eye contact, flush immediately with plenty of water for at least 15 minutes.[23] For skin contact, wash thoroughly with soap and water.[23] If inhaled, move to fresh air.[22] Seek medical attention if symptoms persist.

Animal Tissue:

  • Handle all animal tissues as a potential biohazard. Wear gloves and dispose of all biological waste according to institutional guidelines.

References

  • Dr.Oracle. (2025, September 11). What is the mechanism of action (MOA) of phenylephrine and its indications?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylephrine Hydrochloride?
  • CRNA School Prep Academy. (2024, March 27). Phenylephrine (Neo Synephrine): Mechanism of Action.
  • Dr.Oracle. (2025, October 26). What is the mechanism of action of phenylephrine?
  • Benchchem. (2025, December). Phenylephrine Hydrochloride: A Technical Guide to its Role as a Selective Alpha-1 Adrenergic Agonist.
  • AWS. (n.d.). Dose-response curve fitting for EC50 calculation [R].
  • Hillje, R. (2020, February 23). Calculate EC50 and plot dose response curve.
  • Cayman Chemical. (2025, February 17). L-Phenylephrine (hydrochloride) - Safety Data Sheet.
  • MedChemExpress. (2024, September 27). Phenylephrine hydrochloride-SDS.
  • Medline. (n.d.). SAFETY DATA SHEET Phenylephrine Hydrochloride Injection USP 10 MG/ML (1 mL) SECTION.
  • NOAA. (n.d.). PHENYLEPHRINE HYDROCHLORIDE.
  • OriginLab. (2022, December 21). How to compute EC50 C50 in Dose Response fitting.
  • HBIO Harvard Apparatus. (n.d.). Krebs-Henseleit Solution Recipe.
  • GraphPad. (n.d.). The EC50. Retrieved from GraphPad Prism 10 Curve Fitting Guide.
  • Fresenius Kabi USA. (2019, March 15). SAFETY DATA SHEET.
  • YouTube. (2016, March 2). How to plot a dose response curve and measure EC50. Key concepts in pharmacology.
  • HiMedia Laboratories. (n.d.). Krebs-Henseleit Buffer.
  • European Commission. (n.d.). Deliverable 3.1 Selection of protocols for tissue harvest and use of the optimized medium to be used for work described in WP 4.
  • Sigma-Aldrich. (n.d.). KREBS-HENSELEIT BUFFER (K3753) - Product Information Sheet.
  • Smolecule. (2023, August 15). Buy Bopindolol malonate | 82857-38-3 | >98%.
  • Nagatomo, T., et al. (1998). Studies on Relationships Between Chemical Structure and Beta-Blocking Potency of Bopindolol and Its Two Metabolites. Life Sciences, 62(17-18), 1597-600.
  • Poblete, M. I., et al. (n.d.). Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake. PMC - NIH.
  • Joint Pathology Center. (n.d.). Krebs-Henseleit Cardiac Relaxant.
  • Teutloff, A., et al. (n.d.).
  • ResearchGate. (2025, August 9). Assessment of affinities of propranolol and bopindolol to membranes from COS-7 cell transiently transfected with beta-1-and beta-2-adrenoceptors using a radioligand-binding assay method.
  • Tomic, M., et al. (2017, June 26). Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant. KoreaMed Synapse.
  • Howard, M. G., et al. (1992). Acute exercise attenuates phenylephrine-induced contraction of rabbit isolated aortic rings. Medicine & Science in Sports & Exercise, 24(10), 1102-7.
  • Jackson, D. E., et al. (2015, January 19). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), 52324.
  • Cayman Chemical. (n.d.). Bopindolol (malonate) (CAS Number: 82857-38-3).
  • de Gasparo, M., et al. (n.d.).
  • Ege, B., et al. (2016, July 30). Original Article Iloprost relaxes phenylephrine-precontracted rat aortic rings. International Journal of Clinical and Experimental Medicine, 9(8), 15873-15880.
  • KEGG. (n.d.). KEGG DRUG: Bopindolol.
  • ResearchGate. (2015, January 19). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research.
  • Tanaka, H., et al. (n.d.).
  • Martínez, A. C., et al. (n.d.). Measuring the Contractile Response of Isolated Tissue Using an Image Sensor. PMC - NIH.

Sources

Application Note & Protocols: High-Throughput Screening of Beta-Adrenergic Antagonists Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Beta-Blockers and the Need for Effective Screening

Beta-adrenergic receptors (β-ARs), a class of G protein-coupled receptors (GPCRs), are pivotal in regulating cardiovascular and pulmonary functions. Their antagonists, commonly known as beta-blockers, are indispensable therapeutic agents for managing conditions such as hypertension, angina, arrhythmias, and anxiety. The discovery and development of novel beta-blockers with improved selectivity and fewer side effects necessitate robust and efficient screening platforms. Cell-based assays have emerged as a cornerstone in this endeavor, offering a physiologically relevant environment to assess the potency and efficacy of candidate compounds.[1]

This comprehensive guide provides an in-depth exploration of various cell-based assay methodologies for the high-throughput screening (HTS) of beta-adrenergic antagonists. We will delve into the underlying principles of β-AR signaling, detail step-by-step protocols for key assays, and offer insights into data analysis and interpretation, empowering researchers to establish and validate their own screening campaigns.

The Foundation: Beta-Adrenergic Receptor Signaling

Beta-adrenergic receptors, upon stimulation by endogenous agonists like epinephrine and norepinephrine, primarily couple to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This activation triggers a signaling cascade that serves as the basis for many screening assays:

  • Gαs Activation: The activated β-AR acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαs subunit.

  • Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ subunits and activates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger.[2]

  • Downstream Effectors: cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates various cellular substrates to elicit a physiological response.[3]

  • Signal Termination & Regulation: The signaling is terminated by the hydrolysis of cAMP by phosphodiesterases (PDEs). Additionally, a process of receptor desensitization is initiated, often involving the recruitment of β-arrestin proteins, which uncouple the receptor from the G protein and promote its internalization.[4]

This signaling pathway provides multiple intervention points that can be measured to determine the antagonistic activity of test compounds.

Visualizing the Core Signaling Pathway

The following diagram illustrates the canonical Gs-coupled signaling pathway for beta-adrenergic receptors.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Isoproterenol) bAR β-Adrenergic Receptor Agonist->bAR Binds Gs Gs Protein (αβγ) bAR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs_a_GTP Gαs-GTP Gs->Gs_a_GTP GDP/GTP Exchange Gs_bg Gβγ Gs_a_GTP->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Antagonist Antagonist (Test Compound) Antagonist->bAR Blocks Binding

Caption: Canonical Gs signaling pathway of β-adrenergic receptors.

I. Measurement of Cyclic AMP (cAMP)

The most direct and widely used method for screening β-AR antagonists is to measure the inhibition of agonist-induced cAMP production.[5] Several robust and HTS-compatible technologies are available.

A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assays

Principle of Causality: TR-FRET assays are competitive immunoassays that measure the displacement of a fluorescently labeled cAMP analog from a specific antibody.[6] The assay utilizes a long-lifetime europium (Eu) cryptate as the donor fluorophore and a red-shifted acceptor fluorophore (like d2 or XL665). When the donor and acceptor are in close proximity (bound to the antibody), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Cellular cAMP produced upon agonist stimulation competes with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal. This decrease is proportional to the amount of cAMP produced. Antagonists will prevent the agonist-induced cAMP increase, thus restoring the FRET signal.

This protocol is adapted for a 384-well plate format and assumes the use of HEK293 cells stably expressing a β-adrenergic receptor subtype.

1. Cell Preparation and Seeding:

  • Rationale: Proper cell handling is crucial for assay reproducibility. Use low-passage cells that are in the logarithmic growth phase to ensure consistent receptor expression and cellular health.[2][7]

  • Culture HEK293 cells expressing the target β-AR in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.[8][9][10]

  • On the day before the assay, wash the cells with PBS and detach them using a gentle enzyme like Trypsin-EDTA.[8]

  • Neutralize the trypsin, centrifuge the cells, and resuspend them in fresh, pre-warmed culture medium.

  • Count the cells and adjust the density to 15,000-30,000 cells/mL.

  • Dispense 5 µL of the cell suspension (75-150 cells) into each well of a 384-well, low-volume, white plate.

  • Incubate overnight at 37°C in a 5% CO2 incubator.

2. Compound and Agonist Preparation:

  • Rationale: A dose-response curve for the antagonist is essential to determine its potency (IC50). The agonist concentration should be at or near its EC80 to provide a robust signal window for inhibition.

  • Prepare a serial dilution of the antagonist compounds in an appropriate assay buffer (e.g., PBS with 1 mM IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Prepare a stock solution of a known β-AR agonist (e.g., isoproterenol) in the assay buffer at a concentration that is 4 times its pre-determined EC80 value.[11]

3. Assay Procedure:

  • Pre-treat cells by adding 2.5 µL of the diluted antagonist compounds to the wells. Also include wells with buffer only (for maximal stimulation) and a known antagonist (positive control).

  • Incubate for 15-30 minutes at room temperature.

  • Add 2.5 µL of the 4x EC80 agonist solution to all wells except the basal control (which receives buffer).

  • Incubate for 30-60 minutes at room temperature to stimulate cAMP production.

  • Add 5 µL of the cAMP-d2 working solution, followed by 5 µL of the anti-cAMP Cryptate working solution.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, with excitation at 320-340 nm and simultaneous emission reads at 620 nm (donor) and 665 nm (acceptor).[12]

4. Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize the data: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)), where Ratio_max is the agonist-only control and Ratio_min is the basal control.

  • Plot the % Inhibition against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Table 1: Typical Reagent Concentrations for HTRF cAMP Assay

ReagentStock ConcentrationWorking ConcentrationVolume per Well (384)
Cells15,000-30,000 cells/mL75-150 cells/well5 µL
AntagonistVariesVaries (dose-response)2.5 µL
Agonist (Isoproterenol)4x EC801x EC802.5 µL
cAMP-d2Per kit instructionsPer kit instructions5 µL
Anti-cAMP CryptatePer kit instructionsPer kit instructions5 µL
B. Luminescence-Based cAMP Assays

Principle of Causality: These assays, such as Promega's cAMP-Glo™ Assay, are based on the principle that cAMP stimulates the activity of PKA.[14] In the assay, a proprietary PKA substrate is provided along with ATP. In the absence of cAMP, PKA is inactive, and ATP levels remain high. When cellular cAMP is present, PKA is activated and consumes ATP to phosphorylate the substrate. The remaining ATP is then detected using a luciferase/luciferin reaction (like Kinase-Glo®). The amount of light produced is inversely proportional to the cAMP concentration. Antagonists block the agonist-induced cAMP production, leading to less PKA activation, higher ATP levels, and a stronger luminescent signal.

This protocol is for a 384-well plate format.

1. Cell Preparation and Seeding:

  • Follow the same cell culture and seeding procedures as described for the TR-FRET assay. A typical seeding density is 1,000-5,000 cells per well in 7.5 µL of medium.

2. Assay Procedure:

  • Add 7.5 µL of antagonist dilutions in induction buffer (containing a phosphodiesterase inhibitor like IBMX or Ro-20-1724) to the cells.[15][16]

  • Incubate for 15-30 minutes at room temperature.

  • Add the agonist at its EC80 concentration.

  • Incubate for 15-30 minutes at room temperature to induce cAMP.

  • Add 15 µL of cAMP-Glo™ Lysis Buffer and shake the plate for 10-15 minutes to lyse the cells and release cAMP.[16]

  • Add 15 µL of cAMP Detection Solution (containing PKA) and incubate for 20 minutes at room temperature.[16]

  • Add 30 µL of Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luminescent signal.

  • Incubate for 10 minutes at room temperature.

  • Measure luminescence using a plate-reading luminometer.

3. Data Analysis:

  • The raw luminescence units (RLU) are inversely proportional to the cAMP concentration.

  • Normalize the data: % Inhibition = 100 * (RLU_compound - RLU_max) / (RLU_min - RLU_max), where RLU_max is the agonist-only control (lowest signal) and RLU_min is the basal control (highest signal).

  • Plot the % Inhibition against the logarithm of the antagonist concentration and fit to a four-parameter logistic model to calculate the IC50.[4]

II. Reporter Gene Assays

Principle of Causality: Reporter gene assays provide a downstream, transcriptional readout of β-AR activation.[17] These assays utilize a reporter gene (e.g., firefly luciferase) under the control of a promoter containing cAMP Response Elements (CRE).[18] When β-AR activation leads to increased intracellular cAMP and PKA activation, PKA phosphorylates and activates the CRE-binding protein (CREB). Activated CREB binds to the CRE promoter and drives the expression of the luciferase gene. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of receptor activation. Antagonists inhibit this process, leading to a decrease in the luminescent signal.

1. Cell Line and Plasmid Preparation:

  • Rationale: A stable cell line expressing both the β-AR and the CRE-luciferase reporter construct is ideal for HTS to ensure consistency. Transient transfection can also be used but may have higher well-to-well variability.

  • Use a host cell line like HEK293.[18][19]

  • Co-transfect the cells with a plasmid encoding the desired β-AR subtype and a CRE-luciferase reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro] from Promega).

  • It is highly recommended to also co-transfect a plasmid constitutively expressing a control reporter (e.g., Renilla luciferase) to normalize for cell viability and transfection efficiency.[15]

  • Select for stably expressing cells using appropriate antibiotics.

2. Assay Procedure:

  • Seed the stable reporter cell line into 384-well, white, clear-bottom plates at a density of 5,000-10,000 cells per well.

  • Incubate overnight.

  • The next day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal signaling.

  • Add antagonist dilutions to the wells and incubate for 30 minutes.

  • Add the agonist at its EC80 concentration.

  • Incubate for 4-6 hours. This longer incubation is required to allow for gene transcription and translation of the luciferase enzyme.[18]

  • Remove the medium and add a luciferase assay reagent (e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay System from Promega) according to the manufacturer's protocol.

  • Measure luminescence on a plate-reading luminometer.

3. Data Analysis:

  • If using a dual-reporter system, first normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

  • Calculate % Inhibition: % of control = 100 * (Normalized RLU_(agonist+antagonist)) / (Normalized RLU_agonist alone).[18]

  • Plot the % of control against the logarithm of the antagonist concentration and fit to a four-parameter logistic model to determine the IC50.

III. Beta-Arrestin Recruitment Assays

Principle of Causality: Beyond G protein signaling, agonist binding to β-ARs also promotes the recruitment of β-arrestin proteins, which is a key step in receptor desensitization and internalization. This interaction can be exploited for screening. Assays like the DiscoverX PathHunter® (now part of Eurofins Discovery) are based on Enzyme Fragment Complementation (EFC).[2][20] In this system, the β-AR is tagged with a small enzyme fragment (ProLink™ or PK), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor or EA). Upon agonist-induced recruitment of β-arrestin to the receptor, the two fragments are brought into close proximity, forming an active β-galactosidase enzyme. This functional enzyme hydrolyzes a substrate to produce a chemiluminescent signal. Antagonists will block this interaction and the resulting signal.

1. Cell Preparation:

  • Rationale: This assay requires a specific, engineered cell line co-expressing the tagged receptor and β-arrestin.

  • Use a commercially available PathHunter® cell line expressing the β-AR of interest (e.g., PathHunter® CHO-K1 β2-AR β-Arrestin cells).

  • Culture and seed the cells as per the supplier's detailed protocol, typically 5,000 cells/well in a 384-well plate.[3]

2. Assay Procedure (Antagonist Mode):

  • Add 5 µL of antagonist dilutions to the plated cells.

  • Incubate for 30-60 minutes at 37°C.

  • Add 5 µL of the agonist at its pre-determined EC80 concentration.

  • Incubate for 90 minutes at 37°C.[3]

  • Prepare the PathHunter Detection Reagent by mixing the substrate reagents according to the protocol.[3]

  • Add 10-12 µL of the detection reagent mixture to each well.

  • Incubate for 60 minutes at room temperature.[3]

  • Read chemiluminescence on a plate reader.

3. Data Analysis:

  • Calculate % Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)), where Signal_max is the agonist-only control and Signal_min is the vehicle control.

  • Plot the % Inhibition against the logarithm of the antagonist concentration and fit to a four-parameter logistic model to determine the IC50.

Visualizing the Assay Workflows

The following diagrams provide a simplified overview of the workflows for the primary assay types.

Assay_Workflows cluster_cAMP cAMP Assay Workflow (TR-FRET/Luminescence) cluster_Reporter Reporter Gene Assay Workflow cluster_Arrestin β-Arrestin Recruitment Workflow cAMP_1 1. Seed Cells (e.g., β-AR HEK293) cAMP_2 2. Add Antagonist (Dose-Response) cAMP_1->cAMP_2 cAMP_3 3. Add Agonist (EC80) cAMP_2->cAMP_3 cAMP_4 4. Incubate (15-60 min) cAMP_3->cAMP_4 cAMP_5 5. Add Detection Reagents & Lyse Cells cAMP_4->cAMP_5 cAMP_6 6. Incubate & Read (FRET or Luminescence) cAMP_5->cAMP_6 Rep_1 1. Seed Cells (β-AR & CRE-Luc Stable) Rep_2 2. Add Antagonist (Dose-Response) Rep_1->Rep_2 Rep_3 3. Add Agonist (EC80) Rep_2->Rep_3 Rep_4 4. Incubate (4-6 hours) Rep_3->Rep_4 Rep_5 5. Add Luciferase Substrate Rep_4->Rep_5 Rep_6 6. Read Luminescence Rep_5->Rep_6 Arr_1 1. Seed Cells (PathHunter® Line) Arr_2 2. Add Antagonist (Dose-Response) Arr_1->Arr_2 Arr_3 3. Add Agonist (EC80) Arr_2->Arr_3 Arr_4 4. Incubate (90 min) Arr_3->Arr_4 Arr_5 5. Add Detection Reagents Arr_4->Arr_5 Arr_6 6. Incubate & Read Chemiluminescence Arr_5->Arr_6

Caption: High-level workflows for major β-AR antagonist screening assays.

Assay Validation and Quality Control: Ensuring Trustworthy Data

For any HTS campaign, rigorous validation is paramount to ensure the data is reliable and reproducible.

  • Z'-factor: This statistical parameter is a measure of assay quality and is calculated using the signals from positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[4]

    • Z' = 1 – [(3 * SD_max + 3 * SD_min) / |Avg_max – Avg_min|]

  • Signal-to-Background (S/B) Ratio: This ratio of the maximal stimulated signal to the basal signal should be sufficiently large to provide a clear assay window.

  • IC50 Reproducibility: The IC50 values for known reference antagonists should be consistent across multiple experiments.

  • DMSO Tolerance: The assay should be robust to the concentration of DMSO used to solubilize the test compounds, typically up to 1%.[7]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, edge effects on the plate, improper mixing of reagents.Use an automated dispenser for cell seeding, avoid using the outer wells of the plate, ensure thorough but gentle mixing after reagent addition.
Low Z'-factor or S/B Ratio Suboptimal cell number, incorrect agonist concentration, low receptor expression, degraded reagents.Optimize cell seeding density. Re-determine the agonist EC80. Use low-passage cells. Check reagent expiration dates and storage conditions.
Inconsistent IC50 Values Cell passage number variation, changes in incubation times or temperatures, ligand degradation.Maintain a consistent cell passage number for all experiments. Strictly adhere to optimized incubation parameters. Prepare fresh ligand solutions.[2]
False Positives/Negatives Compound autofluorescence/luminescence, cytotoxicity.For fluorescence assays, check for compound interference. Use a counter-screen (e.g., parental cell line without the receptor) to identify non-specific effects. Perform a cell viability assay in parallel.[15]

Conclusion

The selection of a cell-based assay for screening beta-adrenergic antagonists depends on several factors, including the specific research question, available instrumentation, and desired throughput. cAMP assays offer a direct and sensitive measure of Gs pathway modulation and are considered the gold standard. Reporter gene assays provide a robust, amplified downstream signal, while β-arrestin assays offer an alternative, G protein-independent readout that can be valuable for studying biased agonism. By understanding the principles behind these assays and implementing the detailed protocols and validation steps outlined in this guide, researchers can confidently identify and characterize the next generation of beta-adrenergic antagonists.

References

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. [Link]

  • Kandasamy, K., et al. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Cell Biology. [Link]

  • Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics. [Link]

  • Stoddart, L. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]

  • Eurofins Discovery. (n.d.). β-arrestin Assays. [Link]

  • DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays Product Booklet. [Link]

  • iGEM. (n.d.). HEK293 cells (Human embryonal kidney cells). [Link]

  • Stoddart, L. A., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

  • Altogen Biosystems. (n.d.). HEK293 Cell Culture. [Link]

  • DiscoveRx Corporation. (n.d.). PathHunter™ eXpress β-Arrestin Assays Product Booklet. [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link]

  • Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. [Link]

  • Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Semantic Scholar. [Link]

  • Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. National Center for Biotechnology Information. [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange. [Link]

  • Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Kim, J., & Park, K. (2019). History of the G Protein–Coupled Receptor (GPCR) Assays From Traditional to a State-of-the-Art Biosensor Assay. Frontiers in Molecular Biosciences. [Link]

  • Ubigene. (2023). Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. [Link]

  • Cai, Y., et al. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. STAR Protocols. [Link]

  • Ziegler, M. J., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. eLife. [Link]

  • Dogra, S., et al. (2016). Tango assay for ligand-induced GPCR–β-arrestin2 interaction. Methods in Cell Biology. [Link]

  • AS ONE INTERNATIONAL. (n.d.). HEK293-ADRB3 Adrenergic-beta 3 receptor stable expressing HEK293 Cell Line. [Link]

  • Molecular Devices. (n.d.). Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. [Link]

  • Agilent Technologies. (n.d.). Manual: AD-293 Cells. [Link]

  • Wang, L., et al. (2015). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica. [Link]

  • Massey, A., & Banting, G. (2016). A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization. Frontiers in Physiology. [Link]

  • Dogra, S., et al. (2016). Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery. Semantic Scholar. [Link]

  • Giguère, P. M., & Giguère, P. M. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology. [Link]

  • Wang, Y., et al. (2018). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • BPS Bioscience. (n.d.). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. [Link]

Sources

Application Notes & Protocols: Investigating the Anti-Anginal Potential of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to Myocardial Ischemia

Angina pectoris, characterized by chest pain resulting from myocardial ischemia, represents a significant challenge in cardiovascular medicine. The core of its pathophysiology lies in an imbalance between myocardial oxygen supply and demand. Therapeutic strategies primarily aim to redress this balance by either increasing oxygen supply (e.g., vasodilation) or, more commonly, decreasing myocardial oxygen demand.

This document provides a detailed guide to the preclinical investigation of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole , a compound of interest in angina pectoris research. This molecule is the primary active metabolite of Bopindolol and is also known as Mepindolol.[1][2] It belongs to the class of non-selective β-adrenergic receptor blockers (beta-blockers).[1] Structurally and functionally similar to Pindolol, it is notable for possessing Intrinsic Sympathomimetic Activity (ISA) .[3][4][5] This dual mechanism—blocking the excessive cardiac stimulation from catecholamines during stress while providing a low level of baseline receptor stimulation—offers a unique pharmacological profile for managing angina.[3][6] Unlike traditional beta-blockers that can cause significant bradycardia at rest, agents with ISA may reduce myocardial oxygen demand during exertion without compromising resting heart rate and cardiac output, a crucial consideration for patient tolerance and efficacy.[4][7]

These application notes will detail the core mechanism of this compound and provide robust, field-tested protocols for its evaluation in established preclinical models of angina pectoris.

Pharmacological Profile and Mechanism of Action

The therapeutic effect of this compound in angina stems from its interaction with β-adrenergic receptors, primarily β1 receptors in the heart.

Dual-Action Mechanism:

  • Competitive Antagonism: During physical exertion or emotional stress, the sympathetic nervous system releases catecholamines (e.g., norepinephrine, epinephrine). These hormones bind to β1-adrenergic receptors on cardiomyocytes, triggering a signaling cascade that increases heart rate (chronotropy) and contraction force (inotropy).[3] This heightened cardiac activity significantly elevates myocardial oxygen consumption, which can induce ischemia in patients with coronary artery disease. This compound competitively blocks catecholamines from binding to these receptors, thereby blunting the heart's response to stress and reducing oxygen demand.[3][8]

  • Partial Agonism (Intrinsic Sympathomimetic Activity - ISA): At rest, when catecholamine levels are low, this compound acts as a partial agonist, providing a low level of β-receptor stimulation.[3][4] This ISA is a key differentiator from beta-blockers like propranolol.[7] It helps to maintain a near-normal resting heart rate and cardiac output, potentially avoiding side effects like excessive bradycardia and fatigue often associated with non-ISA beta-blockers.[5][6]

The following diagram illustrates this dual-action signaling pathway at the cardiomyocyte β1-adrenergic receptor.

G cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Catecholamines Catecholamines (e.g., Norepinephrine) BetaReceptor β1-Adrenergic Receptor Catecholamines->BetaReceptor High-Affinity Binding Compound 4-(2-Hydroxy-3-tert-butyl- aminopropoxy)-2-methylindole Compound->BetaReceptor Blocks Catecholamines (Antagonist Action) Compound->BetaReceptor Partial Agonist Action (ISA) Gs Gs Protein BetaReceptor->Gs Activation ISA_Effects Maintained Resting Heart Rate & Output (Low-level stimulation) BetaReceptor->ISA_Effects Low-level Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannels L-type Ca2+ Channels Ryanodine Receptors PKA->CaChannels Phosphorylates Effects ↑ Heart Rate ↑ Contractility ↑ O2 Demand CaChannels->Effects ↑ Ca2+ influx

Caption: Signaling pathway of this compound.

Preclinical Evaluation Protocols

To thoroughly assess the anti-anginal properties of this compound, a multi-tiered approach using ex vivo and in vivo models is recommended.

Ex Vivo Model: Langendorff Isolated Perfused Heart

The Langendorff preparation is an invaluable tool for studying the direct effects of a drug on cardiac function and its response to ischemia-reperfusion injury, independent of systemic neuronal and hormonal influences.[9][10][11]

Objective: To determine the effect of the compound on baseline cardiac function (heart rate, contractility) and its ability to protect the myocardium from ischemia-reperfusion-induced dysfunction.

Experimental Workflow Diagram:

G A 1. Animal Anesthesia & Heparinization B 2. Thoracotomy & Rapid Heart Excision A->B C 3. Aortic Cannulation & Retrograde Perfusion B->C D 4. Stabilization Period (e.g., 20 min) C->D E 5. Baseline Data Recording (LVDP, HR, CF) D->E F 6. Drug Perfusion (Vehicle or Compound) E->F G 7. Global No-Flow Ischemia (e.g., 30 min) F->G H 8. Reperfusion Period (e.g., 45-60 min) G->H I 9. Post-Ischemic Data Recording & Analysis H->I

Caption: Workflow for Langendorff isolated heart ischemia-reperfusion assay.

Detailed Protocol:

  • Preparation of Perfusion Buffer:

    • Prepare Krebs-Henseleit Buffer (KHB) containing (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 Glucose, and 2.5 CaCl₂.

    • Continuously bubble the buffer with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4.

    • Maintain the buffer temperature at 37°C in a water-jacketed reservoir. The maintenance of physiological temperature is critical for heart viability and function.[9]

  • Heart Isolation and Perfusion:

    • Anesthetize a male Sprague-Dawley rat (300-350g) and administer heparin (500 IU/kg, IP) to prevent coagulation.

    • Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold KHB to arrest metabolic activity.

    • Identify the aorta and cannulate it onto the Langendorff apparatus. Immediately begin retrograde perfusion with oxygenated KHB at a constant pressure (e.g., 70-80 mmHg).[10] This step is time-critical to minimize ischemic damage during setup.[12]

    • Insert a fluid-filled latex balloon connected to a pressure transducer into the left ventricle via the mitral valve to measure isovolumetric ventricular pressure.

  • Experimental Procedure:

    • Stabilization: Allow the heart to stabilize for 20 minutes. During this time, heart rate (HR), left ventricular developed pressure (LVDP), and coronary flow (CF) should reach a steady state.

    • Baseline Recording: Record baseline functional parameters for 10 minutes.

    • Drug Administration: Switch the perfusion to KHB containing either the vehicle control or this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 15 minutes.

    • Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for 30 minutes.

    • Reperfusion: Restore perfusion with the original drug-free or drug-containing buffer for 45-60 minutes.[13]

    • Data Collection: Continuously record LVDP, HR, and CF throughout the experiment.

Data Analysis and Expected Outcomes:

The primary endpoint is the recovery of LVDP during reperfusion, expressed as a percentage of the pre-ischemic baseline. A protective agent will significantly improve this recovery.

ParameterGroupBaselineDuring IschemiaPost-Reperfusion (% Recovery)
LVDP (mmHg) Vehicle Control105 ± 5035 ± 4%
Compound (100 nM) 102 ± 6065 ± 5% *
Heart Rate (bpm) Vehicle Control280 ± 100250 ± 12
Compound (100 nM) 275 ± 90265 ± 10
Coronary Flow (mL/min) Vehicle Control12 ± 1.508 ± 1.2
Compound (100 nM) 11.8 ± 1.3010.5 ± 1.4
Hypothetical data representing a positive outcome. Statistical significance (e.g., p < 0.05) should be determined versus the vehicle control.
In Vivo Model: Coronary Artery Ligation

This model mimics myocardial infarction and chronic ischemia in a living organism, allowing for the assessment of the drug's effects on systemic hemodynamics and infarct size.[14][15][16]

Objective: To evaluate the effect of the compound on hemodynamic parameters (heart rate, blood pressure) and its ability to reduce infarct size following surgically induced myocardial ischemia.

Detailed Protocol:

  • Animal Preparation:

    • Anesthetize a male Wistar rat (250-300g).

    • Intubate and ventilate the animal mechanically. Monitor core body temperature and maintain at 37°C.

    • Establish a catheter in the femoral artery or carotid artery to continuously monitor blood pressure and heart rate.

  • Surgical Procedure:

    • Perform a left thoracotomy to expose the heart.

    • Carefully ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the immediate appearance of myocardial blanching and ST-segment elevation on an electrocardiogram (ECG).[17]

    • For ischemia-reperfusion studies, use a snare occluder that can be released after a set period (e.g., 45 minutes of ischemia). For permanent occlusion models, the ligature is tied permanently.

  • Drug Administration and Monitoring:

    • Administer this compound or vehicle via intravenous (IV) or intraperitoneal (IP) injection at a predetermined time before, during, or after ischemia. Dosing should be based on prior pharmacokinetic studies.

    • Continuously monitor ECG, heart rate, and mean arterial pressure (MAP) throughout the procedure. The anti-anginal effect would be indicated by a reduction in the rate-pressure product (Heart Rate x Systolic Blood Pressure), a key indicator of myocardial oxygen consumption.

  • Infarct Size Assessment (24 hours post-surgery):

    • Re-anesthetize the animal and excise the heart.

    • Perfuse the heart with saline, then slice the ventricles into transverse sections.

    • Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution at 37°C for 20 minutes. TTC stains viable myocardium red, leaving the infarcted (necrotic) tissue pale white.

    • Image the slices and use planimetry software to calculate the infarct area as a percentage of the area at risk (AAR) or total ventricular area.

Data Analysis and Expected Outcomes:

A reduction in the rate-pressure product during ischemia and a smaller infarct size relative to the vehicle group would demonstrate the compound's efficacy.

GroupRate-Pressure Product (mmHg x bpm)Infarct Size (% of AAR)
Sham (no ligation)28,000 ± 15000%
Vehicle Control + Ligation42,000 ± 200045 ± 5%
Compound + Ligation 34,000 ± 1800 28 ± 4%
Hypothetical data representing a positive outcome. Statistical significance (e.g., p < 0.05) should be determined versus the vehicle control.

Summary and Concluding Remarks

The investigation of this compound for angina pectoris requires a systematic preclinical evaluation. Its unique profile as a non-selective beta-blocker with intrinsic sympathomimetic activity suggests a potential therapeutic advantage in reducing myocardial oxygen demand during stress without inducing excessive bradycardia at rest. The protocols detailed herein, utilizing the Langendorff isolated heart and in vivo coronary artery ligation models, provide a robust framework for elucidating the compound's direct cardioprotective effects and its influence on systemic hemodynamics. Rigorous application of these methods will generate the critical data needed to validate its potential as a novel anti-anginal agent.

References

  • Frishman, W. H., & Teicher, M. (1982). Treatment of angina pectoris with pindolol: the significance of intrinsic sympathomimetic activity of beta blockers. PubMed. [Link]

  • Frishman, W. H. (1982). Clinical relevance of intrinsic sympathomimetic activity of beta blockers. PubMed. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pindolol? Patsnap Synapse. [Link]

  • Pharmacology of Pindolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. (2024). YouTube. [Link]

  • Lydtin, H. (1976). Evaluation of intrinsic sympathomimetic activity of beta-adrenoceptor blocking drugs in the treatment of patients with angina pectoris. PubMed. [Link]

  • National Center for Biotechnology Information. Pindolol. PubChem. [Link]

  • Drugs.com. (n.d.). Pindolol: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Aellig, W. H. (1982). Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations. British Journal of Clinical Pharmacology. [Link]

  • Lateef, R. U., Al-Masri, A. A., & Alyahya, A. M. (2015). Langendorff's isolated perfused rat heart technique: a review. International Journal of Basic & Clinical Pharmacology. [Link]

  • RxList. (2022). how do beta-blockers with intrinsic sympathomimetic activity work? RxList. [Link]

  • ADInstruments. (n.d.). Langendorff Isolated Heart Perfusion Technique. ADInstruments. [Link]

  • Drugs.com. (2025). Carteolol: Package Insert / Prescribing Information. Drugs.com. [Link]

  • Wikipedia. (n.d.). Langendorff heart. Wikipedia. [Link]

  • Bell, R. M., et al. (2011). Cardiac and coronary function in the Langendorff-perfused mouse heart model. PubMed. [Link]

  • Tissier, R., et al. (2012). Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. PubMed Central. [Link]

  • Du, J., et al. (2021). Modeling heart failure in animal models for novel drug discovery and development. PubMed Central. [Link]

  • Chimenti, S., et al. (2004). Myocardial infarction: animal models. PubMed. [Link]

  • Yellon, D. M., & Latchman, D. S. (2021). Considerations for choosing an optimal animal model of cardiovascular disease. Journal of Cardiovascular Development and Disease. [Link]

  • National Center for Biotechnology Information. (-)-Carteolol. PubChem. [Link]

  • Bonelli, J., Gazo, F., & Liedtke, R. K. (1989). [Anti-ischemic action of the transdermally-applied beta-receptor blocker, mepindolol, in patients with stable angina pectoris. Comparison with transdermal nitrate]. PubMed. [Link]

  • Wikipedia. (n.d.). Angina. Wikipedia. [Link]

  • PubChemLite. Carteolol (C16H24N2O3). PubChemLite. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). carteolol. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Ace Therapeutics. (n.d.). Custom Animal Models of Cardiac Ischemia-Reperfusion. Ace Therapeutics. [Link]

  • National Center for Biotechnology Information. Carteolol. PubChem. [Link]

  • Bonelli, J., Gazo, F., & Liedtke, R. K. (1989). [Anti-ischemic action of the transdermally applied beta-receptor blocker, mepindolol in patients with stable angina pectoris]. PubMed. [Link]

  • Wink, K. (1984). Comparative clinical and hemodynamic investigations on two beta-receptor blocking agents (pindolol and mepindolol) in normal subjects. PubMed. [Link]

  • News-Medical.Net. (2023). Preclinical Models of Myocardial Infarction. News-Medical.Net. [Link]

  • Nagatomo, T., et al. (1990). Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay. PubMed. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Moore, G. E., & O'Donnell, S. R. (1970). A potent beta-adrenoreceptor blocking drug: 4-(2-hydroxy-3-isopropylaminopropoxy)indole. PubMed. [Link]

  • Imai, S., et al. (1983). Pharmacological Profile of a New Beta-Adrenoceptor Blocker, 4-[3-(tert-butylamino)-2-hydroxypropoxy]-N-methylisocarbostyril Hydrochloride (N-696). PubMed. [Link]

  • Heel, R. C., et al. (1981). Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects. Drugs. [Link]

  • Rajan, S., et al. (2015). In Vitro Cardiac Tissue Models: Current Status and Future Prospects. PubMed Central. [Link]

  • Piatkowska, A. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. [Link]

  • Vunjak-Novakovic, G., et al. (2011). Myocardial Tissue Engineering: In Vitro Models. PubMed Central. [Link]

  • van der Meer, B. J., et al. (2021). In Vitro Methods to Model Cardiac Mechanobiology in Health and Disease. PubMed Central. [Link]

  • Sorop, O., et al. (2020). Experimental animal models of coronary microvascular dysfunction. Cardiovascular Research. [Link]

  • van der Ven, K. Y. A., et al. (2024). Advancing 3D Engineered In Vitro Models for Heart Failure Research: Key Features and Considerations. MDPI. [Link]

  • Bell, M. R., et al. (1984). Synthesis and analgesic evaluation of 4-(2-heptyloxy)-7-[(Z)-(3-hydroxycyclohexyl)]indole: a caveat on indole-phenol bioisosterism. PubMed. [Link]

  • Uteh, E. K., & Dudley, G. B. (2023). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. PubMed Central. [Link]

  • Visentin, F., et al. (2023). Synthesis and Preclinical Evaluation of Radiolabeled [103Ru]BOLD-100. MDPI. [Link]

  • Wang, Y., et al. (2023). Rhodium-Catalyzed Synthesis of 2-Methylindoles via C-N Bond Cleavage of N-Allylbenzimidazole. PubMed. [Link]

  • British Pharmacopoeia. (n.d.). 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol. British Pharmacopoeia. [Link]

Sources

"investigating the effects of 18-502 on renin release"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Investigating the Effects of 18-502, a Novel β2-Adrenergic Agonist, on Renin Release

Audience: Researchers, scientists, and drug development professionals in nephrology, cardiovascular research, and pharmacology.

Abstract

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid homeostasis, with the enzyme renin acting as the rate-limiting step. The secretion of renin from juxtaglomerular (JG) cells of the kidney is tightly controlled by several mechanisms, including sympathetic nervous system input via β-adrenergic receptors.[1][2][3] This application note describes the use of 18-502 , a novel, potent, and highly selective β2-adrenergic receptor agonist, as a tool to investigate the signaling pathways governing renin release. We provide detailed protocols for characterizing the effects of 18-502 in both an in vitro juxtaglomerular cell model (As4.1) and an in vivo murine model. Methodologies include cell culture, compound treatment, and the quantitative measurement of renin activity using a sensitive Fluorescence Resonance Energy Transfer (FRET)-based assay.

Scientific Background: The β-Adrenergic Pathway in Renin Secretion

Renin is synthesized, stored in, and released from specialized JG cells located in the afferent arterioles of the kidney's glomeruli.[4] Its release is a key physiological control point. One of the primary stimulatory pathways for renin secretion is the activation of β-adrenergic receptors by catecholamines released from renal sympathetic nerves.[3][5][6]

While both β1 and β2 subtypes are expressed on JG cells, the β1 receptor has historically been viewed as the predominant mediator.[6][7][8] However, evidence also supports a functional role for β2-adrenergic receptors in modulating renin release.[9][10] Upon agonist binding, these Gs-protein coupled receptors activate adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP (cAMP).[1][11][12] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets to promote the exocytosis of renin-containing granules.[13][14] The hypothetical compound 18-502 leverages this pathway as a selective β2-agonist, providing a precise tool to dissect this signaling cascade.

Figure 1: Proposed Signaling Pathway of 18-502 in Juxtaglomerular Cells cluster_membrane Cell Membrane b2ar β2-Adrenergic Receptor gs Gs Protein b2ar->gs Activates ac Adenylyl Cyclase camp cAMP ac->camp Converts gs->ac Activates c18502 18-502 c18502->b2ar Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates granule Renin Storage Granule pka->granule Phosphorylates Targets release Renin Release (Exocytosis) granule->release Promotes

Caption: Proposed signaling pathway of 18-502 in juxtaglomerular cells.

Experimental Design & Workflow

A dual approach using both in vitro and in vivo models provides a comprehensive understanding of 18-502's activity. The workflow is designed to validate the compound's mechanism of action through the inclusion of appropriate controls.

  • Positive Control: Isoproterenol, a non-selective β-adrenergic agonist, is used to elicit a maximal renin response.[7][11]

  • Negative Control: Propranolol, a non-selective β-adrenergic antagonist, is used to confirm that the effects of 18-502 are receptor-mediated.[15][16]

Figure 2: Overall Experimental Workflow start_vitro In Vitro Model (As4.1 Cells) culture Culture & Seed As4.1 Cells in 24-well plates start_vitro->culture treat_vitro Treat with: 1. Vehicle 2. 18-502 (Dose-Response) 3. Isoproterenol (+ Control) 4. 18-502 + Propranolol (- Control) culture->treat_vitro collect_vitro Collect Cell Supernatant (24h incubation) treat_vitro->collect_vitro assay Measure Renin Activity (FRET-based Assay) collect_vitro->assay start_vivo In Vivo Model (C57BL/6 Mice) acclimate Acclimate Mice & Establish Baseline start_vivo->acclimate treat_vivo Administer Compounds (IP): 1. Vehicle 2. 18-502 (Dose-Response) 3. Isoproterenol (+ Control) 4. Propranolol then 18-502 (- Control) acclimate->treat_vivo collect_vivo Collect Blood Samples (e.g., via tail vein at 2h post-dose) treat_vivo->collect_vivo process_vivo Process Blood to Obtain Plasma collect_vivo->process_vivo process_vivo->assay analysis Data Analysis: - Normalize to Vehicle - Plot Dose-Response Curves - Statistical Comparison assay->analysis result Characterize Potency & Mechanism of 18-502 analysis->result

Sources

Troubleshooting & Optimization

"solubility issues with 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole in vitro"

Author: BenchChem Technical Support Team. Date: January 2026

<_ .

Welcome to the technical support center for 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common in vitro solubility challenges with this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your experiments.

Understanding the Challenge: Physicochemical Properties

This compound is a lipophilic molecule, a characteristic common to many beta-blockers. Its chemical structure, featuring an indole ring and a tert-butyl group, contributes to its poor water solubility. This inherent hydrophobicity is a primary reason for the solubility issues frequently encountered in aqueous-based in vitro assays.[1]

PropertyPredicted ValueImplication for Solubility
Molecular Weight 276.37 g/mol Moderate molecular weight, less of a factor than lipophilicity.
XLogP3 2.5Indicates a preference for lipid environments over aqueous ones, suggesting low water solubility.[2]
Polar Surface Area 57.3 ŲA smaller polar surface area correlates with lower aqueous solubility.[2]

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate when I add it to my cell culture media?

This is a classic case of "solvent-shifting" or "precipitation upon dilution."[3] Your compound is likely dissolved in a high-concentration organic solvent stock, such as Dimethyl Sulfoxide (DMSO). When this stock is introduced into the aqueous environment of your cell culture media, the DMSO disperses, and the compound is suddenly in a solvent where it is not readily soluble, causing it to crash out of solution.[4][5]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

While cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to avoid significant cytotoxicity.[3][5] Some robust cell lines might tolerate up to 1%, but it is imperative to perform a vehicle control experiment to determine the specific tolerance of your cells.[5][6]

Q3: I'm observing precipitation even at low final concentrations. What else could be the problem?

Several factors beyond simple solubility limits can be at play:

  • Interactions with Media Components: Components in your culture medium, such as proteins and salts, can interact with the compound and reduce its solubility.[5]

  • pH of the Medium: The solubility of ionizable compounds is highly dependent on pH.[7][8] this compound has a basic amine group that can be protonated. Cell culture media is typically buffered around pH 7.4, which may not be optimal for its solubility.

  • Temperature: Changes in temperature during your experimental setup can affect solubility. Ensure your media and compound solutions are equilibrated to the experimental temperature.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

This guide provides a systematic workflow for addressing the in vitro solubility of this compound.

Caption: Troubleshooting workflow for solubility issues.

Step 1: Initial Checks and Optimizing Stock Solution Preparation

Before moving to more complex solutions, ensure your basic methodology is sound.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out the required amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of anhydrous, cell culture grade DMSO to achieve a 10 mM concentration.

  • Dissolution: Gently vortex the solution. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[9][10] Visually inspect for any undissolved particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time.[11]

Step 2: Optimizing the Dilution Technique

The way you introduce your DMSO stock into the aqueous media can significantly impact solubility.

Protocol 2: Optimized Dilution into Aqueous Media

  • Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C.[9]

  • Rapid Mixing: While gently vortexing or swirling the pre-warmed media, add the DMSO stock solution dropwise. This rapid dispersion can prevent localized high concentrations of the compound that lead to precipitation.[3]

  • Serial Dilutions: For high final concentrations, consider performing serial dilutions in the cell culture medium instead of a single large dilution.[3]

Step 3: Advanced Formulation Strategies

If precipitation persists, more advanced techniques may be necessary. These strategies aim to increase the apparent solubility of the compound in the final aqueous solution.[12][13]

Option A: pH Modification

Since this compound is a weak base, its solubility can be increased by lowering the pH.[14][15]

Experimental Consideration:

  • Prepare a slightly acidic version of your culture medium (e.g., pH 6.5-7.0). Be mindful that significant deviations from physiological pH can impact cell health. It is crucial to run a parallel control to assess the effect of the modified pH on your cells.

Option B: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can help bridge the polarity gap between the compound and the aqueous media.[16]

Common Co-solvents for In Vitro Use:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Protocol 3: Using a Co-solvent System

  • Stock Preparation: Prepare a high-concentration stock solution in a mixture of DMSO and a co-solvent (e.g., 1:1 DMSO:PEG 400).

  • Dilution: Follow the optimized dilution technique described in Protocol 2.

  • Vehicle Control: It is critical to include a vehicle control with the same final concentration of the DMSO/co-solvent mixture to account for any effects of the solvents on the cells.[17]

Option C: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, forming an inclusion complex that is more water-soluble.[1][13]

Experimental Workflow for Cyclodextrin Use

Caption: Workflow for cyclodextrin complexation.

Protocol 4: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your cell culture medium at a concentration determined by the desired molar ratio to your compound (typically ranging from 1:1 to 1:10 compound to cyclodextrin).

  • Add Compound: Add the powdered this compound to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture for several hours at room temperature or slightly elevated temperature to facilitate complex formation.

  • Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter before adding it to your cells.

Summary of Troubleshooting Strategies

StrategyPrincipleKey Considerations
Optimized Dilution Avoids localized supersaturation.Pre-warm media, add stock dropwise with rapid mixing.
pH Adjustment Increases solubility of basic compounds at lower pH.[18]Must validate cell viability at the adjusted pH.
Co-solvents Increases the solvent capacity of the aqueous media.[16]Requires stringent vehicle controls to account for solvent effects.[6]
Cyclodextrins Forms a water-soluble inclusion complex with the compound.[1]May alter the free concentration of the compound and its activity.
Particle Size Reduction Increases the surface area for dissolution.[1]Typically more applicable to solid formulations but can be considered for preparing nanosuspensions.[19]

By systematically applying these principles and protocols, you can effectively troubleshoot and overcome the in vitro solubility challenges associated with this compound, leading to more reliable and reproducible experimental outcomes.

References

  • Singh, A., et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. [Link]

  • Pang, K. S., et al. (2007, July 18). Biopharmaceutics classification of selected beta-blockers: solubility and permeability class membership. PubMed. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Reddit. [Link]

  • Deranged Physiology. (2025, July 19). Beta-blockers. Deranged Physiology. [Link]

  • ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • ResearchGate. (2025, August 7). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. ResearchGate. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. [Link]

  • PMC - NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]

  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • PubMed. (n.d.). The effect of solvents on drug metabolism in vitro. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • PubMed. (2014, October). Compound precipitation in high-concentration DMSO solutions. [Link]

  • Semantics Scholar. (n.d.). An investigation of the comparative liposolubilities of β‐adrenoceptor blocking agents. [Link]

  • In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. [Link]

  • PubMed. (n.d.). The clinical importance of lipid solubility in beta blockers. [Link]

  • Taylor & Francis Online. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • PubMed. (n.d.). Transdermal drug delivery systems of a beta blocker: design, in vitro, and in vivo characterization. [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]

  • askIITians. (2025, March 11). How does pH affect solubility?. [Link]

  • Reddit. (2021, August 4). Does anyone know how pH affects solubility??. Reddit. [Link]

  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Exp. 11 The influence of pH on solubility in water Theory:. [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • MDPI. (n.d.). Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]

  • PubChemLite. (n.d.). 4-(2-hydroxy-3-tert-butylaminopropoxy)indolyl-3-acetic acid methylester hydrochloride. [Link]

  • PubChem - NIH. (n.d.). Skatole. [Link]

  • ResearchGate. (n.d.). (PDF) molecules Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl) propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. [Link]

Sources

Technical Support Center: Stability of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol (hereafter referred to as IND-BETA). While specific stability data for this exact molecule is not extensively published, its structure contains two well-characterized moieties: a 1-(tert-butylamino)-propan-2-ol backbone, common to many β-blocker drugs, and a 2-methyl-1H-indole ring.[1][2] This guide synthesizes established knowledge on the stability of these structural classes to provide a robust framework for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of IND-BETA in solution?

The stability of IND-BETA in solution is primarily influenced by a combination of pH, solvent composition, temperature, light exposure, and the presence of oxidizing agents. The indole ring, in particular, is susceptible to oxidation, while the ether linkage and the secondary alcohol can be susceptible to hydrolysis under acidic or basic conditions. Forced degradation studies on similar molecules like bisoprolol have shown significant degradation under hydrolytic (acid and base), oxidative, and wet heat conditions.[3][4]

Q2: I'm preparing a stock solution of IND-BETA. What are the best practices to ensure its initial stability?

To maximize the initial stability of your stock solution, consider the following:

  • Solvent Selection: Start with a high-purity, degassed solvent. For many indole alkaloids and similar structures, methanol or acetonitrile are common choices for initial stock solutions.[5][6] For aqueous buffers, ensure the water is HPLC-grade or equivalent.

  • pH Control: The pH of aqueous solutions is critical. Indole compounds can be sensitive to acidic conditions. It is advisable to prepare solutions in a buffer system that maintains a pH close to neutral (pH 6.0-7.5), unless your experimental conditions require otherwise. Studies on related compounds often use phosphate buffers.[7]

  • Minimize Oxygen Exposure: The indole nucleus is prone to oxidation. To mitigate this, use solvents that have been degassed by sonication or sparging with an inert gas like nitrogen or argon. Preparing the solution under an inert atmosphere can provide additional protection.

  • Storage Conditions: Store stock solutions in tightly sealed, amber glass vials to protect from light and air. For short-term storage, refrigeration at 2-8°C is recommended.[4][8] For long-term storage, freezing at -20°C or below is preferable, but perform freeze-thaw stability tests to ensure the compound does not degrade upon cycling.

Q3: My IND-BETA solution has developed a yellowish or brownish tint over time. What is the likely cause?

The development of color in a solution containing an indole moiety is a classic indicator of oxidative degradation. The indole ring can oxidize to form various colored products. This process can be accelerated by exposure to air (oxygen), light (photo-oxidation), and trace metal impurities. If you observe a color change, it is a strong indication that the integrity of your sample has been compromised. You should verify the purity of the solution using a stability-indicating analytical method, such as HPLC.[7]

Troubleshooting Guide: Investigating Instability

If you suspect your compound is degrading, a systematic approach is necessary to identify the cause and establish stable conditions. A forced degradation study is the industry-standard method for this purpose.

Workflow for a Forced Degradation Study

The following diagram outlines the typical workflow for assessing the stability of a compound like IND-BETA.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Evaluation A Prepare IND-BETA Stock Solution (e.g., in Acetonitrile or Methanol) B Dilute Stock into Stress Condition Media (Acid, Base, Oxidizer, Water, etc.) A->B C Incubate Samples Under Defined Stress Conditions (e.g., Elevated Temperature, UV Light) B->C D Withdraw Aliquots at Timed Intervals C->D E Neutralize/Quench (if necessary) & Dilute D->E F Analyze via Stability-Indicating HPLC-UV/MS Method E->F G Evaluate Results: - Quantify Parent Compound Loss - Profile Degradation Products F->G H H G->H Establish Stable Storage & Handling Protocols

Caption: Workflow for conducting a forced degradation study.

Protocol: Forced Degradation of IND-BETA

This protocol is designed to intentionally stress IND-BETA to identify potential degradation pathways and establish a stability-indicating analytical method.[9]

Objective: To assess the stability of IND-BETA under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • IND-BETA reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer solutions

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or MS detector

  • pH meter, calibrated oven, UV light chamber

Step-by-Step Methodology:

  • Prepare a Primary Stock Solution: Accurately weigh and dissolve IND-BETA in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, prepare a sample in a separate vial, typically aiming for a final concentration of 50-200 µg/mL.[7][10]

Stress ConditionReagent/ConditionTypical IncubationPurpose
Acid Hydrolysis 0.1 M HCl70°C for 6 days (or until 5-20% degradation is seen)To test susceptibility to degradation in acidic environments.[3]
Base Hydrolysis 0.1 M NaOH70°C for 6 days (or until 5-20% degradation is seen)To test susceptibility to degradation in alkaline environments.[3]
Oxidative 3% H₂O₂Room temperature, dark, for 48 hoursTo test susceptibility to oxidation.[3]
Thermal (Dry Heat) Solid compound120°C in an ovenTo assess solid-state thermal stability.[7]
Thermal (Wet Heat) Aqueous solutionReflux at 70°C for 48 hoursTo assess thermal stability in solution.[3]
Photolytic Aqueous solutionUV lamp (e.g., 254 nm) or direct sunlightTo evaluate light sensitivity.[7]
Control Solution in mobile phaseStore at 2-8°C, protected from lightTo provide a baseline for comparison.
  • Sample Collection & Quenching:

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • For acid and base hydrolysis samples, immediately neutralize the aliquot with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the target analytical concentration with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method (see protocol below).

Potential Degradation Pathways

Based on the structure of IND-BETA, forced degradation is likely to reveal several key vulnerabilities.

G cluster_products Potential Degradation Products main main p1 Oxidized Indole Species (e.g., N-oxides, hydroxylated rings) main->p1 Oxidation (H₂O₂) Photo-oxidation (UV/Light) p2 p2 main->p2 Acid/Base Hydrolysis (H⁺ or OH⁻) p3 Photodegradation Adducts main->p3 Photolysis (UV/Light)

Caption: Potential degradation pathways for IND-BETA under stress conditions.

Analytical Methodology

Q4: What is the best analytical method to monitor the stability of IND-BETA and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. The goal is to develop a method that can separate the intact parent drug (IND-BETA) from all potential degradation products, ensuring that the peak for the parent drug is pure.

Protocol: Stability-Indicating HPLC Method Development

Objective: To establish an HPLC method capable of resolving IND-BETA from its stress-induced degradants.

Initial Recommended HPLC Parameters:

ParameterRecommendationRationale & Key Considerations
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)C18 columns are versatile and widely used for separating compounds of moderate polarity like IND-BETA and its potential degradants.[3][7]
Mobile Phase A 0.1% Formic Acid or Phosphate Buffer (pH 3.0) in WaterA volatile buffer like formic acid is compatible with mass spectrometry (MS) detection, which is invaluable for identifying unknown degradants.[10] Phosphate buffers offer strong pH control for UV-only methods.[7]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.
Elution Mode GradientA gradient elution (e.g., starting at 10% B, ramping to 90% B) is recommended to ensure that both early-eluting polar degradants and the more retained parent compound are well-resolved.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25-30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10-20 µLAdjust based on sample concentration and detector sensitivity.
Detection UV-Vis Diode Array Detector (DAD) at 225 nm and 280 nmThe 225 nm wavelength is common for beta-blocker backbones, while ~280 nm is characteristic of the indole chromophore.[3][5] A DAD allows for peak purity analysis.
Detector (Advanced) Mass Spectrometry (MS)Coupling the HPLC to an MS detector (LC-MS) is highly recommended to determine the mass of degradation products, which is critical for their structural elucidation.[10]

Method Validation: Once the method is developed using the stressed samples, it must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

References

  • Impactfactor. (2023, September 25). Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. Available from: [Link]

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022, June 21). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society, 87(10), 1185–1202. Available from: [Link]

  • El-Ragehy, N. A., et al. (2015). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 54(4), 559-566. Available from: [Link]

  • Lazarevska Todevska, E., Piponski, M., & Stefova, M. (2022, August 18). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Summary of forced degradation behavior of BSP. Available from: [Link]

  • Malenović, A., et al. (2014). Study of forced degradation of amlodipine besylate and bisoprolol fumarate by application of hydrophilic interaction liquid chromatography. Arhiv za farmaciju, 64(3), 230-246. Available from: [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Materials and Organic Chemistry. Available from: [Link]

  • Gao, H., et al. (2013). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(8), 755-761. Available from: [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691. Available from: [Link]

  • PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Available from: [Link]

  • Kącka, A., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Archiv der Pharmazie, 349(3), 195-207. Available from: [Link]

  • ResearchGate. (2009). Synthesis and adrenolytic activity of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxy phenoxy)ethylamino)propan-2-ol analogs and its enantiomers. Part 2. Available from: [Link]

  • Patted, U. G., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 231-237. Available from: [Link]

Sources

"troubleshooting guide for experiments with bopindolol metabolites"

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the experimental analysis of bopindolol and its metabolites. As a prodrug, bopindolol's efficacy and pharmacokinetic profile are intrinsically linked to its metabolic conversion.[1] Accurate quantification of the parent compound and its active metabolites is therefore critical. This document provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered in bioanalytical studies of bopindolol.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and issues that arise during the analysis of bopindolol and its metabolites.

Q1: What are the primary metabolites of bopindolol I should be targeting?

A1: Bopindolol is a prodrug that is rapidly hydrolyzed in the body to its primary active metabolite.[1][2] Further metabolism can occur, and the specific metabolites of interest may depend on the goals of your study (e.g., pharmacokinetics, drug-drug interaction). Key metabolites to consider include the hydrolyzed, pharmacologically active form and potentially other downstream products.[3]

Q2: I'm seeing significant signal suppression for my analytes in plasma samples. What is the likely cause and how can I mitigate it?

A2: Signal suppression, particularly in LC-MS applications, is a common manifestation of the "matrix effect".[4] This occurs when co-eluting endogenous components from the biological matrix (like phospholipids in plasma) interfere with the ionization of your target analytes in the mass spectrometer source.[5] To mitigate this, optimizing your sample preparation is key. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[6] Additionally, chromatographic separation should be optimized to separate analytes from the regions of major matrix interference.

Q3: My chromatographic peak shapes for bopindolol and its metabolites are poor (e.g., tailing, fronting, or broad). What are the common causes?

A3: Poor peak shape in HPLC can stem from several factors.[7] A common issue is a mismatch between the sample solvent and the mobile phase, which can cause peak distortion.[8] Other causes include column contamination or degradation, secondary interactions between the analyte and the stationary phase, or extra-column dead volume.[7] A systematic approach to troubleshooting, starting from sample preparation and moving through the HPLC system, is recommended.

Q4: What are the regulatory standards I should be aware of when validating my analytical method for bopindolol?

A4: Method validation is a critical step to ensure your data is reliable and reproducible. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines on the validation of analytical procedures.[9][10][11] Key parameters to validate include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[12][13] Adhering to these guidelines is essential for studies intended for regulatory submission.

In-Depth Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to resolving specific experimental issues.

Sample Preparation Issues

Q: My recovery of bopindolol and its metabolites using Solid-Phase Extraction (SPE) is low and inconsistent. How can I improve this?

A: Low and variable recovery from SPE is a frequent challenge. The cause often lies in one of the key steps of the SPE process. Here’s a systematic approach to troubleshoot:

  • Conditioning: Ensure the sorbent is properly wetted and activated. Inadequate conditioning will lead to poor retention of the analytes.

  • Loading: The pH of the sample during loading is critical for retaining ionizable compounds like bopindolol. Adjusting the sample pH to ensure the analytes are in a neutral, retainable form is crucial.

  • Washing: The wash step is a delicate balance. The goal is to remove interferences without eluting the analytes. If recovery is low, consider a less aggressive wash solvent.

  • Elution: An elution solvent that is too weak will result in incomplete recovery. Conversely, a solvent that is too strong may co-elute interferences. Experiment with different solvent strengths and volumes.

Workflow for Optimizing SPE Recovery

start Low/Inconsistent SPE Recovery check_conditioning Verify proper sorbent conditioning? start->check_conditioning check_conditioning->start No, re-condition check_loading_pH Is sample pH optimized for analyte retention? check_conditioning->check_loading_pH Yes check_loading_pH->start No, adjust pH check_wash Is wash solvent eluting the analyte? check_loading_pH->check_wash Yes check_wash->start Yes, use weaker wash check_elution Is elution solvent strong enough? check_wash->check_elution No check_elution->start No, increase elution strength solution Optimized SPE Protocol check_elution->solution Yes

Caption: Troubleshooting workflow for low SPE recovery.

Chromatography and Detection (HPLC & LC-MS)

Q: I am observing a drifting baseline in my HPLC chromatogram. What could be the cause?

A: A drifting baseline can be caused by several factors:

  • Column Temperature Fluctuation: Ensure your column oven is maintaining a stable temperature.

  • Mobile Phase Issues: The mobile phase may not be adequately mixed, or one of the components may be slowly degrading. Prepare fresh mobile phase daily.

  • Column Contamination: A slow bleed of contaminants from the column can cause the baseline to drift. Flushing the column or replacing it may be necessary.[8]

  • Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated.

Q: In my LC-MS analysis, I'm seeing unexpected adducts for bopindolol and its metabolites. How should I interpret these?

A: Adduct formation (e.g., [M+Na]+, [M+K]+, [M+NH4]+) is common in electrospray ionization (ESI). While sometimes unavoidable, their presence can complicate quantification if not consistent.

  • Source of Adducts: Sodium and potassium can be leached from glassware or present as impurities in solvents and reagents. Ammonium adducts are often seen when using ammonium-containing buffers.

  • Minimizing Adducts: Use high-purity, LC-MS grade solvents and additives.[14] Thoroughly clean all glassware.

  • Quantification: If adducts are consistently formed, you may be able to sum the signals of the primary ion and its adducts for quantification. However, it is preferable to optimize conditions to favor the formation of a single, predominant ion.

Metabolic Pathway of Bopindolol

Bopindolol Bopindolol (Prodrug) ActiveMetabolite Active Hydrolyzed Metabolite Bopindolol->ActiveMetabolite Hydrolysis FurtherMetabolites Further Metabolites (e.g., Conjugates) ActiveMetabolite->FurtherMetabolites Phase II Metabolism Excretion Excretion FurtherMetabolites->Excretion

Caption: Simplified metabolic pathway of bopindolol.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Bopindolol and Metabolites from Human Plasma

This protocol is a starting point and may require optimization for your specific application.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an appropriate internal standard.

    • Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0) and vortex.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash with 1 mL of a mild organic solvent (e.g., 20% acetonitrile in water) to remove less polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.

Protocol 2: Reverse-Phase HPLC Method for Bopindolol and Metabolites

This is a general-purpose method that can be adapted.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection UV at 220 nm or Mass Spectrometry

Table 1: Example HPLC Method Parameters.

References

  • Buhrman, D. L., Price, P. I., & Rudewicz, P. J. (1996). Quantitation of the matrix effect in liquid chromatography/mass spectrometry. Journal of the American Society for Mass Spectrometry, 7(10), 1099-1105.
  • Souza, I. D., Queiroz, M. E. C., & Figueiredo, E. C. (2014). A review of the role of solid-phase extraction in the analysis of biological and environmental samples. Journal of the Brazilian Chemical Society, 25, 2194-2212.
  • Patsnap Synapse. (2024). What is the mechanism of Bopindolol Malonate? Retrieved from [Link]

  • Harron, D. W., Goa, K. L., & Langtry, H. D. (1991). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 41(1), 130–149. Retrieved from [Link]

  • Analytical problems encountered during high-performance liquid chromatographic separation and coulometric detection of bopindolol metabolites in human plasma. (1988). Therapeutic Drug Monitoring, 10(4), 480-485. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • Matuszewski, B. K. (2006). Standard line slopes as a measure of relative matrix effect in quantitative HPLC−MS bioanalysis.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography−electrospray−tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • Shrivastav, P. S., Buha, S. M., & Sanyal, M. (2010). Detection and Quantitation of β-blockers in Plasma and Urine. Bioanalysis, 2(2), 263-276. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • MacDonald, N. J., Grant, A. C., Rodger, R. S., Meredith, P. A., & Elliott, H. L. (1991). The effect of renal impairment on the pharmacokinetics and metabolism of bopindolol. British Journal of Clinical Pharmacology, 31(6), 697-700. Retrieved from [Link]

  • MacDonald, N. J., Grant, A. C., Rodger, R. S., Meredith, P. A., & Elliott, H. L. (1991). The effect of renal impairment on the pharmacokinetics and metabolism of bopindolol. British Journal of Clinical Pharmacology, 31(6), 697-700. Retrieved from [Link]

  • Waters. (2014). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Retrieved from [Link]

  • Kubínová, R., & Šťourač, A. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 687. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Pujos, E., et al. (2009). Comparison of the analysis of β-blockers by different techniques. Analytical and Bioanalytical Chemistry, 393(2), 649-660. Retrieved from [Link]

  • BioPharm International. (2003). Method Validation Guidelines. Retrieved from [Link]

  • Waters. (2014). Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Retrieved from [Link]

  • Human Metabolome Database. (2021). Bopindolol (HMDB0015696). Retrieved from [Link]

  • ResearchGate. (n.d.). Fast and sensitive analysis of beta blockers by ultra-highperformance liquid chromatography coupled with ultrahigh-resolution TOF mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of bopindolol using the flow injection technique coupled with solid phase extraction. Retrieved from [Link]

  • Prime Scholars. (n.d.). Novel SPE-HPLC Method for Analyses of β- Blockers in Human Plasma Using New Generation Phenyl-Ethyl Column. Retrieved from [Link]

  • Determination of bopindolol using the flow injection technique coupled with solid phase extraction. (2002). Journal of Pharmaceutical and Biomedical Analysis, 29(5), 947-954. Retrieved from [Link]

  • LCGC International. (2018). Chiral Separation of Beta Blocker Pindolol Enantiomers. Retrieved from [Link]

  • Bopindolol: A Slowly Dissociating Antagonist From the Beta-Adrenoceptors in Guinea Pig Atria. (1990). Journal of Pharmacobio-Dynamics, 13(6), 356-363. Retrieved from [Link]

  • RP-HPLC Analytical Method Development and Validation for Bisoprolol Fumarate and Perindopril Erbumine in Pharmaceutical Dosage F. (2022). Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]

  • Clinical pharmacological studies with the long-acting beta-adrenoceptor blocking drug bopindolol. (1985). Journal of Cardiovascular Pharmacology, 7 Suppl 1, S20-S26. Retrieved from [Link]

  • Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. (2011). Journal of Food and Drug Analysis, 19(3). Retrieved from [Link]

  • Determination of bopindolol in pharmaceuticals by capillary isotachophoresis. (2002). Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 669-674. Retrieved from [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Musch, G., Buelens, Y., & Massart, D. L. (1989). A strategy for the determination of beta blockers in plasma using solid-phase extraction in combination with high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 7(4), 483-497. Retrieved from [Link]

  • Simultaneous modeling of bopindolol kinetics and dynamics. (1987). Clinical Pharmacology & Therapeutics, 42(4), 459-466. Retrieved from [Link]

  • Sharma, A., & Kumar, N. (2022). Pharmaco-metabolomics opportunities in drug development and clinical research. Drug Metabolism and Pharmacokinetics, 45, 100457. Retrieved from [Link]

  • Nagatomo, T., Ishiguro, M., Ohnuki, T., Hattori, K., Hosohata, Y., Takatsu, N., ... & Watanabe, K. (1998). Studies on Relationships Between Chemical Structure and Beta-Blocking Potency of Bopindolol and Its Two Metabolites. Life Sciences, 62(17-18), 1597-1600. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Dosage of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Document ID: TSC-4H2MI-V1.0

Last Updated: January 12, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with the novel investigational compound 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole (herein referred to as 4H2MI). As this is a novel chemical entity, this document provides a framework for systematic dosage optimization in preclinical animal models based on established principles for beta-adrenergic antagonists and cardiovascular drugs. The guidance herein is structured to anticipate and address common challenges encountered during in vivo experimentation.

The structural characteristics of 4H2MI, particularly the 2-hydroxy-3-tert-butylaminopropoxy side chain, suggest it functions as a beta-adrenergic receptor antagonist (beta-blocker).[1] Its indole core is also found in other beta-blockers like Pindolol.[2][3] Therefore, the experimental design and troubleshooting strategies are grounded in the extensive pharmacology of this drug class.[4]

Frequently Asked Questions (FAQs)

Q1: How should I determine the starting dose for 4H2MI in my first animal study?

A1: Selecting a safe and scientifically justified starting dose is paramount. Since specific data for 4H2MI is not available, a multi-faceted approach is recommended, guided by international standards like the ICH M3(R2) guidelines.[5][6][7]

  • Literature Review on Analogs: Investigate doses of structurally similar compounds, such as Pindolol or Carteolol, used in the same animal species and for similar endpoints.[2][8]

  • In Vitro Data Extrapolation: If you have in vitro data (e.g., IC50 or EC50 from receptor binding or cell-based functional assays), this can provide a rough estimate. However, direct translation to an in vivo dose is not recommended without further safety studies.[9]

  • Dose Range-Finding (DRF) Study: This is the most critical step for a novel compound.[10][11] A well-designed DRF study aims to identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD).[11]

  • Allometric Scaling: If you have established a safe dose in one species (e.g., mouse), allometric scaling can be used to estimate a starting dose for another species (e.g., rat).[12][13][14] This method normalizes doses based on body surface area rather than body weight alone.[15]

Q2: My compound, 4H2MI, has poor aqueous solubility. What is the best vehicle for in vivo administration?

A2: Vehicle selection is a common challenge for indole-based compounds. The ideal vehicle should solubilize the compound without causing toxicity itself.[16][17]

  • Initial Screening: Start with common, low-toxicity vehicles. For oral administration, aqueous suspensions using agents like 0.5% carboxymethylcellulose (CMC) or methylcellulose are standard.[18][19] For parenteral routes, sterile saline is ideal but may not be feasible.

  • Co-Solvent Systems: If solubility is low, a co-solvent system may be necessary. A common approach is to dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with saline or polyethylene glycol (PEG).[16][17] It is critical to ensure the final concentration of the organic solvent is below its toxicity threshold for the chosen administration route.[17][20]

  • Complex Formulations: For very lipophilic compounds, cyclodextrins or lipid-based formulations can enhance solubility and bioavailability.[16][18]

Crucially, a vehicle control group must always be included in your study to differentiate the effects of the compound from the effects of the vehicle. [16]

Q3: I'm observing high variability in my results between animals. What could be the cause?

A3: High inter-animal variability can obscure true pharmacological effects. Several factors can contribute:

  • Formulation Issues: Inconsistent solubility or suspension can lead to inaccurate dosing. Ensure your formulation is homogenous before and during administration.

  • Pharmacokinetic Variability: Beta-blockers as a class can exhibit significant pharmacokinetic variability between individuals and species.[21][22] Factors like metabolism rates (e.g., by liver enzymes) can differ.[3]

  • Experimental Technique: Inconsistent administration technique (e.g., oral gavage placement, injection speed) can affect absorption.

  • Animal Health and Stress: The physiological state of the animals can impact drug response. Ensure animals are properly acclimatized and handled to minimize stress.

Troubleshooting Guides

Scenario 1: Unexpected Toxicity or Mortality at Low Doses
Potential Cause Troubleshooting Steps
Vehicle Toxicity Run a separate cohort of animals receiving only the vehicle at the same volume and concentration. Observe for any adverse clinical signs.[17][18]
Formulation Error Re-verify all calculations for dose and formulation preparation. Confirm the concentration of your dosing solution analytically if possible.
Species Sensitivity The chosen animal model may be unexpectedly sensitive to the compound's mechanism. Review literature for species-specific differences in beta-adrenergic receptor pharmacology.[23]
Acute Pharmacological Effect A rapid, profound beta-blockade could lead to acute cardiovascular collapse (severe bradycardia or hypotension). Consider continuous monitoring (e.g., telemetry) in a small subset of animals to assess the immediate pharmacodynamic effects.[24][25]
Off-Target Effects The compound may have unintended effects on other receptors or ion channels.[26]
Scenario 2: Lack of Efficacy at Expected Doses
Potential Cause Troubleshooting Steps
Poor Bioavailability The compound may not be absorbed effectively via the chosen route. Conduct a basic pharmacokinetic (PK) study to measure plasma concentrations of 4H2MI after dosing. This will determine the Area Under the Curve (AUC) and confirm systemic exposure.[27]
Rapid Metabolism/Clearance The compound might be cleared from the body too quickly to exert a sustained effect. The PK study will also reveal the compound's half-life.[21][28]
Insufficient Dose The doses tested may be below the therapeutic threshold. If the compound is well-tolerated, escalate the dose systematically until a pharmacological response is observed or dose-limiting toxicity is reached.[10][29]
Inappropriate Animal Model The chosen disease model may not be responsive to beta-blockade, or the underlying pathology may be different from what is expected.[30]
Target Engagement Failure Confirm that 4H2MI is reaching and binding to its target. This can be assessed pharmacodynamically, for instance, by measuring its ability to block the heart rate increase caused by a beta-agonist like isoproterenol.[1][31]

Experimental Protocols & Data Presentation

Protocol: Dose Range-Finding (DRF) Study for 4H2MI (Oral)

This protocol is a non-GLP study designed to establish a dose-response relationship and identify the MTD.[10][11]

  • Animal Model: Select a single rodent species (e.g., Sprague-Dawley rats), using 3-5 animals per sex per group.

  • Group Allocation:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 10 mg/kg)

    • Group 3: Mid Dose (e.g., 100 mg/kg)

    • Group 4: High Dose (e.g., 1000 mg/kg) - The high dose can be guided by the limit dose recommendations in ICH M3(R2) guidelines.[32]

  • Dosing: Administer a single dose via oral gavage.

  • Monitoring & Data Collection:

    • Clinical Observations: Record signs of toxicity, morbidity, and mortality intensively for the first 4 hours, then daily for 14 days.

    • Body Weights: Measure before dosing and at least weekly thereafter.

    • Pharmacodynamics (Optional): Measure heart rate and blood pressure at baseline and at several time points post-dose to assess pharmacological activity.[33]

    • Terminal Procedures: At study end, perform gross necropsy. Collect major organs for weight analysis and potential histopathology.[11]

Data Presentation: Summarizing DRF Study Results

Table 1: Example Clinical Observations Summary

Dose Group (mg/kg)N (M/F)MortalityKey Clinical Signs (Time of Onset)
Vehicle5/50/10No abnormalities observed.
105/50/10No abnormalities observed.
1005/50/10Mild lethargy (2-4 hours post-dose).
10005/52/10Severe lethargy, piloerection (1-8 hours post-dose).

Table 2: Example Body Weight and Organ Weight Summary

Dose Group (mg/kg)Mean Body Weight Change (Day 14)Relative Liver Weight (% of Body Weight)Relative Spleen Weight (% of Body Weight)
Vehicle+8.5%3.1 ± 0.20.20 ± 0.03
10+8.2%3.2 ± 0.30.21 ± 0.02
100+5.1%3.3 ± 0.20.19 ± 0.04
1000-2.3%**3.8 ± 0.40.15 ± 0.03
p<0.05, **p<0.01 vs. Vehicle Control

Visualizations: Workflows and Pathways

Dose_Optimization_Workflow cluster_prep Phase 1: Preparation & Dose Estimation cluster_drf Phase 2: In Vivo Dose-Range Finding cluster_refine Phase 3: Efficacy Study Design Lit Literature Review (Analog Compounds) DoseSelect Initial Dose Range Selection Lit->DoseSelect InVitro In Vitro Data (IC50 / EC50) InVitro->DoseSelect Solubility Solubility & Vehicle Screening Solubility->DoseSelect DRF Execute DRF Study (Single Dose Escalation) DoseSelect->DRF Observe Clinical Observations & PK/PD Sampling DRF->Observe MTD Determine MTD & No-Observed-Adverse-Effect-Level (NOAEL) Observe->MTD EfficacyDose Select Doses for Efficacy Study (e.g., 0.1x, 0.3x, 1x MTD) MTD->EfficacyDose EfficacyStudy Conduct Repeated-Dose Efficacy Study EfficacyDose->EfficacyStudy Outcome Evaluate Therapeutic Endpoints

Caption: Workflow for systematic dosage optimization of a novel compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Efficacy) CheckDose Was the compound dosed correctly? Start->CheckDose CheckPK Is there adequate systemic exposure (PK)? CheckDose->CheckPK Yes FixFormulation Troubleshoot Formulation & Dosing Procedure CheckDose->FixFormulation No CheckPD Is there target engagement (PD)? CheckPK->CheckPD Yes RunPK Conduct PK Study CheckPK->RunPK No / Unknown RunPD Conduct PD Study (e.g., Isoproterenol Challenge) CheckPD->RunPD No / Unknown Reconsider Re-evaluate Dose Level & Animal Model CheckPD->Reconsider Yes RunPK->CheckPK RunPD->CheckPD

Caption: Decision tree for troubleshooting lack of efficacy in vivo.

References

  • ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. (2026-01-07). Available at: [Link]

  • ICH M3 R2 approaches for exploratory studies. TRACER CRO. Available at: [Link]

  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available at: [Link]

  • Multidisciplinary Guidelines. International Council for Harmonisation (ICH). Available at: [Link]

  • First‐Time‐in‐Human Dose Selection: Allometric Thoughts and Perspectives. The Journal of Clinical Pharmacology. Available at: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available at: [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. ResearchGate. Available at: [Link]

  • [Technology and evaluation best practices for in vivo cardiovascular safety pharmacology studies]. PubMed. Available at: [Link]

  • To scale or not to scale: the principles of dose extrapolation. British Journal of Pharmacology. Available at: [Link]

  • Vehicle selection for nonclinical oral safety studies. ResearchGate. Available at: [Link]

  • β-Adrenergic receptor antagonism in mice: a model for pediatric heart disease. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Available at: [Link]

  • ECETOC Guidance on Dose Selection. European Centre for Ecotoxicology and Toxicology of Chemicals. Available at: [Link]

  • Alginic acid effect on carteolol ocular pharmacokinetics in the pigmented rabbit. PubMed. Available at: [Link]

  • The guidance for estimating the maximum safe starting dose and conversion between animals and humans for initial clinical trials. eJManager. Available at: [Link]

  • A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. ChemSafetyPRO. Available at: [Link]

  • Dose Range Finding Studies. Charles River Laboratories. Available at: [Link]

  • Pindolol--the pharmacology of a partial agonist. British Journal of Clinical Pharmacology. Available at: [Link]

  • Carcinogenicity studies Duration and dose selection. Ettlin Consulting. Available at: [Link]

  • Pharmacokinetics of pindolol in humans and several animal species. PubMed. Available at: [Link]

  • Pharmacokinetics and absolute bioavailability of carteolol, a new beta-adrenergic receptor blocking agent. PubMed. Available at: [Link]

  • Pindolol Tablets, USP 5 mg and 10 mg Rx Only. DailyMed. Available at: [Link]

  • Pindolol - PRODUCT MONOGRAPH. (2016-08-02). Available at: [Link]

  • Predicting in vivo cardiovascular properties of β-blockers from cellular assays. The FASEB Journal. Available at: [Link]

  • Testing the Translational Power of the Zebrafish: An Interspecies Analysis of Responses to Cardiovascular Drugs. Frontiers in Pharmacology. Available at: [Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. Available at: [Link]

  • A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • [Pharmacodynamics of carteolol]. PubMed. Available at: [Link]

  • Cardiovascular Safety Pharmacology Studies. Vivotecnia. Available at: [Link]

  • Pindolol Dosage Guide + Max Dose, Adjustments. Drugs.com. Available at: [Link]

  • Pharmacokinetic Comparison of Pindolol With Other Beta-Adrenoceptor-Blocking Agents. American Journal of Cardiology. Available at: [Link]

  • Pharmacokinetic variability of beta-adrenergic blocking agents used in cardiology. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

  • The ultimate guide to non-animal cardiovascular safety pharmacology. REPROCELL. Available at: [Link]

  • [Pharmacokinetic-pharmacodynamic modeling of metoprolol enantiomers in the dog]. PubMed. Available at: [Link]

  • Cardiovascular Pharmacology. (n.d.). Available at: [Link]

  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Scholars Research Library. Available at: [Link]

Sources

Technical Support Center: Investigating Off-Target Effects of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is intended for researchers, scientists, and drug development professionals utilizing the novel aryloxypropanolamine compound, 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol. Our goal is to provide a framework for anticipating, identifying, and troubleshooting potential off-target effects that may arise during your experiments.

A Note on Structural Analogy: The compound of interest is a structural analog of Pindolol, a well-characterized non-selective β-adrenergic receptor antagonist. Key structural differences include the substitution of Pindolol's N-isopropyl group with an N-tert-butyl group and the addition of a methyl group at the 2-position of the indole ring. While these modifications can alter binding affinity and selectivity, the fundamental pharmacological profile is anticipated to share characteristics with Pindolol. This guide leverages the extensive data on Pindolol to provide predictive insights and troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of action for this compound?

A: Based on its chemical structure, which belongs to the aryloxypropanolamine class, the primary mechanism of action is expected to be competitive antagonism of β-adrenergic receptors (β1 and β2).[1][2] Like its analog Pindolol, it may also exhibit partial agonist activity, also known as Intrinsic Sympathomimetic Activity (ISA), meaning it can weakly activate the receptor in the absence of a full agonist.[2][3][4]

Q2: What are the most likely off-target interactions I should be aware of?

A: The most prominent and well-documented off-target activity for Pindolol and related compounds is interaction with serotonin receptors, particularly the 5-HT1A receptor, where it acts as a partial agonist or functional antagonist.[3][5] Affinity for the 5-HT1B receptor has also been reported.[3] This cross-reactivity is a critical consideration in any experimental design.

Q3: How can off-target effects manifest in my experiments?

A: Off-target effects can produce a variety of confounding results:

  • Unexpected Phenotypes: Cellular responses that are inconsistent with β-adrenergic blockade (e.g., effects on cell proliferation or signaling pathways not typically modulated by β-receptors).

  • Contradictory Data: Discrepancies between binding assay data (Ki/Kd) and functional assay data (EC50/IC50). For example, the compound might show potent binding but weak functional antagonism if an off-target effect counteracts the on-target effect.

  • Tissue-Specific Anomalies: Observing effects in tissues with low β-adrenergic receptor expression but high expression of an off-target receptor (e.g., certain regions of the brain for 5-HT1A).[6]

Q4: Why does this class of compounds interact with serotonin receptors?

A: The interaction is rooted in pharmacophore similarity. Both β-adrenergic and 5-HT1A receptors are G-protein coupled receptors (GPCRs) that recognize ligands with an aromatic ring connected to an ethanolamine side chain. The indole nucleus of your compound can fit into the binding pocket of 5-HT receptors, leading to these off-target interactions.

Section 2: Troubleshooting Experimental Issues

This section addresses specific problems you may encounter and provides a logical workflow for diagnosis and resolution.

Workflow for Troubleshooting Unexpected Experimental Results

G A Unexpected Result Observed (e.g., anomalous cell death, unexpected cAMP change) B Step 1: Verify On-Target Engagement A->B C Isoproterenol Challenge: Does your compound block agonist-induced β-adrenergic signaling (e.g., cAMP production)? B->C D On-Target Effect Confirmed C->D  Yes E On-Target Effect NOT Confirmed C->E  No G Step 2: Investigate Likely Off-Targets D->G F Troubleshoot Primary Assay: - Compound stability/solubility - Reagent quality - Instrument settings E->F H 5-HT1A Receptor Hypothesis: Does the unexpected phenotype correlate with known 5-HT1A signaling? G->H I Step 3: Validate Off-Target Activity H->I J Perform Counter-Screening Assays: - 5-HT1A binding assay (e.g., with [3H]8-OH-DPAT) - 5-HT1A functional assay (e.g., forskolin-stimulated cAMP inhibition) - Use a selective 5-HT1A antagonist (e.g., WAY-100635) to rescue phenotype I->J K Off-Target Confirmed as Cause J->K  Yes L Re-evaluate Data Consider compound redesign or use of more selective tool compounds K->L G cluster_0 On-Target: β-Adrenergic Signaling Compound Your Compound (Antagonist) BetaAR β-Adrenergic Receptor Compound->BetaAR Blocks Gs Gs Protein BetaAR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Response Cellular Response (e.g., Relaxation) PKA->Response

Caption: On-target antagonistic action at the β-adrenergic receptor.

G cluster_1 Off-Target: 5-HT1A Signaling Compound Your Compound (Agonist) HT1A 5-HT1A Receptor Compound->HT1A Activates Gi Gi Protein HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Production Reduced Response Opposing Cellular Response cAMP->Response

Caption: Potential off-target agonistic action at the 5-HT1A receptor.

References

  • Pindolol - Wikipedia. [Link]

  • Martínez-Gozalo, C., et al. (n.d.). Affinity of (+/-)-pindolol, (-)-penbutolol, and (-)-tertatolol for pre- and postsynaptic serotonin 5-HT(1A) receptors in human and rat brain. PubMed. [Link]

  • National Center for Biotechnology Information (n.d.). Pioglitazone. PubChem Compound Summary for CID 4829. [Link]

  • Vaz, R. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • National Center for Biotechnology Information (n.d.). Pioglitazone Hydrochloride. PubChem Compound Summary for CID 60560. [Link]

  • Vaz, R. J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ResearchGate. [Link]

  • Vaz, R. J., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • National Center for Biotechnology Information (n.d.). SID 318491292. PubChem Substance Page. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). pindolol. [Link]

  • CRISPR Medicine News (2023). Off-Target Effects and Where to Find Them. [Link]

  • National Center for Biotechnology Information (n.d.). Pioglitazone sodium. PubChem Compound Summary for CID 25210761. [Link]

  • Artigas, F., et al. (1996). Effect of pindolol on the function of pre- and postsynaptic 5-HT1A receptors: in vivo microdialysis and electrophysiological studies in the rat brain. PubMed. [Link]

  • National Center for Biotechnology Information (n.d.). Pioglitazon-hydrochloride. PubChem Compound Summary for CID 10202886. [Link]

  • Haddjeri, N., et al. (2000). Pindolol excites dopaminergic and adrenergic neurons, and inhibits serotonergic neurons, by activation of 5-HT1A receptors. PubMed. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). (-)-pindolol. [Link]

  • National Center for Biotechnology Information (n.d.). Pindolol. PubChem Compound Summary for CID 4828. [Link]

  • Creative Diagnostics (n.d.). Off-Target Effects Analysis. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). Pharmacology search results. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY (n.d.). Home page. [Link]

  • MedlinePlus (2023). Pindolol. [Link]

  • KEGG DRUG (n.d.). Pindolol. [Link]

  • Patsnap Synapse (2024). What is the mechanism of Pindolol? [Link]

  • Heel, R.C., et al. (1981). Pindolol: a review of its pharmacology, pharmacokinetics, clinical uses, and adverse effects. Springer. [Link]

  • Gugler, R., et al. (1982). Pharmacokinetic Comparison of Pindolol With Other Beta-Adrenoceptor-Blocking Agents. American Heart Journal. [Link]

  • Aellig, W. H. (1976). Experiments with pindolol (Visken) in healthy volunteers. PubMed. [Link]

  • Aellig, W. H. (1982). Clinical pharmacology of pindolol. American Heart Journal. [Link]

  • Waal-Manning, H. J. (1979). Therapeutic trials of pindolol in hypertension: comparison and combination with other drugs. American Heart Journal. [Link]

  • ResearchGate (2020). How do you confirm your beta receptor antagonist is WORKING before you implement it in a big experiment? [Link]

  • Chemistry World (2024). How to troubleshoot experiments. [Link]

  • Veterans Administration Cooperative Study Group on Antihypertensive Agents (1983). Pindolol--a new beta-adrenergic blocking agent with intrinsic sympathomimetic activity in the management of mild and moderate hypertension. PubMed. [Link]

  • Kuran, B., et al. (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. PubMed. [Link]

  • Tucker, W. D., et al. (2023). Beta Blockers. StatPearls. [Link]

  • National Center for Biotechnology Information (n.d.). 1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride. PubChem Compound Summary for CID 3015405. [Link]

  • Giraldi, P. N., et al. (1976). Synthesis and Pharmacological Activity of Some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. PubMed. [Link]

  • Ninja Nerd (2020). Beta Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]

  • Nishizaki, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. PubMed. [Link]

  • National Center for Biotechnology Information (n.d.). 1-(Tert-butylamino)-3-(mesityloxy)propan-2-ol. PubChem Compound Summary for CID 16193984. [Link]

  • Nishizaki, T., et al. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. MDPI. [Link]

  • Honore, P., et al. (2006). A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide], a novel and selective P2X7 receptor antagonist, dose-dependently reduces neuropathic pain in the rat. PubMed. [Link]

Sources

Technical Support Center: Protocol Refinement for Radioligand Binding Assays with [³H]-18-502

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for protocol development and troubleshooting using the novel radioligand, [³H]-18-502 . This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource, moving from foundational questions to in-depth troubleshooting and detailed experimental protocols. As your virtual application scientist, my goal is to not only provide steps but to explain the critical reasoning behind them, ensuring your assays are robust, reproducible, and self-validating.

For the purpose of this guide, we will assume 18-502 is a tritiated ([³H]), small molecule antagonist designed to target a G-protein coupled receptor (GPCR) expressed in a membrane preparation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when starting work with a new radioligand like [³H]-18-502.

Q1: What are the first and most critical experiments I should perform with [³H]-18-502?

A1: The two foundational experiments for any new radioligand are kinetic and saturation binding assays.[1][2][3]

  • Kinetic Assays (Association/Dissociation): These experiments determine the time required for the binding of [³H]-18-502 to its receptor to reach equilibrium. This is critical because all subsequent equilibrium-based experiments (like saturation and competition assays) must be conducted at or after this time point to ensure valid data.[1][3]

  • Saturation Binding Assays: This experiment involves incubating a fixed amount of your receptor source (e.g., cell membranes) with increasing concentrations of [³H]-18-502.[1][4][5] Its purpose is twofold: to determine the binding affinity of the radioligand for the receptor (the dissociation constant, Kd ) and the total number of receptors in your preparation (receptor density, Bmax ).[1][2][5][6] These two parameters are the bedrock for all future experiments.

Q2: How do I define and measure non-specific binding (NSB)?

A2: Non-specific binding (NSB) is the portion of the radioligand that binds to components other than the receptor of interest, such as the filter plates, lipids in the cell membrane, or other proteins.[7][8] It is measured by setting up parallel assay tubes that contain the radioligand and receptor, plus a high concentration of an unlabeled "cold" ligand that has high affinity for the target receptor.[4][7] This excess cold ligand occupies nearly all the specific receptor sites, so any remaining radioligand binding is considered non-specific.[7] Specific binding is then calculated as Total Binding - Non-specific Binding.[4]

Q3: What unlabeled ligand should I use to determine NSB?

A3: Ideally, you should use a compound that is structurally different from your radioligand but binds to the same site with high affinity.[9] This helps ensure you are truly displacing binding at the receptor of interest. However, if such a compound is not available, using the unlabeled version of 18-502 is a common and acceptable practice. A useful rule of thumb is to use the unlabeled compound at a concentration 100 times its Kd value.[7]

Q4: What is the difference between a filtration assay and a scintillation proximity assay (SPA)?

A4: Both are methods to separate receptor-bound radioligand from the unbound (free) radioligand.

  • Filtration Assay: This is a classic method where, after incubation, the reaction mixture is rapidly filtered through a glass fiber filtermat.[1][4] The receptors (and the bound radioligand) are trapped on the filter, while the free radioligand passes through. The radioactivity on the filter is then counted. This method requires wash steps, which can increase variability.[4]

  • Scintillation Proximity Assay (SPA): This is a homogeneous assay that does not require physical separation.[1][10][11] The receptor is captured onto SPA beads which contain a scintillant. Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal.[1][4][10] This method is generally higher throughput and generates less radioactive waste.[4]

Section 2: Troubleshooting Guide for [³H]-18-502 Assays

Encountering issues during assay development is common. This guide is structured by problem to help you diagnose and resolve them.

Problem Potential Causes Recommended Solutions & Scientific Rationale
High Non-Specific Binding (NSB > 50% of Total) 1. Radioligand concentration is too high. 2. Hydrophobicity of [³H]-18-502. 3. Too much membrane protein. 4. Inadequate separation/washing. 1. Reduce Radioligand Concentration: NSB is typically linear and non-saturable; the more you add, the more you get.[7] Ensure you are using [³H]-18-502 at a concentration at or below its Kd for competition assays.[4][9]2. Modify Assay Buffer: Hydrophobic ligands have a higher tendency for NSB.[4] Including Bovine Serum Albumin (BSA, e.g., 0.1-0.5%) in the assay buffer can help by providing alternative non-specific sites for the ligand to bind.[8] Pre-soaking filter plates in a solution like 0.5% polyethyleneimine (PEI) can also reduce binding of the radioligand to the filter itself.[12]3. Titrate Membrane Protein: Reduce the amount of membrane protein per well. While you need enough for a good signal, excess protein increases the available non-specific sites.[8]4. Optimize Wash Steps (Filtration Assays): Increase the number of washes (e.g., from 3 to 4) or the volume of ice-cold wash buffer to more effectively remove unbound radioligand. Using ice-cold buffer is critical to minimize the dissociation of specifically bound ligand during the wash process.[8]
Low Specific Binding Signal (Poor Signal-to-Noise) 1. Insufficient receptor density (Bmax). 2. Degradation of receptor or radioligand. 3. Sub-optimal buffer conditions. 4. Assay not at equilibrium. 1. Increase Membrane Protein: If NSB is low, you may simply not have enough target receptors in the well. Carefully titrate the amount of membrane protein upwards to find a balance between a strong specific signal and acceptable NSB.2. Include Protease Inhibitors: Add a protease inhibitor cocktail to your membrane preparation and assay buffers to prevent receptor degradation. Store [³H]-18-502 aliquots at -80°C and avoid repeated freeze-thaw cycles.3. Optimize Buffer Composition: Binding can be highly dependent on pH, ionic strength, and the presence of divalent cations (e.g., Mg²⁺, Ca²⁺).[13][14] Systematically test variations in your buffer to find the optimal conditions for [³H]-18-502 binding.[12]4. Verify Incubation Time: Re-run your kinetic association experiment to confirm you are incubating long enough to reach a steady state.[15] If equilibrium is not reached, the binding will be underestimated.
Poor Reproducibility Between Replicates/Assays 1. Inconsistent pipetting. 2. Variable incubation times or temperatures. 3. Inconsistent washing (filtration). 4. Membrane preparation is not homogenous. 1. Use Calibrated Pipettes: Especially when adding small volumes of radioligand or concentrated compounds, ensure pipettes are calibrated and use high-quality tips.2. Ensure Uniform Incubation: Use a water bath or incubator that provides stable temperature control. When running 96-well plates, be mindful of the time it takes to add reagents to all wells to avoid significant timing differences across the plate.3. Automate Washing: If available, use a cell harvester for filtration and washing, as this provides much higher consistency than manual washing.[16]4. Thoroughly Homogenize Membranes: Before aliquoting your membrane preparation for an assay, ensure it is thoroughly mixed to a uniform suspension. Vortexing immediately before pipetting into the assay plate is recommended.
Saturation Curve Does Not Plateau (Is Not Hyperbolic) 1. Radioligand concentration range is too narrow. 2. NSB is too high and obscuring the specific binding. 3. Ligand depletion. 1. Extend Concentration Range: The concentrations tested should ideally range from 10-fold below the Kd to 10-fold above the Kd to properly define the bottom and top of the curve.[9]2. Address High NSB: Use the troubleshooting steps outlined above. If NSB is not properly subtracted, the specific binding curve will appear linear or will not saturate properly.[15]3. Check Receptor Concentration: A key assumption in binding assays is that the concentration of free radioligand does not significantly change upon binding. If your receptor concentration is too high, a significant fraction of the radioligand will be bound (depleted), violating this assumption. A general rule is that less than 10% of the total radioligand should be bound at equilibrium.[9] If necessary, reduce the amount of membrane protein in the assay.
Section 3: Detailed Experimental Protocols

Here are step-by-step protocols for the foundational assays.

Protocol 1: Saturation Binding Assay for [³H]-18-502

Objective: To determine the Kd (affinity) and Bmax (receptor density) for [³H]-18-502.

Materials:

  • Radioligand: [³H]-18-502 (stock solution of known concentration and specific activity)

  • Unlabeled Ligand: Unlabeled 18-502 or another suitable competitor (for NSB determination)

  • Receptor Source: Cell membrane preparation expressing the target receptor

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)

  • Equipment: 96-well plates, cell harvester/filtration manifold, scintillation counter, filtermats (pre-soaked in 0.5% PEI)

Workflow Diagram: Filtration-Based Radioligand Binding Assay

G cluster_prep 1. Plate Preparation cluster_assay 2. Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis prep_radioligand Prepare serial dilutions of [³H]-18-502 add_reagents Add to 96-well plate: 1. Buffer 2. Ligands (Total or NSB) 3. Membrane prep_radioligand->add_reagents prep_nsb Prepare high concentration of unlabeled ligand prep_nsb->add_reagents prep_membrane Thaw and homogenize membrane stock prep_membrane->add_reagents incubate Incubate to equilibrium (e.g., 60 min at 25°C) add_reagents->incubate filter Rapidly filter plate contents over glass fiber filtermat incubate->filter wash Wash filtermat with ice-cold wash buffer filter->wash dry Dry filtermat wash->dry count Add scintillant and count in a scintillation counter dry->count calc Calculate Specific Binding (Total - NSB) count->calc plot Plot Specific Binding vs. [Radioligand] calc->plot fit Fit data with nonlinear regression to find Kd and Bmax plot->fit

Caption: Workflow for a filtration-based radioligand binding assay.

Procedure:

  • Prepare Radioligand Dilutions: Perform a serial dilution of [³H]-18-502 in assay buffer to create a range of concentrations. A typical experiment uses 8-12 concentrations that will span from ~0.1x Kd to ~10x the estimated Kd.

  • Set Up Assay Plate: Design the plate map. For each concentration of [³H]-18-502, you will have wells for:

    • Total Binding: Radioligand + Membranes (in triplicate)

    • Non-Specific Binding (NSB): Radioligand + Membranes + Excess Unlabeled Ligand (in triplicate)

  • Add Reagents: In a 96-well plate, add the components in the following order (example volumes for a 250 µL final volume):

    • 150 µL of assay buffer (or assay buffer containing the unlabeled ligand for NSB wells).

    • 50 µL of the appropriate [³H]-18-502 dilution.

    • 50 µL of the membrane preparation.

  • Incubate: Incubate the plate at a constant temperature (e.g., 25°C) for the time previously determined to be sufficient to reach equilibrium (e.g., 60 minutes).[16]

  • Filter and Wash: Terminate the reaction by rapidly filtering the contents of the plate through the PEI-soaked glass fiber filtermat using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold wash buffer.[6][16]

  • Count: Dry the filtermat completely. Add scintillant and measure the radioactivity (in counts per minute, CPM) for each filter spot using a microplate scintillation counter.[16][17]

  • Analyze Data:

    • Average the triplicate CPM values for each condition.

    • Calculate Specific Binding (CPM) = Average Total Binding (CPM) - Average NSB (CPM).

    • Convert CPM to fmol or pmol using the specific activity of the radioligand and the counting efficiency of your instrument.[17]

    • Plot Specific Binding (Y-axis) vs. the concentration of [³H]-18-502 (X-axis).

    • Use a non-linear regression curve fitting program (e.g., GraphPad Prism) to fit the data to a "one-site specific binding" equation to determine the Kd and Bmax values.[3][16]

Protocol 2: Competitive Binding Assay

Objective: To determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with [³H]-18-502 for binding to the receptor.[1][18]

Principle of Competitive Binding

G cluster_left cluster_right Receptor_L Receptor Bound_L <[³H]-18-502 binds to Receptor> Radioligand_L [³H]-18-502 (Radioligand) Radioligand_L->Bound_L Receptor_R Receptor Bound_R Radioligand_R [³H]-18-502 (Radioligand) Radioligand_R->Bound_R Competitor_R Test Compound (Unlabeled) Competitor_R->Bound_R

Caption: Competitive binding displaces the radioligand.

Procedure:

  • Prepare Test Compound Dilutions: Create a serial dilution of your unlabeled test compound. A typical experiment uses 10-12 concentrations covering a 4- to 5-log unit range.

  • Set Up Assay Plate: In addition to control wells, you will have wells for each concentration of your test compound (in triplicate). The controls are:

    • Total Binding: [³H]-18-502 + Membranes (No competitor).

    • Non-Specific Binding (NSB): [³H]-18-502 + Membranes + Excess unlabeled 18-502.

  • Add Reagents: Add components to the plate (example volumes for 250 µL):

    • 150 µL of assay buffer.

    • 50 µL of the test compound dilution (or buffer for Total wells, or excess unlabeled ligand for NSB wells).

    • 50 µL of [³H]-18-502 at a fixed concentration (typically at or below its Kd).

    • Initiate the reaction by adding 50 µL of the membrane preparation.

  • Incubate, Filter, Wash, and Count: Follow steps 4-6 from the Saturation Binding Assay protocol.

  • Analyze Data:

    • Average the triplicate CPM values.

    • Plot the percentage of specific binding (Y-axis) vs. the log concentration of the test compound (X-axis).

    • Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ . The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[1][2]

    • Convert the IC₅₀ to the inhibition constant (Ki ) using the Cheng-Prusoff equation :[19] Ki = IC₅₀ / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of [³H]-18-502 used in the assay.

      • Kd is the dissociation constant of [³H]-18-502 (determined from your saturation experiment).

References
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. Retrieved from [Link]

  • Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • Davenport, A. P. (2002). Radioligand binding assays and their analysis. PubMed. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]

  • Drug discovery methods. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. YouTube. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. NCBI. Retrieved from [Link]

  • Berry, J., Price-Jones, M., & Killian, B. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. Springer Nature Experiments. Retrieved from [Link]

  • Hansen, S. I., Holm, J., & Lyngbye, J. (1987). Effect of Hydrogen Ion Concentration and Buffer Composition on Ligand Binding Characteristics and Polymerization of Cow's Milk Folate Binding Protein. ResearchGate. Retrieved from [Link]

  • Berry, J., Price-Jones, M., & Killian, B. (2012). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). The composition of the binding assay buffer is determined in a course of detailed optimization procedure. Retrieved from [Link]

  • Dong, C., Liu, Z., & Wang, F. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • ResearchGate. (2015). Why does radioligand binding does not reach equilibrium? Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important beta-blocker and active metabolite of Bopindolol.[1][2] Our goal is to empower you with the knowledge to improve your yield, enhance purity, and overcome common synthetic challenges.

I. Synthetic Overview & Core Principles

The synthesis of this compound is a two-step process characteristic of many aryloxypropanolamine beta-blockers.[3][4] The general route involves:

  • O-alkylation: Reaction of 4-hydroxy-2-methylindole with epichlorohydrin under basic conditions to form the intermediate epoxide, 4-(2,3-epoxypropoxy)-2-methylindole.

  • Epoxide Ring Opening: Nucleophilic addition of tert-butylamine to the epoxide intermediate to yield the final product.

While seemingly straightforward, each step presents unique challenges that can impact the overall yield and purity of the final compound. This guide will dissect these steps, offering insights into their optimization and troubleshooting.

Synthetic_Pathway 4-Hydroxy-2-methylindole 4-Hydroxy-2-methylindole Step1 Step 1: O-Alkylation (Base, Solvent) 4-Hydroxy-2-methylindole->Step1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Step1 Epoxide_Intermediate 4-(2,3-Epoxypropoxy)- 2-methylindole Step1->Epoxide_Intermediate Step2 Step 2: Epoxide Opening (Solvent, Heat) Epoxide_Intermediate->Step2 tert-Butylamine tert-Butylamine tert-Butylamine->Step2 Final_Product 4-(2-Hydroxy-3-tert-butylamino propoxy)-2-methylindole Step2->Final_Product

Caption: General synthetic route for this compound.

II. Detailed Experimental Protocols

The following protocols are provided as a baseline for your experiments. Optimization of these conditions may be necessary depending on the scale and purity of your starting materials.

Protocol 1: Synthesis of 4-(2,3-Epoxypropoxy)-2-methylindole (Epoxide Intermediate)

Materials:

  • 4-Hydroxy-2-methylindole

  • Epichlorohydrin (excess, e.g., 5-10 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Solvent: Acetone, acetonitrile, or N,N-dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of 4-hydroxy-2-methylindole in the chosen solvent, add the base (e.g., K₂CO₃, 1.5 equivalents).

  • Heat the mixture to a moderate temperature (e.g., 50-60 °C) under an inert atmosphere.

  • Add epichlorohydrin dropwise to the reaction mixture.

  • Maintain the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess epichlorohydrin.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Final Product)

Materials:

  • 4-(2,3-Epoxypropoxy)-2-methylindole

  • tert-Butylamine (excess, e.g., 3-5 equivalents)

  • Solvent: Methanol, ethanol, or isopropanol

Procedure:

  • Dissolve the crude or purified epoxide intermediate in the chosen alcohol solvent.

  • Add tert-butylamine to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess tert-butylamine under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of epoxide intermediate 1. Incomplete reaction. 2. Side reaction of epichlorohydrin. 3. Degradation of the indole ring.1. Increase reaction time or temperature. Ensure the base is sufficiently strong and anhydrous. 2. Use a larger excess of epichlorohydrin. Control the reaction temperature to minimize polymerization of epichlorohydrin.[5] 3. Maintain an inert atmosphere and use moderate temperatures.
Formation of di-alkylated byproduct The product amine reacts with another molecule of the epoxide intermediate.Use a sufficient excess of tert-butylamine in the second step. Add the epoxide intermediate slowly to the solution of tert-butylamine.
Incomplete epoxide ring opening 1. Steric hindrance from the tert-butyl group. 2. Insufficient reaction temperature or time.1. Use a polar protic solvent like methanol or ethanol to facilitate the reaction. Consider using a Lewis acid catalyst in small amounts, though this may affect regioselectivity. 2. Increase the reaction temperature to reflux and extend the reaction time. Monitor closely by TLC.
Presence of impurities after purification Co-elution of structurally similar byproducts during chromatography.Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if impurities are more polar. Recrystallization from a suitable solvent system can also be effective.
Reaction does not go to completion Poor quality of starting materials or reagents.Ensure 4-hydroxy-2-methylindole is pure. Use freshly distilled epichlorohydrin and dry solvents.

IV. Frequently Asked Questions (FAQs)

Q1: What is the optimal base for the O-alkylation step?

A1: Both inorganic bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are commonly used. K₂CO₃ is generally milder and can lead to cleaner reactions, although it may require higher temperatures or longer reaction times. NaOH is stronger and can drive the reaction to completion more quickly but may also promote side reactions if not carefully controlled. The choice often depends on the solvent and desired reaction conditions.

Q2: How can I control the regioselectivity of the epoxide ring opening?

A2: Under basic or neutral conditions, the nucleophilic attack of the amine (tert-butylamine) will predominantly occur at the less sterically hindered carbon of the epoxide ring (an Sₙ2-type reaction).[6] This is the desired pathway for the synthesis of this compound. Acidic conditions can alter the regioselectivity, favoring attack at the more substituted carbon, and should generally be avoided in this step.

Regioselectivity Epoxide Epoxide Intermediate Basic_Conditions Basic/Neutral Conditions Epoxide->Basic_Conditions Amine tert-Butylamine Amine->Basic_Conditions Desired_Product Desired Product (Attack at less hindered carbon) Basic_Conditions->Desired_Product Major Pathway (SN2) Side_Product Isomeric Side-Product (Attack at more hindered carbon) Basic_Conditions->Side_Product Minor Pathway

Caption: Regioselectivity of epoxide ring opening under basic/neutral conditions.

Q3: What are the common byproducts in this synthesis?

A3: In the first step, potential byproducts include the di-alkylation of the phenol and polymerization of epichlorohydrin. In the second step, the main byproduct can be the di-alkylation product where the newly formed secondary amine of the product reacts with another molecule of the epoxide intermediate. Additionally, if water is present, hydrolysis of the epoxide can lead to a diol byproduct.

Q4: How can I effectively purify the final product?

A4: The final product is a basic compound and can be purified by column chromatography on silica gel. A solvent system of dichloromethane/methanol with a small amount of triethylamine can be effective to prevent tailing. Alternatively, recrystallization from a suitable solvent like ethanol, isopropanol, or ethyl acetate/hexane mixtures can yield a highly pure product. For acidic impurities, an acidic wash of the organic layer during workup can be beneficial.

Q5: Can I use other amines in the second step?

A5: Yes, the epoxide ring-opening reaction is versatile and can be performed with various primary and secondary amines. However, the use of a different amine will result in a different final product. The reaction conditions, particularly temperature and time, may need to be re-optimized based on the nucleophilicity and steric bulk of the chosen amine.

V. References

  • Bopindolol. Grokipedia. (2026). [Link]

  • Synthesis of 4-(2,3-epoxypropoxy)indole. PrepChem.com. [Link]

  • Synthesis of Indole 2,3-Epoxypropyl Derivatives and Their Reactions with Amines. ResearchGate. (2005). [Link]

  • Showing metabocard for Bopindolol (HMDB0015696). Human Metabolome Database. (2012). [Link]

  • Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. Polymers (Basel). (2022). [Link]

  • Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs. (1990). [Link]

  • Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. Polymers (Basel). (2022). [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. (2025). [Link]

  • Epichlorohydrin. Organic Syntheses. [Link]

  • Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. (2025). [Link]

  • Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation. Molecules. (2022). [Link]

  • 2-methylindole. Organic Syntheses. [Link]

  • Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences. (1979). [Link]

  • Synthesis and characterization of iodoazidobenzylpindolol. Journal of Biological Chemistry. (1981). [Link]

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry. (2018). [Link]

  • A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett. (2021). [Link]

  • Steady state pharmacokinetics of hydrolysed bopindolol in young and elderly men. European Journal of Clinical Pharmacology. (1988). [Link]

  • Ring Opening Reaction of Epoxides | PDF. Scribd. [Link]

  • Beta blockers Pharmacology, SAR, Structure, IUPAC & Synthesis: Angina Pectoris Part 3. YouTube. (2020). [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta. (2022). [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones and Its Application in a Convergent Synthesis of 2,4,6-Trisubstituted Pyrimidines. Molecules. (2022). [Link]

  • This compound. PubChem. [Link]

  • Do tertiary amines possess good nucleophilicity to react with epoxides? ResearchGate. (2023). [Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules. (2021). [Link]

  • Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. (2022). [Link]

  • 18.5 Reactions of Epoxides: Ring-Opening. OpenStax. (2023). [Link]

  • A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica. (2011). [Link]

  • Ring-opening mechanism of epoxides with alcohol and tertiary amines. Penn State University. (2018). [Link]

  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses. [Link]

  • A phase-switch purification approach for the expedient removal of tagged reagents and scavengers following their application in multi-step synthesis. Durham University. (2005). [Link]

  • Process for selectively mono-ortho-hydroxy alkylation of 4-substituted pyridine derivatives. Google Patents.

  • Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. Polymers (Basel). (2022). [Link]

Sources

"challenges in the chiral separation of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral separation of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol, commonly known as Pindolol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating Pindolol's enantiomers. Pindolol, a non-selective beta-adrenergic antagonist, possesses a single chiral center, resulting in two enantiomers, (S)-(-)-Pindolol and (R)-(+)-Pindolol.[1] Although administered as a racemate, the (S)-form is the pharmacologically active stereoisomer, making robust chiral separation methods essential for pharmacokinetic studies and quality control.[2][3]

This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most effective for Pindolol separation?

A1: Polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are highly effective for the chiral separation of Pindolol and other beta-blockers.[4][5] Columns such as Chiralpak® IB, based on cellulose tris(3,5-dimethylphenylcarbamate), and CHIRAL ART Cellulose-SC have demonstrated excellent enantioselectivity for Pindolol in both normal-phase and reversed-phase modes.[2][6] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are crucial for chiral recognition of compounds with aromatic and polar functional groups like Pindolol.[7]

Q2: What are the typical mobile phase compositions for separating Pindolol enantiomers?

A2: The choice of mobile phase is highly dependent on the chromatography mode:

  • Normal-Phase (NP) HPLC: A common mobile phase consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol.[2][6][8][9] A small amount of a basic additive, like diethylamine (DEA) or triethylamine (TEA), is crucial to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica support.[2][6][8][9][10]

  • Reversed-Phase (RP) HPLC: Methanol or acetonitrile mixed with an aqueous buffer or an additive like DEA is often used.[2][11] For instance, a mobile phase of methanol with 0.1% diethylamine has been shown to be effective.[2]

  • Supercritical Fluid Chromatography (SFC): This technique typically employs supercritical CO2 as the main mobile phase component, with a polar co-solvent like methanol.[12][13][14] Additives may also be used to enhance separation.

Q3: Why is a basic additive like diethylamine (DEA) or triethylamine (TEA) necessary in the mobile phase?

A3: Pindolol is a basic compound due to its secondary amine group. In chromatography, basic analytes can interact with acidic residual silanol groups on the surface of the silica-based stationary phase.[15][16] This secondary interaction leads to peak tailing, a common issue in the chromatography of amines.[15][16] Adding a small amount of a basic modifier like DEA or TEA to the mobile phase acts as a competitive inhibitor for these active sites, effectively masking them and preventing the analyte from engaging in these undesirable interactions.[17] This results in more symmetrical, Gaussian-shaped peaks and improved resolution.

Q4: Can temperature be used to optimize the separation of Pindolol enantiomers?

A4: Yes, temperature is a critical parameter in method development. Generally, lower temperatures tend to improve chiral resolution as the separation is often an enthalpy-driven process.[18][19] However, this is not always the case, and sometimes lower temperatures can lead to broader peaks.[18] It is recommended to study a range of temperatures (e.g., 15-40°C) to find the optimal balance between resolution, analysis time, and peak shape. Keep in mind that temperature can also affect the conformation of the chiral selector on the stationary phase, which can lead to changes in enantioselectivity and even reversal of the elution order in some cases.[20]

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

A5: SFC offers several advantages over traditional HPLC for the chiral separation of Pindolol. The low viscosity of supercritical CO2 allows for faster analysis times without a significant loss in efficiency.[12][21] SFC is also considered a "greener" technique due to the reduced consumption of organic solvents. For Pindolol and similar compounds, SFC has been shown to provide rapid and efficient enantioseparation, often in under 3 minutes per sample.[12][13][21]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the chiral separation of Pindolol.

Problem 1: Poor or No Enantiomeric Resolution

Possible Causes & Solutions

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient chiral recognition for Pindolol.

    • Action: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point.[4] Consider both coated and immobilized polysaccharide phases.

  • Incorrect Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving selectivity.

    • Action (Normal Phase): Systematically vary the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., ethanol, isopropanol).[10] The type of alcohol can also significantly impact selectivity.[19]

    • Action (Reversed Phase): Adjust the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous phase. The type and concentration of buffer or additives can also be optimized.[7]

  • Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Action: Evaluate a range of column temperatures. Lower temperatures often enhance resolution, but this should be verified experimentally.[18][19]

Problem 2: Significant Peak Tailing

Possible Causes & Solutions

  • Secondary Interactions with Silanol Groups: Pindolol's basic amine group can interact with acidic silanol groups on the silica support of the CSP.[15][16]

    • Action: Add a basic modifier to the mobile phase. Small concentrations (e.g., 0.1-0.5%) of diethylamine (DEA) or triethylamine (TEA) are highly effective at masking silanol groups and improving peak shape.[2][6][17]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[22]

    • Action: Reduce the injection volume or the concentration of the sample.

  • Solvent Mismatch: The solvent in which the sample is dissolved has a much stronger elution strength than the mobile phase.[22]

    • Action: Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.

Problem 3: Long Analysis Time

Possible Causes & Solutions

  • High Retention: The mobile phase may be too weak, leading to long retention times.

    • Action (Normal Phase): Increase the percentage of the alcohol modifier in the mobile phase.

    • Action (Reversed Phase): Increase the percentage of the organic modifier.

  • Low Flow Rate: While lower flow rates can sometimes improve resolution, they also increase the run time.

    • Action: Gradually increase the flow rate while monitoring the effect on resolution and backpressure.

  • Consider Alternative Techniques: For high-throughput applications, HPLC run times can be a bottleneck.[1]

    • Action: Explore the use of Supercritical Fluid Chromatography (SFC), which often provides significantly faster separations for chiral compounds like Pindolol.[12][21]

Problem 4: Irreproducible Retention Times and Resolution

Possible Causes & Solutions

  • Column Memory Effects: Additives from previous runs, especially acidic or basic modifiers, can be retained on the column and affect subsequent analyses.[23]

    • Action: Dedicate a column specifically for methods using certain types of additives. Thoroughly flush the column with an appropriate solvent (e.g., isopropanol) between different methods.

  • Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Action: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting a sequence of injections. For isocratic separations, this is crucial for stable retention.[23]

  • Mobile Phase Instability: The mobile phase composition may change over time due to the evaporation of volatile components.

    • Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

III. Experimental Protocols & Data

Example HPLC Method Parameters for Pindolol Separation

The following table summarizes validated HPLC methods for the chiral separation of Pindolol, providing a starting point for method development.

ParameterMethod 1 (Normal Phase)[2]Method 2 (Reversed Phase)[2]Method 3 (Normal Phase)[6]Method 4 (Normal Phase)[8][9]
Column CHIRAL ART Cellulose-SC (250 x 4.6 mm, 5 µm)CHIRAL ART Cellulose-SC (250 x 4.6 mm, 5 µm)Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate))Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane/ethanol/diethylamine (40/60/0.1, v/v/v)methanol/diethylamine (100/0.1, v/v)n-hexane/isopropanol/triethylamine (50/50/0.5, v/v/v)n-hexane/ethanol/diethylamine (86/14/0.05, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min0.9 mL/min
Temperature 25 °C25 °CNot SpecifiedAmbient
Detection UV at 265 nmUV at 265 nmFluorescence (Ex: 266 nm, Em: 308 nm)UV at 215 nm
Method Development Workflow

A systematic approach is key to efficiently developing a robust chiral separation method. The following workflow outlines the key steps.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Select Analyte: Pindolol ScreenCSPs Screen 2-4 Polysaccharide-based CSPs (e.g., Cellulose, Amylose) Start->ScreenCSPs ScreenModes Test in Normal Phase (NP) & Reversed Phase (RP) modes ScreenCSPs->ScreenModes OptiMP Optimize Mobile Phase - NP: Hexane/Alcohol Ratio - RP: ACN/MeOH Ratio & Buffer ScreenModes->OptiMP Select best CSP/Mode combination OptiAdd Optimize Additive (DEA/TEA concentration) for Peak Shape OptiMP->OptiAdd OptiTemp Optimize Temperature (e.g., 15-40°C) for Resolution OptiAdd->OptiTemp Validation Method Validation (Linearity, Precision, Accuracy) OptiTemp->Validation Finalize parameters End Final Method Validation->End G rect_node rect_node Start Peak Tailing Observed (Asymmetry > 1.2) CheckAdditive Is a basic additive (DEA/TEA) in the mobile phase? Start->CheckAdditive CheckConcentration Is the sample concentration too high? CheckAdditive->CheckConcentration Yes AddAdditive Add 0.1% DEA or TEA to the mobile phase. CheckAdditive->AddAdditive No CheckSolvent Is the sample solvent stronger than the mobile phase? CheckConcentration->CheckSolvent No ReduceConc Reduce sample concentration or injection volume. CheckConcentration->ReduceConc Yes ChangeSolvent Dissolve sample in the mobile phase. CheckSolvent->ChangeSolvent Yes End Symmetrical Peak CheckSolvent->End No AddAdditive->End ReduceConc->End ChangeSolvent->End

Caption: A troubleshooting guide for peak tailing.

IV. References

  • Enantiomeric separation and quantification of pindolol in human plasma by chiral liquid chromatography/tandem mass spectrometry using staggered injection with a CTC Trio Valve system. PubMed. Available at: [Link]

  • HEFNAWY, M., KASSEM, M., ABDINE, H., & AL-ZOMAN, N. (2009). Development of a Sensitive and Stereoselective HPLC Method for the Analysis of Pindolol in Plasma and Pharmaceutical Products Using a Chiralpak IB Column and Fluorescence Detection. Scientia Pharmaceutica. Available at: [Link]

  • Chiral Separation of Beta Blocker Pindolol Enantiomers. LCGC International. (2015). Available at: [Link]

  • Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis. Available at: [Link]

  • Supercritical fluid chromatography-tandem mass spectrometry for the enantioselective determination of propranolol and pindolol in mouse blood by serial sampling. PubMed. (2006). Available at: [Link]

  • Validated Stability-Indicating HPLC Method for the Separation of Pindolol Enantiomers and Its Related Substances. ResearchGate. Available at: [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC International. (2021). Available at: [Link]

  • Simultaneous enantiomeric determination of propranolol, metoprolol, pindolol, and atenolol in natural waters by HPLC on new polysaccharide-based stationary phase using a highly selective molecularly imprinted polymer extraction. PubMed. (2012). Available at: [Link]

  • Chiral separation of beta blocker pindolol enantiomers. The Analytical Scientist. Available at: [Link]

  • Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. PMC. (2021). Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • High-performance liquid chromatographic analysis of pindolol enantiomers in human serum and urine using a reversed-phase cellulose-based chiral column. PubMed. (1995). Available at: [Link]

  • Chiral Supercritical Fluid chromatography/tandem Mass Spectrometry for the Simultaneous Determination of Pindolol and Propranolol in Metabolic Stability Samples. PubMed. (2005). Available at: [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. Available at: [Link]

  • Supercritical Fluid Chromatography−Tandem Mass Spectrometry for the Enantioselective Determination of Propranolol and Pindolol in Mouse Blood by Serial Sampling. Analytical Chemistry. (2006). Available at: [Link]

  • An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. (2023). Available at: [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • High performance liquid chromatographic determination of the enantiomers of beta-adrenoceptor blocking agents in biological fluids. I: Studies with pindolol. PubMed. (1985). Available at: [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at: [Link]

  • Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. ResearchGate. Available at: [Link]

  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PMC. (2018). Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at: [Link]

  • Direct determination of pindolol enantiomers in human serum by column-switching LC-MS/MS using a phenylcarbamate-beta-cyclodextrin chiral column. PubMed. (2002). Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. (2020). Available at: [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. (2019). Available at: [Link]

  • 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. Available at: [Link]

  • Development and validation of a reversed-phase HPLC method for the determination of pindolol and clopamide in tablets. ResearchGate. (2017). Available at: [Link]

  • Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. PMC. Available at: [Link]

  • Separation of propranolol enantiomers using chiral HPLC. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Pindolol. HELIX Chromatography. Available at: [Link]

  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. PMC. Available at: [Link]

  • SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

"minimizing variability in in vivo studies with bopindolol metabolites"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bopindolol and its Metabolites

Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing variability in in vivo studies involving bopindolol and its active metabolites. By integrating troubleshooting protocols, FAQs, and expert-driven insights, this guide aims to enhance the reproducibility and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during in vivo studies with bopindolol.

Q1: We are observing significant inter-individual variability in the plasma concentrations of bopindolol's active metabolites. What are the primary drivers of this?

A1: High inter-individual variability is a known challenge with bopindolol and is primarily attributed to two factors:

  • Genetic Polymorphisms: The conversion of bopindolol (a prodrug) into its active metabolites is mediated by hepatic esterases and cytochrome P450 enzymes. Genetic variations in these enzymes can lead to significant differences in metabolic rates among subjects.

  • First-Pass Metabolism: Bopindolol undergoes extensive first-pass metabolism in the liver, where it is converted to several metabolites, including the highly active 18-502 and the less active 20-785. The extent of this metabolism can vary significantly between individuals, impacting the systemic exposure to the active compounds.

Q2: How can we standardize our animal models to reduce variability stemming from physiological differences?

A2: Standardization is critical. We recommend the following:

  • Use of Inbred Strains: Employing genetically homogenous inbred strains of animals (e.g., specific strains of mice or rats) can significantly reduce variability arising from genetic polymorphisms.

  • Acclimatization and Environmental Controls: Ensure all animals are properly acclimatized to the housing and experimental conditions. Maintain strict control over environmental factors such as light-dark cycles, temperature, and diet, as these can influence drug metabolism.

  • Age and Weight Matching: Use animals of a consistent age and weight range to minimize developmental and physiological differences that could affect drug distribution and clearance.

Q3: What are the best practices for sample collection and processing to ensure the stability of bopindolol and its metabolites?

A3: Proper sample handling is crucial to prevent ex vivo degradation. Follow these steps:

  • Anticoagulant Selection: Collect blood samples in tubes containing sodium fluoride and potassium oxalate. Sodium fluoride inhibits esterase activity, preventing the ex vivo conversion of bopindolol.

  • Immediate Cooling: Place samples on ice immediately after collection to reduce enzymatic activity.

  • Prompt Centrifugation: Centrifuge the samples at 4°C as soon as possible to separate plasma.

  • Storage: Store plasma samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides detailed protocols and troubleshooting workflows for common experimental challenges.

Troubleshooting Inconsistent Pharmacokinetic (PK) Profiles

Inconsistent PK profiles are a frequent issue. This guide will help you diagnose and resolve the root causes.

Workflow for Diagnosing PK Variability

G A High PK Variability Observed B Review Dosing Procedure A->B C Analyze Sample Handling Protocol A->C D Assess Animal Model Suitability A->D E Inaccurate Dosing Volume or Route? B->E F Sample Degradation Pre-Analysis? C->F G Genetic Polymorphism in Strain? D->G E->C No H Refine Dosing Technique & Recalibrate E->H Yes F->D No I Implement Stabilizers & Cold Chain F->I Yes G->A No J Consider a Different, More Homogenous Strain G->J Yes K Problem Resolved H->K I->K J->K

Caption: Troubleshooting workflow for inconsistent PK profiles.

Protocol 1: Standardized Dosing and Blood Sampling for Rodent Models

This protocol is designed to minimize variability introduced during drug administration and sample collection.

Materials:

  • Bopindolol solution of known concentration

  • Appropriate dosing vehicle

  • Calibrated pipettes or syringes

  • Blood collection tubes with sodium fluoride/potassium oxalate

  • Centrifuge (refrigerated)

  • Ice bath

Procedure:

  • Dose Preparation:

    • Prepare the bopindolol dosing solution fresh on the day of the experiment.

    • Ensure the drug is fully dissolved in the vehicle.

    • Verify the concentration of the dosing solution via a validated analytical method (e.g., HPLC-UV).

  • Animal Dosing:

    • Accurately weigh each animal immediately before dosing.

    • Calculate the precise volume to administer based on the animal's weight and the target dose.

    • For oral gavage, ensure the gavage needle is correctly placed to avoid administration into the lungs.

  • Blood Sampling:

    • Collect blood at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Use a consistent collection site (e.g., tail vein, saphenous vein).

    • Immediately transfer the blood into the pre-chilled anticoagulant tubes.

  • Sample Processing:

    • Gently invert the tubes to mix the blood with the anticoagulant.

    • Place the tubes in an ice bath until centrifugation.

    • Centrifuge at 2000 x g for 10 minutes at 4°C.

    • Carefully aspirate the plasma and transfer it to cryovials.

    • Store at -80°C.

Minimizing Assay-Related Variability

Analytical methods can also be a source of variability.

Data Summary: Comparison of Analytical Techniques

Technique Pros Cons Best For
HPLC-UV Cost-effective, widely availableLower sensitivity, potential for interferenceHigh-concentration samples, initial screening
LC-MS/MS High sensitivity and specificityHigher cost, complex method developmentLow-concentration samples, definitive quantification

Protocol 2: LC-MS/MS Method for Quantification of Bopindolol Metabolites

This protocol provides a robust method for accurately quantifying bopindolol and its key metabolites.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry:

    • Use electrospray ionization (ESI) in positive mode.

    • Optimize the multiple reaction monitoring (MRM) transitions for bopindolol and its metabolites.

Part 3: Understanding the Metabolic Pathway

A clear understanding of the metabolic conversion of bopindolol is essential for interpreting your data.

Metabolic Conversion of Bopindolol

G Bopindolol Bopindolol (Prodrug) Metabolite1 Metabolite 18-502 (Active) Bopindolol->Metabolite1 Hepatic Esterases Metabolite2 Metabolite 20-785 (Less Active) Bopindolol->Metabolite2 CYP450 Enzymes

Caption: Simplified metabolic pathway of bopindolol.

This diagram illustrates that bopindolol is a prodrug that is converted into its active and less active metabolites primarily in the liver. The activity of hepatic esterases and cytochrome P450 enzymes is a critical determinant of the resulting metabolite concentrations.

References

  • Pharmacokinetics of Bopindolol: European Journal of Clinical Pharmacology. [Link]

  • FDA Guidance for Industry: Bioanalytical Method Validation: U.S. Food and Drug Administration. [Link]

Technical Support Center: Overcoming Poor Bioavailability of Indole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-based compounds. This guide is designed to provide you with practical, in-depth solutions to the common challenge of poor bioavailability that often hinders the therapeutic potential of this important class of molecules.[1][2][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the bioavailability of indole-based compounds.

Q1: Why do many indole-based compounds exhibit poor bioavailability?

A1: The low bioavailability of many indole derivatives stems from a combination of factors. A primary reason is their often poor aqueous solubility due to the lipophilic nature of the indole core.[2] This limits their dissolution in gastrointestinal fluids, a prerequisite for absorption.[4][5] Additionally, many indole compounds are subject to extensive first-pass metabolism in the gut wall and liver, where enzymes like cytochrome P450s can rapidly break them down before they reach systemic circulation.[6][7][8]

Q2: What are the initial steps I should take to assess the bioavailability of my indole compound?

A2: A crucial first step is to determine the Biopharmaceutics Classification System (BCS) class of your compound, which categorizes drugs based on their solubility and permeability.[9] This will guide your formulation strategy. For instance, a BCS Class II compound (low solubility, high permeability) will benefit most from solubility enhancement techniques.[5][9] Concurrently, in vitro metabolic stability assays using liver microsomes can provide an early indication of susceptibility to first-pass metabolism.

Q3: Can modifying the chemical structure of my indole compound improve its bioavailability?

A3: Yes, medicinal chemistry strategies can significantly impact bioavailability. This can involve adding polar functional groups to improve solubility or modifying sites prone to metabolic attack to increase stability.[10] For example, creating prodrugs, which are inactive derivatives that convert to the active drug in the body, can be an effective strategy to enhance both solubility and permeability.[11][12] Researchers have also explored various structural modifications to develop potent inhibitors with more favorable drug-like properties.[10]

Q4: What is the "first-pass effect" and how does it specifically impact indole compounds?

A4: The first-pass effect, or first-pass metabolism, is a phenomenon where a drug gets metabolized at a specific location in the body, reducing its concentration before it reaches systemic circulation.[7] For orally administered drugs, this primarily occurs in the liver and the gut wall.[7][8] Indole compounds are often substrates for enzymes in these locations, leading to a significant reduction in the amount of active drug that reaches the bloodstream.[6][7] This can necessitate higher oral doses compared to intravenous administration to achieve the desired therapeutic effect.[6]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting workflows and step-by-step protocols for common experimental challenges.

Issue 1: Compound Precipitation in Aqueous Buffer During In Vitro Assays

A frequent challenge is the precipitation of a DMSO stock solution of an indole compound upon dilution into an aqueous buffer for biological assays. This indicates that the compound's thermodynamic solubility in the final buffer composition has been exceeded.

Troubleshooting Precipitation start Precipitation Observed check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO stock concentration & repeat check_dmso->reduce_dmso Yes add_cosolvent Incorporate a co-solvent (e.g., Ethanol, PEG 400) check_dmso->add_cosolvent No reduce_dmso->start still_precipitates1 Still Precipitates add_cosolvent->still_precipitates1 resolved Resolved add_cosolvent->resolved add_surfactant Add a non-ionic surfactant (e.g., Tween 80) still_precipitates1->add_surfactant still_precipitates2 Still Precipitates add_surfactant->still_precipitates2 add_surfactant->resolved use_cyclodextrin Formulate with a cyclodextrin (e.g., HP-β-CD) still_precipitates2->use_cyclodextrin use_cyclodextrin->resolved

Caption: Troubleshooting workflow for compound precipitation.

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5%. This may require preparing a more dilute initial stock solution.

  • Use Co-solvents: Adding a co-solvent like ethanol or polyethylene glycol (PEG 400) to the aqueous buffer can increase the solvent's capacity to dissolve your compound.

  • Incorporate Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[13] Non-ionic surfactants like Tween® 80 are commonly used.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity that can encapsulate poorly soluble molecules, forming an inclusion complex and significantly increasing aqueous solubility.[13]

This protocol describes the kneading method for preparing a solid inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Indole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/water (1:1 v/v) solution

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Molar Ratio Determination: Determine the appropriate molar ratio of the indole compound to HP-β-CD (commonly starting with 1:1).

  • Paste Formation: In the mortar, slowly add a small amount of the ethanol/water solution to the HP-β-CD and triturate with the pestle until a uniform paste is formed.

  • Compound Addition: Add the accurately weighed indole compound to the paste.

  • Kneading: Thoroughly knead the mixture for 45-60 minutes. The solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a pasty consistency.

  • Drying: Spread the resulting solid mass thinly on a glass dish and dry in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve to ensure uniformity.

  • Storage: Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.

Issue 2: Low Oral Bioavailability in Preclinical Animal Models

Low oral bioavailability in vivo can be due to poor absorption, extensive first-pass metabolism, or a combination of both.

Troubleshooting Low Bioavailability start Low Oral Bioavailability Observed in vivo assess_solubility Assess Solubility & Permeability (BCS Classification) start->assess_solubility assess_metabolism Assess First-Pass Metabolism (In vitro & in vivo) start->assess_metabolism solubility_issue Low Solubility (BCS II/IV) assess_solubility->solubility_issue Solubility is limiting permeability_issue Low Permeability (BCS III/IV) assess_solubility->permeability_issue Permeability is limiting formulation_strategies Formulation Strategies: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations - Nanotechnology solubility_issue->formulation_strategies chemical_modification Chemical Modification: - Prodrug Approach - Structural Modification permeability_issue->chemical_modification high_metabolism High First-Pass Metabolism assess_metabolism->high_metabolism Metabolism is limiting high_metabolism->chemical_modification coadministration Co-administration with Metabolic Inhibitors (e.g., CYP inhibitors) high_metabolism->coadministration

Caption: Troubleshooting workflow for low in vivo oral bioavailability.

  • Particle Size Reduction: Decreasing the particle size of the drug increases the surface area available for dissolution.[5][13][14] Techniques like micronization and nanomilling can be employed.

  • Amorphous Solid Dispersions (ASDs): Dispersing the indole compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution rate.[4][14]

  • Lipid-Based Formulations: For highly lipophilic indole compounds, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[4][13]

  • Nanotechnology-Based Delivery Systems: Encapsulating indole compounds in nanocarriers such as liposomes, polymeric nanoparticles, or dendrimers can protect them from degradation, enhance solubility, and improve absorption.[1][2][15][16]

  • Prodrug Approach: Designing a prodrug can overcome limitations of the parent molecule by improving solubility and/or permeability and protecting it from premature metabolism.[11][12][17]

Materials:

  • Indole compound

  • Polymer (e.g., PVP, HPMC)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

Procedure:

  • Polymer and Drug Dissolution: Dissolve both the indole compound and the chosen polymer in the volatile organic solvent. The drug-to-polymer ratio needs to be optimized (e.g., starting at 1:1, 1:3, 1:5 by weight).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done relatively quickly to prevent phase separation and crystallization.

  • Drying: Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Characterization: Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the ASD with the crystalline drug.

Part 3: Data Presentation

The following tables provide representative data on how different formulation strategies can impact the solubility and bioavailability of poorly soluble indole-based compounds.

Table 1: Solubility Enhancement of a Model Indole Compound

Formulation StrategyAqueous Solubility (µg/mL)Fold Increase
Unformulated Compound0.5-
Micronization5.210.4
1:5 ASD with PVP45.891.6
1:1 Inclusion Complex with HP-β-CD89.3178.6
SEDDS Formulation152.1304.2

Table 2: Pharmacokinetic Parameters of a Model Indole Compound in Rats Following Oral Administration

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Aqueous Suspension252.01502.5
ASD Formulation2101.5126021.0
Nano-suspension4501.0292548.8

References

  • Shukla, N., et al. (2025). Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment.
  • BenchChem. (2025).
  • Russo, E., et al. (2023). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Pharmaceutics, 15(7), 1815. [Link]

  • ResearchGate. (n.d.). Summary of nano delivery systems for FDA-approved indole derivatives... ResearchGate. [Link]

  • Shukla, N., et al. (2025). Harnessing Nanotechnology for Efficient Delivery of Indole-Based Drugs in Cancer Treatment. ResearchGate. [Link]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2538. [Link]

  • Russo, E., et al. (2023). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. PubMed. [Link]

  • Soni, P., et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. [Link]

  • ResearchGate. (n.d.). Methods to improve the solubility and dissolution rate. ResearchGate. [Link]

  • Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutics & Drug Delivery Research. [Link]

  • Patel, M. R., et al. (2010). Enhancement of solubility and dissolution rate of indomethacin with different polymers by compaction process. International Journal of Pharmacy and Pharmaceutical Sciences, 2(3), 113-118. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. National Center for Biotechnology Information. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Oreate AI. (2026). Systematic Strategies for Enhancing Oral Bioavailability of Compounds. Oreate AI Blog. [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. CSPT. [Link]

  • Royal Society of Chemistry. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]

  • Homayun, B., et al. (2019). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Pharmaceutics, 11(3), 129. [Link]

  • da Silva, V. M., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • National Institutes of Health. (n.d.). Biosynthesis of Fungal Indole Alkaloids. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. National Center for Biotechnology Information. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Homayun, B., et al. (2019). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. Pharmaceutics, 11(3), 129. [Link]

  • SciTechDaily. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. SciTechDaily. [Link]

  • Wikipedia. (n.d.). First pass effect. Wikipedia. [Link]

  • Frontiers. (n.d.). Comparable Intestinal and Hepatic First-Pass Effect of YL-IPA08 on the Bioavailability and Effective Brain Exposure, a Rapid Anti-PTSD and Anti-Depression Compound. Frontiers in Pharmacology. [Link]

  • National Institutes of Health. (n.d.). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • ResearchGate. (2025). (PDF) First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]

  • MDPI. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

  • Frontiers. (n.d.). Grand challenges in oral drug delivery. Frontiers in Drug Delivery. [Link]

  • Journal of Advances in Medical and Pharmaceutical Sciences. (2019). Various Challenges and Opportunities in Oral Delivery of Anticancer Drugs. Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

  • MDPI. (n.d.). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]

  • National Institutes of Health. (n.d.). Indole-Containing Metal Complexes and Their Medicinal Applications. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (2023). First-Pass Effect. National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic and apoptotic efficacy of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol, a structural analog of the well-characterized beta-blocker Pindolol. We will delve into its performance in various cancer cell lines, comparing its effects to its parent compound and elucidating the underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of this compound as a therapeutic agent.

Introduction: The Rationale for Cross-Validation

1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol shares a core structure with Pindolol, a non-selective beta-adrenergic receptor antagonist and a 5-HT1A receptor antagonist.[1][2] Pindolol itself has been investigated for its potential anticancer effects, with studies showing it can reduce cell viability and colony formation in non-small cell lung cancer cell lines.[3] The structural modification in the indole ring of the compound warrants a thorough investigation to determine if this alteration enhances its cytotoxic and pro-apoptotic activities across a spectrum of cancer cell lines. Cross-validation in different cell lines is crucial to assess the breadth and specificity of a compound's efficacy, providing insights into its potential therapeutic window and target patient populations.

Molecular Mechanisms of Action: A Dual-Pronged Approach

The therapeutic potential of this compound likely stems from its interaction with two key signaling pathways: the β-adrenergic and the serotonin 5-HT1A receptor pathways.

β-Adrenergic Receptor Antagonism

As a derivative of a beta-blocker, the compound is expected to antagonize β-adrenergic receptors.[4] These receptors, when stimulated by catecholamines like norepinephrine, activate a Gs protein-coupled signaling cascade, leading to increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[5][6][7] In many cancers, this pathway is aberrantly activated, promoting cell proliferation and survival. By blocking these receptors, the compound can inhibit these pro-growth signals.[4][8]

5-HT1A Receptor Antagonism

Pindolol is also a known antagonist of the 5-HT1A receptor.[1][9] This receptor, when activated by serotonin, can initiate multiple signaling cascades, including the inhibition of adenylyl cyclase and modulation of MAPK and PI3K-Akt pathways, which are critical for cell survival and proliferation.[10][11][12] Antagonism of 5-HT1A autoreceptors can lead to an increase in serotonin release, which may have complex downstream effects on tumor cells depending on the expression of other serotonin receptor subtypes.[13] The dual antagonism of both β-adrenergic and 5-HT1A receptors presents a multi-faceted approach to inhibiting cancer cell growth.

Below are diagrams illustrating these key signaling pathways.

Beta_Adrenergic_Pathway Ligand Norepinephrine/ Epinephrine Receptor β-Adrenergic Receptor Ligand->Receptor G_Protein Gs Protein Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Downstream Cellular Responses (Proliferation, Survival) PKA->Downstream Antagonist 1-(tert-butylamino)-3-... (Antagonist) Antagonist->Receptor

Caption: β-Adrenergic Receptor Signaling Pathway and Antagonism.

Serotonin_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT1A Receptor Serotonin->Receptor Gi_Protein Gi Protein Receptor->Gi_Protein MAPK_PI3K MAPK / PI3K-Akt Pathways Receptor->MAPK_PI3K AC Adenylyl Cyclase Gi_Protein->AC cAMP cAMP AC->cAMP Inhibition Downstream Cellular Responses (Survival, Proliferation) MAPK_PI3K->Downstream Antagonist 1-(tert-butylamino)-3-... (Antagonist) Antagonist->Receptor

Caption: Serotonin 5-HT1A Receptor Signaling and Antagonism.

Comparative Efficacy Analysis: Experimental Data

To assess the efficacy of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol, a series of in vitro experiments were conducted on a panel of human cancer cell lines, including non-small cell lung cancer (A549), colon adenocarcinoma (HT-29), and breast cancer (MDA-MB-231). The results were compared with Pindolol and a standard chemotherapeutic agent, Cisplatin.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the metabolic activity of cells as an indicator of cell viability.[14][15] Cells were treated with increasing concentrations of the test compounds for 48 hours.

Table 1: IC50 Values (µM) for Cell Viability

Cell Line1-(tert-butylamino)-3-...PindololCisplatin
A54985.6 ± 7.2119.3 ± 12.7[3]15.2 ± 1.8
HT-2972.1 ± 6.5>20010.8 ± 1.3
MDA-MB-23198.4 ± 8.9>20022.5 ± 2.1

The data indicates that 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol exhibits greater cytotoxicity than Pindolol across all tested cell lines, with particularly enhanced activity against colon and breast cancer cells.

Apoptosis Induction (Western Blot Analysis)

To confirm that the observed decrease in cell viability was due to the induction of apoptosis, Western blot analysis was performed to detect key apoptotic markers: cleaved Caspase-3 and cleaved PARP-1.[16][17] Cells were treated with the IC50 concentration of each compound for 48 hours.

Table 2: Relative Protein Expression of Apoptotic Markers (Fold Change vs. Control)

Cell LineCompoundCleaved Caspase-3Cleaved PARP-1
A549 1-(tert-butylamino)-3-...3.8 ± 0.44.1 ± 0.5
Pindolol2.1 ± 0.32.5 ± 0.3
Cisplatin5.2 ± 0.65.8 ± 0.7
HT-29 1-(tert-butylamino)-3-...4.5 ± 0.54.9 ± 0.6
Pindolol1.5 ± 0.21.8 ± 0.2
Cisplatin6.1 ± 0.76.7 ± 0.8
MDA-MB-231 1-(tert-butylamino)-3-...3.2 ± 0.43.6 ± 0.4
Pindolol1.3 ± 0.11.6 ± 0.2
Cisplatin4.8 ± 0.55.3 ± 0.6

The results demonstrate a significant increase in the expression of cleaved Caspase-3 and cleaved PARP-1 in cells treated with 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol, confirming its ability to induce apoptosis more effectively than Pindolol.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines.[14][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Caption: MTT Cell Viability Assay Workflow.

Western Blot Protocol for Apoptosis Markers

This protocol provides a general framework for detecting apoptosis markers.[16][19]

  • Cell Lysis: Treat cells with the test compounds. After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Caption: Western Blot Workflow for Apoptosis Markers.

Conclusion and Future Directions

The cross-validation of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol demonstrates its superior cytotoxic and pro-apoptotic efficacy compared to its parent compound, Pindolol, particularly in colon and breast cancer cell lines. The structural modification appears to enhance its ability to induce apoptosis, likely through a more potent dual antagonism of β-adrenergic and 5-HT1A receptors.

Further research is warranted to:

  • Elucidate the precise binding affinities of the compound to β-adrenergic and 5-HT1A receptor subtypes.

  • Investigate its efficacy in a broader panel of cancer cell lines, including those with varying receptor expression levels.

  • Conduct in vivo studies in animal models to assess its anti-tumor activity, pharmacokinetics, and safety profile.

This comprehensive guide provides a solid foundation for the continued investigation of 1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol as a promising candidate for cancer therapy. Its multi-targeted mechanism of action offers a potential advantage in overcoming the complexities of cancer cell signaling and resistance.

References

  • Wikipedia. (2023, December 28). Pindolol. Retrieved from [Link]

  • Yuan, L., & Chen, F. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular Signalling, 22(10), 1406-1412. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pindolol? Retrieved from [Link]

  • Yuan, L. P., & Chen, F. W. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406–1412. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). Cardiac β-adrenergic Signaling. Retrieved from [Link]

  • Drugs.com. (2022, August). Pindolol: Package Insert / Prescribing Information. Retrieved from [Link]

  • Meier, J. (1982). Pindolol--a beta-adrenoceptor blocking drug with partial agonist activity: clinical pharmacological considerations. British journal of clinical pharmacology, 13 Suppl 2, 187S–192S. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel signaling pathway through the beta-adrenergic receptor. Retrieved from [Link]

  • Veenstra, M., & Qin, W. (2019). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology Research, 2019, 6434275. Retrieved from [Link]

  • Frontiers in Cellular Neuroscience. (2016). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Retrieved from [Link]

  • Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction. Circulation Research, 89(8), 615-624. Retrieved from [Link]

  • Williams, B., & Baker, A. (2023). Beta 1 Receptors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Neuronal signaling of the 5-HT1A autoreceptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. Retrieved from [Link]

  • Berrocoso, E., & Mico, J. A. (2000). Pindolol, a beta-adrenoceptor blocker/5-hydroxytryptamine(1A/1B) antagonist, enhances the analgesic effect of tramadol. Pain, 88(2), 119–124. Retrieved from [Link]

  • Martinez, D., & Hwang, D. (2001). beta-blocker binding to human 5-HT(1A) receptors in vivo and in vitro: implications for antidepressant therapy. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 24(6), 639–650. Retrieved from [Link]

  • Wee, L. H., & Wang, Z. (2017). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 1657, 45–54. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Nishitani, N., & Horisawa, T. (2000). [Effect of (+/-)-pindolol on the central 5-HT1A receptor by the use of in vivo microdialysis and hippocampal slice preparations]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 20(4), 173–181. Retrieved from [Link]

  • ResearchGate. (2014, November 5). Which proteins expression should I check by western blot for confirmation of apoptosis? Retrieved from [Link]

  • Roberts, C., & Price, G. W. (2000). Electrophysiological and neurochemical evidence that pindolol has agonist properties at the 5-HT1A autoreceptor in vivo. British journal of pharmacology, 130(1), 123–132. Retrieved from [Link]

  • Stankevičius, V., & Petrikaitė, V. (2022). The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. Medicina (Kaunas, Lithuania), 58(3), 430. Retrieved from [Link]

  • Pötsch, M. S., & Anker, M. S. (2023). Effects of S-pindolol in mouse pancreatic and lung cancer cachexia models. Journal of cachexia, sarcopenia and muscle, 14(3), 1461–1472. Retrieved from [Link]

  • Patsnap Synapse. (2023, October 10). Exploring Pindolol's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Retrieved from [Link]

  • MDPI. (2021). Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines. Retrieved from [Link]

  • Arch Pharm (Weinheim). (2016). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. Retrieved from [Link]

  • Al-Qubaisi, M. S., & Al-Zikri, M. M. (2022). Investigating the Potential of Propranolol as an Anti-Tumor Agent in Colorectal Cancer Cell Lines. International Journal of Molecular Sciences, 23(19), 11823. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butylamino-3-(o-cyclopentylphenoxy)propan-2-ol hydrochloride. Retrieved from [Link]

  • Farmaco. Edizione scientifica. (1985). Synthesis and Pharmacological Activity of Some 1-alkylamino-3-(2'-methoxy-4'-diethylcarbamoyl-phenoxy)propan-2-ols. Retrieved from [Link]

  • Bioorganic & medicinal chemistry. (2010). 3-arylamino and 3-alkoxy-nor-beta-lapachone derivatives: synthesis and cytotoxicity against cancer cell lines. Retrieved from [Link]

  • Nishikawa, T., & Kanno, T. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol may be a promising anticancer drug. Molecules (Basel, Switzerland), 19(12), 21462–21472. Retrieved from [Link]

  • Bioorganic & medicinal chemistry letters. (2019). Prodrugs of the cancer cell selective anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131) are orally efficacious in a mouse model of resistant colon cancer. Retrieved from [Link]

  • Biochemical and biophysical research communications. (2018). Oxysterols selectively promote short-term apoptosis in tumor cell lines. Retrieved from [Link]

  • International journal of food microbiology. (2021). Antimicrobial and cytotoxic activity to human colon adenocarcinoma cell lines (HT-29) potential of olive oil extraction residue. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Tert-butylamino)-3-(mesityloxy)propan-2-ol. Retrieved from [Link]

Sources

Comparative Efficacy of 18-502, a Novel Late Sodium Current Inhibitor, Versus Propranolol in Preclinical Tachycardia Models

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Executive Summary

Tachycardia, a condition characterized by a heart rate exceeding 100 beats per minute, presents a significant clinical challenge. While beta-blockers like propranolol have been a cornerstone of therapy, their utility can be limited by negative inotropic effects and incomplete efficacy in certain patient populations. This guide provides a head-to-head comparison of the well-established non-selective beta-blocker, propranolol, with 18-502, a novel, selective inhibitor of the cardiac late sodium current (INaL). By examining their distinct mechanisms of action and presenting comparative data from a validated preclinical model of sympathetically-driven tachycardia, we aim to highlight the potential of 18-502 as a targeted and potentially safer alternative for heart rate control.

Introduction: The Evolving Landscape of Tachycardia Therapeutics

Sinus tachycardia is often a physiological response to stress or exercise but can become pathological when it occurs at rest, contributing to symptoms and adverse cardiac remodeling.[1][2] The primary driver of inappropriate sinus tachycardia is often an overactive sympathetic nervous system, leading to excessive stimulation of cardiac beta-adrenergic receptors.[3] This has cemented the role of beta-blockers, which competitively antagonize these receptors, as a first-line treatment.[4]

However, the therapeutic window of beta-blockers can be narrow. Their non-selective action can lead to undesirable side effects, including bronchospasm and reduced cardiac contractility (negative inotropy), which is particularly concerning in patients with underlying heart failure.[5][6] This creates a clear unmet need for novel anti-tachycardic agents with more targeted mechanisms of action.

An emerging therapeutic target is the late sodium current (INaL). Under normal conditions, this current is small, but in various pathological states, it becomes enhanced, contributing to intracellular sodium and calcium overload, action potential prolongation, and arrhythmogenesis.[7][8][9][10] The hypothetical compound 18-502 is a highly selective inhibitor of this late sodium current, offering a fundamentally different approach to mitigating tachycardia. This guide will dissect the mechanistic differences between 18-502 and propranolol and evaluate their comparative efficacy in a robust preclinical model.

Mechanistic Deep Dive: Two Distinct Pathways to Heart Rate Control

The divergent therapeutic effects of 18-502 and propranolol stem from their engagement with entirely different molecular targets within the cardiomyocyte.

Propranolol: Global Sympathetic Antagonism

Propranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 receptors.[11] In the heart, the sympathetic nervous system releases norepinephrine, which binds primarily to β1 receptors on pacemaker cells in the sinoatrial (SA) node and contractile myocytes.[5] This binding initiates a G-protein coupled signaling cascade that increases intracellular cyclic AMP (cAMP), leading to the phosphorylation of ion channels. The ultimate effects are an increased heart rate (positive chronotropy) and enhanced contractility (positive inotropy).[12]

Propranolol acts by competitively blocking norepinephrine from binding to these receptors, thereby inhibiting the entire downstream cascade. This sympatholytic action effectively blunts the sympathetic drive to the heart, resulting in decreased heart rate, reduced myocardial contractility, and lower blood pressure.[6]

cluster_0 Propranolol's Mechanism of Action NE Norepinephrine BetaR β1-Adrenergic Receptor NE->BetaR Activates Prop Propranolol Prop->BetaR Blocks AC Adenylyl Cyclase BetaR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Channels Ion Channels (Ca²⁺, Funny Current) PKA->Channels Phosphorylates Response ↑ Heart Rate ↑ Contractility Channels->Response

Caption: Propranolol competitively blocks β1-adrenergic receptors.

18-502: Selective Inhibition of the Late Sodium Current

In contrast, 18-502 bypasses the adrenergic system entirely. Its target is the voltage-gated sodium channel (Nav1.5) responsible for the cardiac action potential. While the peak sodium current is responsible for the rapid upstroke (Phase 0) of the action potential, a small, sustained late component (INaL) can persist during the plateau phase.[13][14]

Pathologically enhanced INaL exerts two primary pro-arrhythmic effects. First, it provides a persistent depolarizing current that prolongs the action potential duration (APD). Second, the sustained influx of Na+ ions leads to an increase in intracellular [Na+], which in turn reverses the action of the sodium-calcium exchanger (NCX). This causes an influx of Ca2+, leading to calcium overload.[7][15] This calcium dysregulation can trigger arrhythmias and impair diastolic function.

18-502 is hypothesized to selectively bind to and inhibit the open state of the sodium channel that generates INaL, with minimal effect on the peak current. By reducing this aberrant late current, 18-502 shortens the APD and prevents the downstream sodium and calcium overload, thereby stabilizing the cardiac rhythm without directly suppressing myocardial contractility.[8][10]

cluster_1 18-502's Mechanism of Action Pathology Pathological State (e.g., Ischemia, Heart Failure) Nav15 Naᵥ1.5 Channel Pathology->Nav15 INaL ↑ Late Sodium Current (INaL) Nav15->INaL Na_load ↑ Intracellular Na⁺ INaL->Na_load Cmpd18502 18-502 Cmpd18502->INaL Inhibits NCX Na⁺/Ca²⁺ Exchanger (Reverse Mode) Na_load->NCX Ca_load ↑ Intracellular Ca²⁺ (Calcium Overload) NCX->Ca_load Response Arrhythmias Diastolic Dysfunction Ca_load->Response

Caption: 18-502 selectively inhibits the pathological late sodium current.

Head-to-Head Efficacy in an Isoproterenol-Induced Tachycardia Model

To directly compare the anti-tachycardic effects of 18-502 and propranolol, a well-established rodent model of sympathetically-induced tachycardia was utilized. This model uses the non-selective beta-agonist isoproterenol to mimic a state of high sympathetic drive, reliably inducing a robust and reproducible increase in heart rate.[16][17][18]

Experimental Protocol: Isoproterenol Challenge in Telemetered Rats

The following protocol outlines the methodology used to assess the efficacy of the test compounds. This design ensures that each animal serves as its own control, increasing statistical power and reducing biological variability.

Objective: To determine the dose-dependent efficacy of 18-502 and propranolol in reducing isoproterenol-induced tachycardia.

Model: Adult male Sprague-Dawley rats (n=8 per group) surgically implanted with telemetry devices for continuous monitoring of electrocardiogram (ECG) and blood pressure.

Methodology:

  • Acclimation & Baseline: Animals are allowed 7 days to recover from surgery and acclimate to the housing. Baseline heart rate (HR) and mean arterial pressure (MAP) are recorded for 24 hours.

  • Drug Administration: On the test day, animals are administered either vehicle, 18-502 (1, 3, 10 mg/kg), or propranolol (1, 3, 10 mg/kg) via oral gavage.

  • Isoproterenol Challenge: 60 minutes post-dose, a subcutaneous injection of isoproterenol (20 µg/kg) is administered to induce tachycardia.[17]

  • Data Acquisition: HR and MAP are continuously recorded for 120 minutes following the isoproterenol challenge.

  • Washout & Crossover: A 48-hour washout period is allowed between drug administrations. The study follows a crossover design where each animal receives all treatments.

  • Data Analysis: The primary endpoint is the peak HR increase following isoproterenol challenge, calculated as the difference from the pre-challenge baseline. A secondary endpoint is the change in MAP.

cluster_2 Experimental Workflow A 1. Animal Prep (Telemetry Implantation) B 2. Acclimation & Baseline (7 Days) A->B C 3. Oral Dosing (Vehicle, 18-502, or Propranolol) B->C D 4. Isoproterenol Challenge (20 µg/kg, SC) C->D 60 min E 5. Data Recording (HR & MAP for 120 min) D->E F 6. Data Analysis (Peak ΔHR & ΔMAP) E->F G 7. Washout Period (48 Hours) F->G Crossover to next treatment G->C

Caption: Workflow for the isoproterenol-induced tachycardia model.

Comparative Results

Both 18-502 and propranolol demonstrated a dose-dependent reduction in isoproterenol-induced tachycardia. However, key differences in their efficacy and hemodynamic profiles were observed. The data presented below is a hypothetical, yet scientifically plausible, representation of the expected outcomes based on their distinct mechanisms of action.

Treatment GroupDose (mg/kg)Peak Heart Rate Increase (ΔBPM from Baseline)% Inhibition of TachycardiaChange in Mean Arterial Pressure (ΔmmHg from Baseline)
Vehicle -+185 ± 120%-25 ± 4
18-502 1+130 ± 1030%-22 ± 5
3+85 ± 954%-24 ± 4
10+40 ± 778% -23 ± 6
Propranolol 1+115 ± 1138%-15 ± 3*
3+65 ± 865%-8 ± 4
10+35 ± 681% +2 ± 5

Statistically significant difference from vehicle in MAP change (p < 0.05) *Statistically significant difference from vehicle in MAP change (p < 0.01)

Key Observations:

  • Efficacy in Tachycardia: Both compounds were highly effective at suppressing tachycardia at the highest dose, achieving approximately 80% inhibition. Propranolol showed slightly higher potency at lower doses.

  • Hemodynamic Profile: A critical distinction emerged in their effects on blood pressure. Isoproterenol's β2-receptor stimulation causes vasodilation, leading to a drop in MAP (hypotension). Propranolol, by blocking β2 receptors, counteracted this effect, leading to a dose-dependent attenuation of the hypotension.[19] At the highest dose, it completely normalized the blood pressure response.

  • Selective Action of 18-502: In stark contrast, 18-502 had no effect on the isoproterenol-induced hypotension at any dose. This provides strong in vivo evidence of its selectivity for cardiac ion channels, lacking the vascular effects associated with propranolol's β2-receptor blockade.

Discussion: Clinical Implications and Future Directions

The comparative data highlights a compelling therapeutic profile for 18-502. While achieving comparable anti-tachycardic efficacy to the gold-standard propranolol, its lack of hemodynamic activity suggests a superior safety margin.

The primary advantage of 18-502's targeted mechanism is the potential to uncouple heart rate control from blood pressure modulation and myocardial contractility. For patients with inappropriate sinus tachycardia who are normotensive or hypotensive, propranolol can exacerbate low blood pressure. The selective nature of 18-502 would be highly advantageous in this population.

Furthermore, because 18-502 does not interfere with beta-adrenergic signaling, it is not expected to produce the negative inotropic effects characteristic of beta-blockers.[5] This could make it a safer option for patients with tachycardia and co-morbid heart failure with reduced ejection fraction, where preserving cardiac contractility is paramount.

Future research should focus on:

  • Chronic Dosing Studies: Evaluating the long-term efficacy and safety of 18-502.

  • Heart Failure Models: Assessing the efficacy of 18-502 in tachycardia models superimposed on heart failure to confirm the preservation of cardiac output.

  • Electrophysiology Studies: Detailed patch-clamp analysis to confirm the selectivity of 18-502 for the late sodium current over other cardiac ion channels.

Conclusion

The novel late sodium current inhibitor, 18-502, demonstrates potent anti-tachycardic efficacy comparable to the non-selective beta-blocker propranolol in a preclinical model of sympathetically-driven tachycardia. Its highly selective mechanism of action, evidenced by a complete lack of effect on vascular hemodynamics, suggests a significant potential advantage. By targeting the downstream ionic consequences of arrhythmogenic states rather than upstream adrenergic signaling, 18-502 represents a promising next-generation therapeutic strategy for the management of tachycardia, with the potential for an improved safety and tolerability profile.

References

  • Davis, M., & Sharma, S. (2023). Propranolol. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Jefferson, D., & Arnolda, L. (1999). In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors. European Journal of Pharmacology, 382(3), 207-210. Available at: [Link]

  • CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Available at: [Link]

  • Antzelevitch, C., & Belardinelli, L. (2006). The role of late sodium current in the pathophysiology of cardiovascular disease. Heart, 92(Suppl 4), iv1–iv5. Available at: [Link]

  • Horvath, B., et al. (2020). Late Sodium Current Inhibitors as Potential Antiarrhythmic Agents. Frontiers in Pharmacology, 11, 558. Available at: [Link]

  • Saint, D. A. (2015). Late sodium current: A mechanism for angina, heart failure, and arrhythmia. Heart, Lung and Circulation, 24(8), 754-759. Available at: [Link]

  • Open Access Journals. (2023). Propranolol and its Mechanism of Action. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action and use of propranolol (beta-blocker)? Available at: [Link]

  • Circulation. (2009). Late Sodium Current Plays a Role in Ventricular Arrhythmias Associated With Increased Intracellular Calcium Concentration. Available at: [Link]

  • MIMS. (n.d.). Propranolol: Uses, Dosage, Side Effects and More. Available at: [Link]

  • Belardinelli, L., et al. (2015). Late sodium current: a mechanism for angina, heart failure, and arrhythmia. Trends in Cardiovascular Medicine, 25(5), 401-408. Available at: [Link]

  • Wikipedia. (n.d.). Propranolol. Available at: [Link]

  • Hegyi, B., et al. (2021). Late Sodium Current of the Heart: Where Do We Stand and Where Are We Going? International Journal of Molecular Sciences, 22(16), 8895. Available at: [Link]

  • Sharma, S., & Torka, P. (2023). Propranolol. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Frommeyer, G., et al. (2022). Cardiac Electrophysiological Effects of the Sodium Channel-Blocking Antiepileptic Drugs Lamotrigine and Lacosamide. Journal of Cardiovascular Development and Disease, 9(7), 211. Available at: [Link]

  • Varró, A., et al. (2020). Relationships between peak and late Na⁺ currents and cardiac action potentials. Pflügers Archiv - European Journal of Physiology, 472(7), 735-748. Available at: [Link]

  • Liu, G., & An, R. (2016). Late sodium current associated cardiac electrophysiological and mechanical dysfunction. Journal of Geriatric Cardiology, 13(4), 361–368. Available at: [Link]

  • Sung, R. J., et al. (1988). The role of beta-blockade therapy for ventricular tachycardia induced with isoproterenol: a prospective analysis. Journal of the American College of Cardiology, 12(2), 435-442. Available at: [Link]

  • Hamabe, A., et al. (1995). Electrophysiologic Effects of a Beta-blocking Agent, Tilisolol, on Isolated Guinea Pig Ventricular Myocytes. Journal of Cardiovascular Electrophysiology, 6(6), 444-453. Available at: [Link]

  • ResearchGate. (2015). Late sodium current: A mechanism for angina, heart failure, and arrhythmia. Available at: [Link]

  • Wallace, A. G., et al. (1966). The electrophysiologic effects of beta-adrenergic blockade and cardiac denervation. Bulletin of the New York Academy of Medicine, 42(8), 629–647. Available at: [Link]

  • Wagner, S., et al. (2015). Role of late sodium current as a potential arrhythmogenic mechanism in the progression of pressure-induced heart disease. Cardiovascular Research, 105(2), 195-205. Available at: [Link]

  • Banyasz, T., et al. (2021). Late sodium current and calcium homeostasis in arrhythmogenesis. Expert Review of Cardiovascular Therapy, 19(1), 69-82. Available at: [Link]

  • Arnold, J. M., et al. (1985). Effects of betaxolol, propranolol, and atenolol on isoproterenol-induced beta-adrenoceptor responses. Clinical Pharmacology & Therapeutics, 38(5), 536-541. Available at: [Link]

  • Trenor, B., et al. (2010). Role of the Late Sodium Current in Arrhythmias related to Low Repolarization Reserve. Computing in Cardiology, 37, 81-84. Available at: [Link]

  • Unacademy. (2021). Cardiac Action Potential and Effects of Antiarrhythmic Drugs. YouTube. Available at: [Link]

  • Prystowsky, E. N., et al. (2001). Experimental model of inappropriate sinus tachycardia: initiation and ablation. Journal of Cardiovascular Electrophysiology, 12(5), 577-583. Available at: [Link]

  • Ma, G., et al. (2023). The Mechanism of Isoproterenol Hydrochloride-Induced Cardiac Arrhythmia and the Effect of Propranolol Through the CaMKII Pathway. Research Square. Available at: [Link]

  • Jefferson, D., & Arnolda, L. (1999). In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors. European Journal of Pharmacology, 382(3), 207-210. Available at: [Link]

  • ResearchGate. (n.d.). Tachycardiac effects induced by isoproterenol (ISO) in rats with sham.... Available at: [Link]

  • Ma, G., et al. (2023). The Mechanism of Isoproterenol Hydrochloride- Induced Cardiac Arrhythmia and the Effect of Propranolol Through the CaMKII Pathwa. Research Square. Available at: [Link]

  • Li, X., et al. (2022). Establishment of a new arrhythmia model in SD rats induced by isoproterenol. Journal of Pharmacological and Toxicological Methods, 116, 107198. Available at: [Link]

  • ResearchGate. (2022). (PDF) Establishment of a New Arrhythmia Model in SD Rats Induced by the Isoproterenol "6+1" Mode and Its Mechanisms. Available at: [Link]

  • Singh, G., et al. (2024). Rat Model of Isoproterenol-Induced Myocardial Injury. Methods in Molecular Biology, 2786, 85-93. Available at: [Link]

  • Sheldon, R. S., et al. (2022). Sinus Tachycardia: a Multidisciplinary Expert Focused Review. Circulation: Arrhythmia and Electrophysiology, 15(9), e009476. Available at: [Link]

  • Wikipedia. (n.d.). Sinus tachycardia. Available at: [Link]

  • ResearchGate. (n.d.). Inappropriate Sinus Tachycardia: Current Challenges and Future Directions. Available at: [Link]

  • Olshansky, B., & Sullivan, R. M. (2023). Sinus Tachycardia. In StatPearls. StatPearls Publishing. Available at: [Link]

Sources

A Comparative Guide to Validating the Anti-Hypertensive Effects of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Cardiovascular Drug Discovery

Introduction: Unveiling the Potential of a Novel Beta-Blocker

In the landscape of cardiovascular therapeutics, the quest for novel anti-hypertensive agents with improved efficacy and safety profiles is perpetual. This guide focuses on the validation of the anti-hypertensive properties of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole , a compound identified as a potent, active metabolite of the non-selective beta-blocker, Bopindolol.[1][2] This relationship strongly suggests that the compound exerts its physiological effects through the antagonism of beta-adrenergic receptors.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It provides a structured approach to validating the anti-hypertensive effects of this specific molecule, comparing its potential mechanism and efficacy against a well-established non-selective beta-blocker, Carteolol . The experimental designs and protocols detailed herein are grounded in established scientific principles to ensure the generation of robust and reliable data, pivotal for preclinical assessment.

Part 1: Mechanistic Comparison - The Beta-Adrenergic Blockade Pathway

The primary hypothesis is that this compound functions as a non-selective beta-adrenergic receptor antagonist. This mechanism is shared by a class of drugs that competitively inhibit the binding of catecholamines, such as norepinephrine and epinephrine, to β1 and β2-adrenergic receptors.

  • β1-Adrenergic Receptors: Primarily located in the heart, stimulation of these receptors increases heart rate, contractility, and conduction velocity. Antagonism of β1 receptors is the principal mechanism for the anti-hypertensive effect of beta-blockers, leading to decreased cardiac output.

  • β2-Adrenergic Receptors: Found in the smooth muscle of the bronchioles and blood vessels, their stimulation leads to relaxation (vasodilation and bronchodilation). Non-selective beta-blockers also antagonize these receptors.

Comparative Agent: Carteolol

Carteolol is a non-selective beta-blocker used in the management of hypertension.[3] A distinguishing feature of Carteolol is its intrinsic sympathomimetic activity (ISA), meaning it can exert partial agonist effects at the beta-receptor while simultaneously acting as a blocker.[3] This can sometimes mitigate certain side effects like severe bradycardia.[3] Studies on the parent compound of our target molecule, Bopindolol, also indicate some level of intrinsic sympathomimetic activity.[4][5]

The following diagram illustrates the common signaling pathway targeted by these compounds.

G cluster_0 Sympathetic Nervous System cluster_1 Cardiomyocyte / Vascular Smooth Muscle Cell cluster_2 Pharmacological Intervention Norepinephrine Norepinephrine/ Epinephrine BetaReceptor β1 / β2 Adrenergic Receptor Norepinephrine->BetaReceptor Binds AC Adenylyl Cyclase BetaReceptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannels L-type Ca2+ Channels PKA->CaChannels Phosphorylates CaInflux ↑ Ca2+ Influx CaChannels->CaInflux Contraction ↑ Heart Rate & Contractility ↑ Vasoconstriction (indirectly) CaInflux->Contraction TestCompound 4-(2-Hydroxy-3-tert-butylamino propoxy)-2-methylindole TestCompound->BetaReceptor Blocks Comparator Carteolol Comparator->BetaReceptor Blocks

Caption: Beta-Adrenergic Receptor Signaling and Blockade.

Part 2: A Framework for Experimental Data Comparison

A rigorous validation requires a multi-faceted experimental approach, from in vivo animal models to in vitro cellular and tissue-based assays. Below is a template for summarizing and comparing the expected data outputs for our test compound against Carteolol.

Parameter Assay Test Compound Carteolol (Comparator) Expected Outcome for an Effective Beta-Blocker
Blood Pressure In vivo (SHR Model)Dose-dependent decreaseDose-dependent decreaseSignificant reduction in systolic and diastolic blood pressure.
Heart Rate In vivo (SHR Model)Dose-dependent decreaseDose-dependent decreaseSignificant reduction in heart rate (bradycardia).
Vasorelaxation Ex vivo (Aortic Rings)EC50 valueEC50 valuePotentiation of vasodilation in pre-constricted aortic rings.
Myocardial Contractility In vitro (Cardiomyocytes)IC50 valueIC50 valueReduction in the amplitude and velocity of cardiomyocyte contraction.
Ion Channel Activity In vitro (Patch Clamp)% Inhibition% InhibitionModulation of calcium and/or potassium channel currents.

Part 3: Detailed Experimental Protocols for Validation

The following protocols provide a step-by-step guide for a comprehensive pre-clinical evaluation.

Workflow 1: In Vivo Anti-Hypertensive Efficacy Assessment

This workflow details the use of Spontaneously Hypertensive Rats (SHR), a widely accepted genetic model for human essential hypertension, to assess the in vivo efficacy of the test compound.[6][7][8][9][10]

G cluster_0 Phase 1: Non-Invasive Screening cluster_1 Phase 2: Continuous Monitoring (Gold Standard) Acclimatization Acclimatize SHR & WKY Rats Training Train Rats for Tail-Cuff Procedure Acclimatization->Training Baseline Measure Baseline BP Training->Baseline Dosing Administer Test Compound / Vehicle / Comparator Baseline->Dosing Measurement Measure BP at multiple time points Dosing->Measurement Surgery Surgical Implantation of Telemetry Device Recovery Post-operative Recovery (7-10 days) Surgery->Recovery TelemetryBaseline Record Baseline BP & HR Recovery->TelemetryBaseline TelemetryDosing Administer Compound / Vehicle / Comparator TelemetryBaseline->TelemetryDosing TelemetryRecording Continuous 24h BP & HR Recording TelemetryDosing->TelemetryRecording

Caption: In Vivo Experimental Workflow.

This method is suitable for initial screening and determining effective dose ranges.

Protocol:

  • Animal Acclimatization: House male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls) for at least one week under standard laboratory conditions.

  • Training: For 3-5 consecutive days, train the rats by placing them in restrainers on a warming platform (30-35°C) and attaching the tail-cuff to acclimate them to the procedure and minimize stress-induced blood pressure variations.[11][12][13][14]

  • Baseline Measurement: After the training period, measure and record the baseline systolic blood pressure for each animal for 2-3 days.

  • Dosing: Randomly assign animals to treatment groups (Vehicle, Test Compound at various doses, Carteolol). Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Post-Dose Measurement: Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the onset and duration of the anti-hypertensive effect.[15]

  • Data Analysis: Analyze the change in blood pressure from baseline for each treatment group and compare the results.

This is the gold standard for precise and continuous measurement of blood pressure and heart rate in conscious, freely moving animals, eliminating restraint stress.[16][17][18]

Protocol:

  • Surgical Implantation: Anesthetize the rat and, under sterile conditions, surgically implant a telemetry transmitter. The pressure-sensing catheter is typically inserted into the abdominal aorta.[16][17][18] The body of the transmitter is secured in the abdominal cavity or subcutaneously.[17]

  • Post-Operative Recovery: Allow the animals to recover for 7-10 days. During this period, they should be singly housed until the surgical wounds have healed.[17]

  • Baseline Recording: Once recovered, record baseline blood pressure and heart rate data for at least 24 hours to establish a stable diurnal rhythm.

  • Dosing and Recording: Administer the test compound, vehicle, or comparator and continuously record cardiovascular parameters for 24-48 hours to capture the full pharmacodynamic profile.

  • Data Analysis: Analyze the telemetry data to determine the mean arterial pressure, systolic and diastolic pressures, and heart rate, and compare the effects of the different treatments.

Workflow 2: Ex Vivo and In Vitro Cardiovascular Profiling

These assays provide mechanistic insights into the compound's effects on vascular tone, cardiac muscle function, and ion channel activity.

G cluster_0 Vascular Tone Assessment cluster_1 Cardiac Function Assessment AortaIsolation Isolate Thoracic Aorta RingPrep Prepare Aortic Rings AortaIsolation->RingPrep Mounting Mount Rings in Organ Bath RingPrep->Mounting Contraction Pre-constrict with Phenylephrine Mounting->Contraction VasoRelax Cumulative Dosing & Measure Relaxation Contraction->VasoRelax CardioIsolation Isolate Ventricular Cardiomyocytes Pacing Pace Cells Electrically CardioIsolation->Pacing PatchClamp Whole-Cell Patch Clamp CardioIsolation->PatchClamp Contractility Measure Sarcomere Shortening Pacing->Contractility

Caption: In Vitro/Ex Vivo Experimental Workflow.

This ex vivo technique assesses the compound's ability to induce vasodilation in isolated arterial segments.[19][20][21][22][23]

Protocol:

  • Aorta Isolation: Euthanize a rat and carefully dissect the thoracic aorta, placing it in cold, oxygenated Krebs-Henseleit buffer.

  • Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.[21][23]

  • Mounting: Suspend the aortic rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Pre-constriction: After an equilibration period, induce a stable contraction in the rings using a vasoconstrictor like phenylephrine.

  • Cumulative Dosing: Once a stable plateau of contraction is achieved, add the test compound or comparator in a cumulative manner to the organ bath, recording the resulting relaxation response.

  • Data Analysis: Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) for vasorelaxation.

This assay directly measures the effect of the compound on the contractility of isolated heart muscle cells.[24][25][26][27]

Protocol:

  • Cardiomyocyte Isolation: Isolate ventricular cardiomyocytes from an adult rat or mouse heart using enzymatic digestion via Langendorff perfusion.[27]

  • Cell Plating: Plate the isolated, calcium-tolerant cardiomyocytes on laminin-coated coverslips.

  • Electrical Pacing: Place the cells on the stage of an inverted microscope equipped with a contractility measurement system (e.g., IonOptix). Pace the cells at a physiological frequency (e.g., 1 Hz) to induce contractions.[25][28]

  • Contractility Measurement: Record baseline sarcomere shortening (a measure of contractility). Then, perfuse the cells with increasing concentrations of the test compound or comparator and record the changes in contraction amplitude and kinetics.[24][25][26]

  • Data Analysis: Quantify the percentage change in sarcomere shortening from baseline to determine the compound's effect on myocardial contractility.

This technique allows for the direct measurement of ion channel currents in single cardiomyocytes, providing detailed insights into the compound's mechanism of action at the molecular level.[29][30][31][32][33]

Protocol:

  • Cell Preparation: Use isolated ventricular cardiomyocytes as described above.

  • Patch-Clamp Recording: Using a glass micropipette, form a high-resistance "giga-seal" with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of transmembrane ionic currents.[32][33]

  • Current Measurement: In voltage-clamp mode, apply specific voltage protocols to elicit and record key cardiac ion currents, such as the L-type calcium current (ICa,L) and various potassium currents.

  • Compound Application: After recording stable baseline currents, apply the test compound or comparator via the perfusion system and record any changes in the ion channel activity.

  • Data Analysis: Analyze the current traces to determine the percentage of inhibition or any change in the voltage-dependence or kinetics of the channels.

Conclusion

The validation of this compound as a potential anti-hypertensive agent requires a systematic and multi-tiered approach. As the active metabolite of a known non-selective beta-blocker, it holds significant therapeutic promise. The comparative framework and detailed experimental protocols outlined in this guide provide a robust foundation for its preclinical evaluation. By rigorously comparing its pharmacological profile to that of an established drug like Carteolol, researchers can generate the comprehensive data package necessary to advance this promising compound through the drug development pipeline. The evidence suggests that this metabolite is a potent beta-blocker, and the described validation pathway will be crucial in defining its full therapeutic potential.[1]

References

  • Abi Gerges, N., Stafford, A., Truong, K., Miron, Y., Winrow, B., Krause, B., Page, G., & Ghetti, A. (2022). Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes. Journal of Visualized Experiments, (186), e64394. [Link]

  • Abi Gerges, N., et al. (2022). Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes. JoVE. [Link]

  • Bopindolol. (2026). Grokipedia. [Link]

  • Takenaka, T., et al. (1985). Beta-blocking action of bopindolol, a new beta-blocker, and its active metabolites in open chest dogs. Arzneimittel-Forschung, 35(5), 803-808. [Link]

  • Huetteman, D. A., & Bogie, H. (2009). Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry. Methods in Molecular Biology, 573, 57-73. [Link]

  • Meneses, A., & Hong, E. (1997). Spontaneously Hypertensive Rats. Hypertension, 29(3), 856-857. [Link]

  • Aziz, Q., et al. (2019). Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells. Bio-protocol, 9(22), e3434. [Link]

  • Blood Pressure Telemetry Device Implantation in Rodents. (n.d.). Charles River. [Link]

  • Tips and Tricks for Successful Rat Telemetry Blood Pressure Recordings. (n.d.). ADInstruments. [Link]

  • da-Silva, A. A., & do-Carmo, J. M. (2010). Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats. Journal of the American Association for Laboratory Animal Science, 49(3), 374-377. [Link]

  • P. S, S., & S, S. (2023). SPONTANEOUSLY HYPERTENSION RAT MODELS - AN OVERVIEW. International Journal of Creative Research Thoughts, 11(2). [Link]

  • SHR(Spontaneous Hypertensive Rat). (n.d.). Inotiv. [Link]

  • Oh, J., et al. (2018). Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro. Methods in Molecular Biology, 1817, 91-103. [Link]

  • Pawłowski, M., et al. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 659. [Link]

  • Harron, D. W., Goa, K. L., & Langtry, H. D. (1991). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 41(1), 130-149. [Link]

  • Bopindolol Malonate Mechanism of Action. (2024). Patsnap Synapse. [Link]

  • Hsieh, N. K., et al. (2001). A Simple Versatile Method for Measuring Tail Cuff Systolic Blood Pressure in Conscious Rats. Clinical and Experimental Pharmacology and Physiology, 28(12), 1044-1048. [Link]

  • Wang, L., et al. (2016). Effects of telemetry implantation surgery on blood pressure and its underlying mechanism. Clinical and Experimental Hypertension, 38(6), 519-524. [Link]

  • Spontaneously hypertensive rat. (n.d.). Wikipedia. [Link]

  • Spontaneously Hypertensive Rat Model. (n.d.). Creative Bioarray. [Link]

  • Roth, G. M., Bader, D. M., & Pfaltzgraff, E. R. (2014). Isolation and Physiological Analysis of Mouse Cardiomyocytes. Journal of Visualized Experiments, (86), e51109. [Link]

  • Abi Gerges, N., et al. (2022). Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes. Journal of Visualized Experiments, (186). [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. (n.d.). Aragen Life Sciences. [Link]

  • Propranolol. (n.d.). Grokipedia. [Link]

  • Manual Whole-Cell Patch Clamp Assay For Screening NCE's Against Voltage Gated Ion-Channels. (2025). Outsourced Pharma. [Link]

  • Harrison, D. G., et al. (2023). Tail-Cuff Versus Radiotelemetry to Measure Blood Pressure in Mice and Rats. Hypertension, 80(12), 2452-2454. [Link]

  • Whole Cell Patch Clamp Protocol. (n.d.). protocols.io. [Link]

  • Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. (n.d.). Molecular Devices. [Link]

  • Nagatomo, T., et al. (1993). Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay. Japanese Journal of Pharmacology, 61(1), 15-22. [Link]

  • Swoap, S. J., et al. (2020). Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements. Journal of the American Association for Laboratory Animal Science, 59(4), 381-386. [Link]

  • Protocol for Blood Pressure Measurements. (n.d.). Visitech Systems. [Link]

  • Aortic Ring Assay. (2023). YouTube. [Link]

  • Experiments on isolated vascular rings. (2015). SlideShare. [Link]

  • Bishop, E., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Matrix Biology Plus, 6-7, 100024. [Link]

  • What is the mechanism of Carteolol Hydrochloride? (2024). Patsnap Synapse. [Link]

  • Tail Cuff Blood Pressure Determination. (2017). MMPC. [Link]

  • Propranolol. (n.d.). Wikipedia. [Link]

  • Moore, G. E., & O'Donnell, S. R. (1970). A potent beta-adrenoreceptor blocking drug: 4-(2-hydroxy-3-isopropylaminopropoxy)indole. Journal of Pharmacy and Pharmacology, 22(3), 180-188. [Link]

  • Bishop, E., et al. (2020). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Matrix Biology Plus, 6-7, 100024. [Link]

  • Brouwer, R. M., et al. (1989). Bopindolol: Czechoslovak experience with a new beta blocker in the treatment of hypertension. Cardiovascular Drugs and Therapy, 3(4), 571-577. [Link]

  • van den Meiracker, A. H., et al. (1988). Antihypertensive effect of bopindolol: a multi-centre study. European Journal of Clinical Pharmacology, 34(3), 239-243. [Link]

  • Nakagawa, Y., et al. (1984). Pharmacological Profile of a New Beta-Adrenoceptor Blocker, 4-[3-(tert-butylamino)-2-hydroxypropoxy]-N-methylisocarbostyril Hydrochloride (N-696). Arzneimittel-Forschung, 34(3), 257-264. [Link]

  • Gianelly, R. E., et al. (1969). Mechanism of action of beta-adrenergic receptor blocking agents in angina pectoris: comparison of action of propranolol with dexpropranolol and practolol. British Heart Journal, 31(4), 521-528. [Link]

  • Frithz, G., & Weiner, L. (1985). Acute and long-term antihypertensive effect of bopindolol--a nonselective beta-adrenergic blocker with ISA. European Journal of Clinical Pharmacology, 29(3), 281-285. [Link]

  • This compound. (n.d.). PubChem. [Link]

Sources

A Comparative Analysis of 18-502 and Atenolol on Cardiac Function: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of the experimental compound 18-502 and the well-established drug atenolol, focusing on their respective impacts on cardiac function. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product-to-product comparison. Instead, it offers a synthesized analysis grounded in experimental data, elucidating the mechanistic distinctions and their functional consequences. Our editorial approach is to provide a comprehensive, data-driven narrative that is both scientifically rigorous and practically insightful.

Introduction: Unveiling the Contenders

The landscape of cardiovascular therapeutics is continually evolving, with a persistent focus on refining the modulation of the sympathetic nervous system's influence on the heart. Beta-adrenergic receptor antagonists, or beta-blockers, remain a cornerstone of treatment for a multitude of cardiac pathologies. This guide focuses on a comparative analysis of two such agents: atenolol, a widely utilized cardioselective β1-adrenergic antagonist, and 18-502, the pharmacologically active metabolite of bopindolol, a non-selective beta-blocker. Understanding the nuances of their mechanisms and downstream effects is paramount for the rational design and application of future cardiovascular drugs.

Atenolol is a second-generation, β1-selective adrenergic antagonist.[1] Its primary therapeutic action is the competitive inhibition of β1-adrenergic receptors predominantly found in cardiac tissue.[1] This selectivity minimizes its effects on β2-receptors in the lungs and peripheral vasculature at lower doses, a key consideration in patients with respiratory conditions.[2] By blocking the effects of catecholamines like epinephrine and norepinephrine on the heart, atenolol reduces heart rate (negative chronotropy), decreases myocardial contractility (negative inotropy), and lowers blood pressure.[1] It is clinically approved for hypertension, angina pectoris, and acute myocardial infarction.[1]

18-502 is the principal active metabolite of the prodrug bopindolol.[3][4] Unlike atenolol, 18-502 is a non-selective beta-blocker, meaning it antagonizes both β1 and β2-adrenergic receptors with high affinity.[4] Emerging preclinical data suggest that 18-502 possesses unique cardioprotective properties beyond simple beta-blockade, including antioxidant effects.[5] A key finding is its significantly higher potency compared to other beta-blockers like propranolol and atenolol.[3]

Chemical and Pharmacological Profile

A fundamental understanding of the chemical structures and pharmacological parameters of 18-502 and atenolol is crucial for interpreting their differential effects on cardiac function.

Feature18-502Atenolol
Chemical Name 4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-indole4-(2-hydroxy-3-isopropylaminopropoxy)phenylacetamide
Chemical Structure See Figure 1See Figure 2
Class Non-selective β-adrenergic antagonistCardioselective β1-adrenergic antagonist
Mechanism of Action Competitive antagonist of β1 and β2-adrenergic receptors.[4]Competitive antagonist of β1-adrenergic receptors.[1]
Potency Significantly more potent than propranolol and atenolol.[3]Less potent than 18-502 and propranolol.[3]
Intrinsic Sympathomimetic Activity (ISA) Bopindolol (the parent drug) has ISA.None.[6]
Membrane Stabilizing Activity Bopindolol (the parent drug) has membrane-stabilizing activity.None.[7]

Figure 1: Chemical Structure of 18-502 (4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-indole)

Caption: 2D representation of 18-502.

Figure 2: Chemical Structure of Atenolol (4-(2-hydroxy-3-isopropylaminopropoxy)phenylacetamide)

Caption: 2D representation of Atenolol.

Comparative Effects on Cardiac Function: Experimental Evidence

The differential receptor selectivity and potency of 18-502 and atenolol translate into distinct effects on cardiac function. The following table summarizes key comparative findings from preclinical and clinical studies.

Cardiac ParameterEffect of 18-502Effect of AtenololComparative Insights
Heart Rate Significant decrease.[5]Significant decrease.[1][8]Both agents effectively reduce heart rate through β1-blockade. The higher potency of 18-502 may lead to a greater reduction at equivalent doses.
Blood Pressure Decrease.[3]Decrease.[1][7]Both are effective antihypertensives. Atenolol's effect is primarily due to reduced cardiac output and renin release.[9] 18-502's non-selective nature may also influence peripheral vascular resistance.
Myocardial Contractility Decrease.[5]Decrease.[1]A direct consequence of β1-receptor antagonism for both compounds.
Cardiac Output Expected to decrease.Decreased by 20-22% in hypertensive patients.[6][10]The reduction in heart rate and contractility leads to a decrease in cardiac output for both drugs.
Left Ventricular Ejection Fraction (LVEF) No direct data found.In patients with advanced heart failure, long-term treatment significantly improved LVEF compared to placebo.[11] In hypertensive patients with normal LV function, no change in LVEF was observed.[10]The impact on LVEF is context-dependent, with improvements noted in heart failure settings.
Myocardial Ischemia Attenuates ischemia-induced myocardial acidosis[3] and accelerates recovery of ischemic segment function after reperfusion.[5]Attenuates ischemia-induced myocardial acidosis.[3]Both show anti-ischemic properties. 18-502 demonstrates a superior cardioprotective effect against contractile dysfunction following reperfusion, potentially linked to its antioxidant properties.[5]

Signaling Pathways and Mechanistic Differences

The divergent clinical profiles of 18-502 and atenolol can be traced back to their interactions with different β-adrenergic receptor subtypes and their downstream signaling cascades.

cluster_atenolol Atenolol (Cardioselective) cluster_18502 18-502 (Non-selective) Atenolol Atenolol Beta1 β1 Receptor (Cardiac Muscle) Atenolol->Beta1 Blocks Gs_A Gs Protein AC_A Adenylyl Cyclase cAMP_A cAMP PKA_A PKA Ca_A Ca2+ Influx Effects_A Decreased Heart Rate Decreased Contractility 18502 18-502 Beta1_B β1 Receptor (Cardiac Muscle) 18502->Beta1_B Blocks Beta2_B β2 Receptor (Lungs, Vasculature) 18502->Beta2_B Blocks Effects_B1 Decreased Heart Rate Decreased Contractility Effects_B2 Potential Bronchoconstriction Peripheral Vasoconstriction

Caption: Differential receptor targets of Atenolol and 18-502.

Causality behind Experimental Choices: The choice between a selective and a non-selective beta-blocker is a critical decision in both clinical practice and preclinical research. While cardioselectivity, as seen with atenolol, is often preferred to avoid off-target effects like bronchospasm in susceptible individuals, non-selective agents like 18-502 may offer a more comprehensive blockade of the sympathetic nervous system.[12] Furthermore, the additional properties of 18-502, such as its antioxidant activity, may provide therapeutic benefits in specific pathological contexts like ischemia-reperfusion injury.[5]

Side Effect Profiles: A Consequence of Selectivity

The differing receptor selectivity of 18-502 and atenolol is a primary determinant of their side effect profiles.

Side Effect Category18-502 (inferred from non-selective beta-blockers)Atenolol
Cardiovascular Bradycardia, hypotension, cold extremities.[13]Bradycardia, hypotension, cold extremities, potential for heart failure.[13][14]
Respiratory Potential for bronchospasm, shortness of breath, wheezing.[15][16]Lower risk of bronchospasm at therapeutic doses compared to non-selective agents.[2]
Metabolic May mask symptoms of hypoglycemia and potentially worsen glucose control.[2]Can mask symptoms of hypoglycemia.[14]
Central Nervous System Fatigue, dizziness, sleep disturbances, depression.[16]Fatigue, dizziness, depression.[13]

Trustworthiness of Protocols: The assessment of side effects in preclinical models requires careful monitoring of physiological parameters and behavioral changes. Clinical trial protocols for beta-blockers mandate rigorous safety monitoring, including regular assessment of heart rate, blood pressure, and respiratory function, as well as patient-reported outcomes.[17]

Experimental Protocols for Comparative Assessment

To facilitate further research in this area, we provide detailed, self-validating protocols for key experimental assessments of cardiac function.

A. Preclinical Assessment of Cardiac Function using Echocardiography in Rats

This protocol is designed for the non-invasive assessment of cardiac structure and function in a rat model.

Start Start AnimalPrep Animal Preparation: Anesthetize rat (e.g., isoflurane). Shave chest area. Place in supine position on a heating pad. Start->AnimalPrep Imaging Echocardiographic Imaging: Apply ultrasound gel. Acquire parasternal long-axis (PLAX) and short-axis (SAX) views. AnimalPrep->Imaging MMode M-Mode Measurement (SAX view): Measure LV internal diameter at end-diastole (LVIDd) and end-systole (LVIDs). Measure LV posterior wall thickness (LVPW) and interventricular septal thickness (IVS). Imaging->MMode Doppler Doppler Measurement (Apical 4-chamber view): Assess mitral inflow for diastolic function (E/A ratio). Measure aortic outflow for cardiac output. MMode->Doppler Analysis Data Analysis: Calculate Left Ventricular Ejection Fraction (LVEF). Calculate Fractional Shortening (FS). Assess diastolic function parameters. Doppler->Analysis End End Analysis->End

Sources

A Comparative Guide to the Partial Agonist Activity of Bopindolol and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced pharmacology of beta-adrenergic receptor ligands is paramount. This guide provides an in-depth technical comparison of the partial agonist activity of bopindolol and its primary active metabolites, 18-502 and 20-785. We will delve into the experimental methodologies used to assess this activity, present available quantitative data for objective comparison, and explore the underlying signaling pathways.

The Significance of Partial Agonism in Beta-Blocker Therapy

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the management of cardiovascular diseases. While their primary mechanism involves blocking the effects of endogenous catecholamines like epinephrine and norepinephrine, a subset of these drugs also possesses "intrinsic sympathomimetic activity" (ISA). This phenomenon, also known as partial agonist activity (PAA), allows these compounds to elicit a submaximal response from the beta-adrenergic receptors they block. This dual action can be clinically advantageous, potentially mitigating some of the adverse effects associated with conventional beta-blockers, such as bradycardia and bronchoconstriction.

Bopindolol, a non-selective beta-blocker, is a prodrug that undergoes metabolism to form two active metabolites: 18-502 and 20-785. All three compounds exhibit beta-blocking properties and, importantly, possess intrinsic sympathomimetic activity. The long duration of action of bopindolol is largely attributed to the potent and sustained activity of its metabolites. This guide will dissect the partial agonist profiles of bopindolol and its metabolites, offering a comparative analysis grounded in experimental data.

Quantifying Partial Agonist Activity: A Methodological Overview

The assessment of partial agonism requires a multi-faceted approach, combining binding affinity studies with functional assays to determine both potency and efficacy.

Radioligand Binding Assays: Gauging Receptor Affinity

Radioligand binding assays are fundamental in determining the affinity of a compound for its receptor. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

For bopindolol and its metabolites, binding affinities at β1- and β2-adrenergic receptors have been determined using radioligands such as [3H]CGP12177 and [125I]iodocyanopindolol. These studies are crucial for understanding the potency with which these compounds occupy the receptor.

Functional Assays: Measuring the Agonist Response

While binding assays reveal affinity, they do not provide information about the functional consequences of that binding. To quantify partial agonist activity, functional assays are employed to measure the cellular response following receptor activation. For Gs-coupled receptors like the beta-adrenergic receptors, the most common downstream signaling event measured is the accumulation of cyclic adenosine monophosphate (cAMP).

The maximal effect (Emax) of a partial agonist is a critical parameter, representing the peak response achievable by that compound. It is typically expressed as a fraction or percentage of the maximal response produced by a full agonist, such as isoproterenol. A true partial agonist will have an Emax value significantly lower than that of a full agonist.

Comparative Pharmacological Profiles

The following tables summarize the available quantitative data for bopindolol and its metabolites, alongside other relevant beta-blockers for comparative purposes.

Table 1: Beta-Adrenergic Receptor Binding Affinities (pKi) and Antagonist Potency (pA2)

Compoundβ1-Adrenergic Receptorβ2-Adrenergic ReceptorReference(s)
Bopindolol -pKi: 7.70 ± 0.13
Metabolite 18-502 pKi: 9.53pKi: 9.48 / 8.07 ± 0.13
Metabolite 20-785 pA2: 7.44pA2: 7.58 / pKi: 8.20 ± 0.24
Propranolol --
Pindolol --

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater affinity/potency.

Table 2: Comparative Beta-Blocking Potency

CompoundPotency vs. Propranolol (Atria - β1)Potency vs. Propranolol (Trachea - β2)Reference(s)
Bopindolol 1.1 - 2.8 times more potent14.1 times more potent
Metabolite 18-502 34.7 - 38.0 times more potent29.0 times more potent
Metabolite 20-785 50% of propranolol's potency10% of propranolol's potency

Experimental Protocols

To provide a practical framework for researchers, we outline a detailed, step-by-step methodology for a cAMP accumulation assay, a standard procedure for assessing the functional activity of beta-adrenergic receptor ligands.

Protocol: In Vitro cAMP Accumulation Assay for Beta-Adrenergic Receptor Partial Agonists

1. Cell Culture and Preparation:

  • Culture a suitable cell line endogenously expressing or recombinantly overexpressing the human β1- or β2-adrenergic receptor (e.g., HEK293, CHO cells) in appropriate growth medium.

  • Seed cells into 96-well or 384-well microplates at a predetermined density and allow them to adhere and grow to a confluent monolayer.

2. Assay Procedure:

  • On the day of the assay, aspirate the growth medium and wash the cells with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • Prepare serial dilutions of the test compounds (bopindolol, 18-502, 20-785), a full agonist (e.g., isoproterenol), and a known partial agonist (e.g., pindolol) in the assay buffer.

  • Add the diluted compounds to the respective wells of the microplate. Include a vehicle control (buffer only).

  • Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor stimulation and cAMP accumulation.

3. cAMP Detection:

  • Following incubation, lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

  • Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

  • Generate concentration-response curves by plotting the cAMP concentration against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response model to determine the EC50 (potency) and Emax (maximal efficacy) for each compound.

  • Express the Emax of the partial agonists as a percentage of the maximal response induced by the full agonist, isoproterenol.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes described, the following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing partial agonism and the canonical beta-adrenergic receptor signaling pathway.

G cluster_workflow Experimental Workflow for Assessing Partial Agonism Cell Culture Cell Culture Cell Treatment Cell Treatment Cell Culture->Cell Treatment Compound Preparation Compound Preparation Compound Preparation->Cell Treatment cAMP Measurement cAMP Measurement Cell Treatment->cAMP Measurement Data Analysis Data Analysis cAMP Measurement->Data Analysis

Caption: A simplified workflow for the in vitro assessment of partial agonist activity.

G cluster_pathway Beta-Adrenergic Receptor Signaling Pathway Ligand Partial Agonist (e.g., Bopindolol) Receptor β-Adrenergic Receptor Ligand->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylates Substrates

Caption: The canonical Gs-coupled signaling cascade initiated by a partial agonist.

Conclusion and Future Directions

Bopindolol and its active metabolites, 18-502 and 20-785, are potent non-selective beta-blockers that possess intrinsic sympathomimetic activity. The available data on their binding affinities and antagonist potencies highlight the significant contribution of the metabolites to the overall pharmacological profile of bopindolol, with metabolite 18-502 being particularly potent.

While the presence of partial agonism is well-established, a significant area for future research is the precise quantification of the maximal efficacy (Emax) of bopindolol and its metabolites at both β1- and β2-adrenergic receptors. Such data would allow for a more definitive comparison with other beta-blockers possessing ISA, such as pindolol and acebutolol, and would provide a clearer understanding of their therapeutic potential and possible side-effect profiles.

Further investigation into the functional selectivity or "biased agonism" of these compounds could also yield valuable insights. It is possible that they may preferentially activate certain downstream signaling pathways over others, leading to a unique and potentially more desirable therapeutic outcome. The methodologies and frameworks presented in this guide provide a solid foundation for researchers to pursue these important lines of inquiry.

References

  • Nagatomo, T., et al. (1995). Beta-blocking potency and selectivity of bopindolol and its two metabolites for beta 1- and beta 2-adrenergic receptors as assessed by radioligand binding assay. General Pharmacology, 26(4), 743-747. [Link]

  • Tanaka, H., et al. (1987). [Beta-blocking actions and the partial agonist activity of bopindolol, a new beta-adrenoceptor antagonist, and its two metabolites]. Nihon Yakurigaku Zasshi, 90(5), 249-257. [Link]

  • O'Donnell, S. R., & Wanstall, J. C. (1980). Partial agonism and functional selectivity: a study on beta-adrenoceptor mediated effects in tracheal, cardiac and skeletal muscle. Journal of Pharmacy and Pharmacology, 32(7), 417-422. [Link]

  • Lipworth, B. J. (1996). Evaluation of partial beta-adrenoceptor agonist activity. General Pharmacology, 27(5), 711-716. [Link]

  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048-1061. [Link]

  • Halliday, J., et al. (1991). Intrinsic Activity: Partial Agonists and Partial Antagonists. Methods in Neurosciences, 5, 197-208. [Link]

  • Johnson, M. (2001). β-Agonist Intrinsic Efficacy: Measurement and Clinical Significance. American Journal of Respiratory and Critical Care Medicine, 164(6), 923-928. [Link]

  • Hosohata, Y., et al. (1994). The affinity of bopindolol and its two metabolites for a beta 2-adrenoceptor in the bovine mesenteric artery. Biological & Pharmaceutical Bulletin, 17(9), 1296-1298. [Link]

  • Stankovicova, T., & Kriska, M. (2019). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Molecules, 24(4), 685. [Link]

  • Frishman, W. H. (1982). Pharmacokinetic Comparison of Pindolol With Other Beta-Adrenoceptor-Blocking Agents. The American Heart Journal, 104(2 Pt 2), 503-510. [Link]

  • Tanaka, H., et al. (1988). Beta-blocking action of bopindolol, a new beta-blocker, and its active metabolites in open chest dogs. Arzneimittelforschung, 38(7), 924-928. [Link]

  • Nagatomo, T., et al. (2001). Bopindolol: pharmacological basis and clinical implications. Cardiovascular Drug Reviews, 19(1), 9-24. [Link]

  • Harron, D. W., & Shanks, R. G. (1991). Bopindolol. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy. Drugs, 41(1), 130-149. [Link]

  • Plotnick, G. D., et al. (1983). Intrinsic sympathomimetic activity of pindolol. Evidence for interaction with pretreatment sympathetic tone. The American Journal of Medicine, 74(4), 625-629. [Link]

  • Human Metabolome Database. (2021). Bopindolol (HMDB0015696). Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • van Zwieten, P. A., & Timmermans, P. B. (1983). Hemodynamic and beta-adrenergic receptor adaptations during long-term beta-adrenoceptor blockade. Studies with acebutolol, atenolol, pindolol, and propranolol in hypertensive patients. Hypertension, 5(5 Pt 2), I118-I124. [Link]

  • Aellig, W. H. (1982). Pharmacological experiments in healthy volunteers with bopindolol, a long-acting beta-adrenoceptor blocking drug with partial agonist activity. British Journal of Clinical Pharmacology, 13(Suppl 2), 227S-232S. [Link]

  • Taylor, S. H. (1983). Intrinsic sympathomimetic activity of beta-adrenoceptor blocking agents. The American Journal of Cardiology, 52(2), 104A-107A. [Link]

  • Schirger, A., et al. (1983). Pindolol--a new beta-adrenergic blocking agent with intrinsic sympathomimetic activity in the management of mild and moderate hypertension. Mayo Clinic Proceedings, 58(5), 315-318. [Link]

  • Plotnick, G. D., et al. (1983). Intrinsic sympathomimetic activity of pindolol. The American Journal of Medicine, 74(4), 625-629. [Link]

  • Nagatomo, T., et al. (1995). Alpha-1 and Beta-Adrenergic Receptor Blocking Potencies of Bopindolol and Its Two Metabolites (18-502 and 20-785) as Assessed by Radioligand Binding Assay Methods. General Pharmacology, 26(4), 743-747. [Link]

  • Jasper, J. R., et al. (1990). Amplification of cyclic AMP generation reveals agonistic effects of certain beta-adrenergic antagonists. The Journal of Pharmacology and Experimental Therapeutics, 254

Evaluating the Long-Term Effects of 18-502 in Comparison to Other Beta-Blockers: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the putative long-term effects of the novel beta-blocker 18-502 against established beta-adrenergic receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, proposes robust experimental frameworks for long-term evaluation, and explores the nuanced pharmacological properties that may differentiate these agents in a clinical setting.

Introduction: The Evolving Landscape of Beta-Blockers

Beta-adrenergic receptor antagonists, or beta-blockers, have been a cornerstone of cardiovascular medicine for decades. Their primary mechanism involves the competitive inhibition of catecholamines at β-adrenergic receptors, leading to reductions in heart rate, blood pressure, and cardiac contractility.[1][2][3] While the class effect of beta-blockade is well-established, the long-term consequences of individual agents can vary significantly. These differences are often attributable to ancillary properties such as receptor selectivity, intrinsic sympathomimetic activity (ISA), and more recently understood phenomena like biased agonism.[1][2][4]

The long-term use of beta-blockers has been associated with a range of both beneficial and adverse effects. While they are proven to reduce mortality in conditions like heart failure and post-myocardial infarction, chronic administration can lead to side effects such as fatigue, depression, and metabolic disturbances.[5][6][7][8][9] Therefore, the development of new beta-blockers with improved long-term safety and efficacy profiles remains a critical area of research.

This guide focuses on 18-502, the active metabolite of bopindolol, a non-selective beta-blocker.[10][11] Early data suggests that 18-502 is a highly potent beta-blocker.[10][12] This document aims to provide a comprehensive framework for evaluating its potential long-term effects in comparison to widely prescribed beta-blockers: the non-selective propranolol, the β1-selective metoprolol, and the third-generation carvedilol with its ancillary alpha-blocking and antioxidant properties.[2][13]

Pharmacological Profiles: A Head-to-Head Comparison

A thorough understanding of the pharmacological nuances of each agent is crucial for predicting and interpreting their long-term effects.

Feature18-502 (inferred from Bopindolol)PropranololMetoprololCarvedilol
Receptor Selectivity Non-selective (β1 and β2)[10][12]Non-selective (β1 and β2)[1]β1-selective ("cardioselective")[14][15]Non-selective (β1 and β2) with α1-blocking activity[1][2]
Intrinsic Sympathomimetic Activity (ISA) Partial agonist activity (inferred from bopindolol)None[1]NoneNone[16]
Biased Agonism UnknownInverse agonist at G-protein pathway, activates ERK 1/2[17]-Inverse agonist at G-protein pathway, β-arrestin biased agonist[4][18][19]
Ancillary Properties Potent antioxidant and membrane-stabilizing activity (inferred from bopindolol)[20]Membrane-stabilizing activity-Antioxidant properties[13]
Lipophilicity High (inferred from bopindolol)High[1]Moderate[1]High

Causality Behind Pharmacological Differences:

  • Receptor Selectivity: β1-selectivity, as seen with metoprolol, is intended to minimize side effects mediated by β2-receptor blockade, such as bronchoconstriction.[1] However, this selectivity is often dose-dependent.[2] The non-selectivity of 18-502, propranolol, and carvedilol can be advantageous in certain conditions but may increase the risk of specific side effects.

  • Biased Agonism: This refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. For instance, carvedilol's β-arrestin-biased agonism is thought to contribute to its cardioprotective effects, independent of G-protein-mediated signaling.[4][21] The biased agonism profile of 18-502 is a critical unknown that warrants investigation.

  • Ancillary Properties: The antioxidant properties of carvedilol and potentially 18-502 could offer additional long-term benefits by mitigating oxidative stress, a key contributor to cardiovascular disease progression.[13][20]

Experimental Framework for Long-Term Evaluation

To rigorously assess the long-term effects of 18-502, a multi-pronged approach encompassing both preclinical and clinical studies is necessary.

Preclinical Evaluation: Murine Models of Chronic Cardiovascular Disease

Rodent models are invaluable for dissecting the molecular and cellular effects of long-term drug administration.[22][23][24]

Experimental Workflow: Preclinical Evaluation

model1 Pressure Overload (TAC) vehicle Vehicle Control model1->vehicle model2 Myocardial Infarction (LAD Ligation) d18502 18-502 model2->d18502 model3 Spontaneously Hypertensive Rats (SHR) propranolol Propranolol model3->propranolol cardiac Cardiac Function & Remodeling (Echocardiography, Histology) vehicle->cardiac fibrosis Myocardial Fibrosis (Masson's Trichrome, Picrosirius Red) d18502->fibrosis metabolic Metabolic Parameters (Glucose, Lipids) propranolol->metabolic metoprolol Metoprolol cns CNS Effects (Behavioral Assays) metoprolol->cns carvedilol Carvedilol carvedilol->cardiac

Caption: Preclinical workflow for long-term beta-blocker evaluation.

Detailed Protocols:

Protocol 1: Pressure-Overload Induced Cardiac Hypertrophy and Fibrosis

  • Model Induction: Transverse aortic constriction (TAC) will be performed on adult male C57BL/6 mice to induce a chronic pressure overload on the left ventricle.[25]

  • Treatment: Two weeks post-TAC, mice will be randomized to receive daily treatment with vehicle, 18-502, propranolol, metoprolol, or carvedilol via oral gavage for 6 months. Doses will be titrated to achieve a similar reduction in heart rate across all beta-blocker groups.

  • Monitoring: Echocardiography will be performed monthly to assess cardiac function and remodeling.

  • Terminal Analysis: At 6 months, hearts will be harvested for histological analysis of cardiomyocyte hypertrophy (WGA staining) and fibrosis (Picrosirius Red and Masson's trichrome staining).[26] Gene and protein expression of fibrotic and hypertrophic markers will be quantified.

Protocol 2: Long-Term Effects on Metabolic Parameters

  • Model: Spontaneously hypertensive rats (SHR) will be used as a model of genetic hypertension and associated metabolic dysfunction.[25]

  • Treatment: SHR will be treated with the respective beta-blockers or vehicle for 6 months, starting at 12 weeks of age.

  • Analysis: Blood glucose, insulin, and lipid profiles will be measured at baseline and at the end of the treatment period. Glucose and insulin tolerance tests will be performed to assess insulin sensitivity.

Clinical Trial Design: A Framework for Evaluating Long-Term Outcomes

A well-designed clinical trial is the gold standard for assessing the long-term effects of a new therapeutic agent in humans.[27][28][29]

Experimental Workflow: Clinical Trial Design

cluster_arms Treatment Arms (24 months) cluster_endpoints Endpoints start Patient Population: Stable Chronic Heart Failure (HFrEF) randomization Randomization start->randomization arm1 18-502 randomization->arm1 arm2 Carvedilol (Active Comparator) randomization->arm2 followup Follow-up Assessments (3, 6, 12, 18, 24 months) arm1->followup arm2->followup primary Primary Endpoint: Time to Cardiovascular Death or HF Hospitalization followup->primary secondary Secondary Endpoints: - All-cause mortality - Change in LVEF - Quality of Life Scores - Incidence of Adverse Events followup->secondary

Caption: Proposed clinical trial design for long-term evaluation.

Protocol 3: A Randomized, Double-Blind, Active-Controlled, Multicenter Trial

  • Patient Population: Patients with stable, symptomatic chronic heart failure with reduced ejection fraction (HFrEF) (LVEF ≤ 40%) who are on optimal medical therapy.[30]

  • Trial Design: A non-inferiority design to compare the long-term efficacy and safety of 18-502 against carvedilol. A run-in period could be considered to ensure patient tolerance.[28]

  • Endpoints:

    • Primary Composite Endpoint: Time to first occurrence of cardiovascular death or hospitalization for worsening heart failure.

    • Key Secondary Endpoints: All-cause mortality, change in left ventricular ejection fraction (LVEF), changes in quality of life scores, and incidence of predefined adverse events (e.g., severe bradycardia, hypotension, bronchospasm, new-onset diabetes). Patient-centered outcomes should also be incorporated.[31]

  • Duration: A follow-up period of at least 24 months is necessary to capture long-term trends in efficacy and safety.

Comparative Data Summary (Hypothetical)

The following tables present hypothetical data based on the known properties of the comparator drugs and plausible outcomes for 18-502.

Table 1: Hypothetical Preclinical Outcomes in a Murine Model of Heart Failure

Parameter18-502PropranololMetoprololCarvedilol
Change in LVEF (%) +12+8+10+13
Reduction in Myocardial Fibrosis (%) 35202540
Change in Fasting Glucose (mg/dL) +5+15+8+3
Cognitive Function (Novel Object Recognition) No significant changeMild impairmentNo significant changeNo significant change

Table 2: Hypothetical Clinical Trial Outcomes in HFrEF Patients (24 months)

Outcome18-502Carvedilol
Primary Endpoint (CV Death or HF Hospitalization) 28%30%
All-Cause Mortality 15%16%
Incidence of Severe Dizziness (%) 1215
Incidence of New-Onset Diabetes (%) 54
Discontinuation due to Adverse Events (%) 1012

Discussion and Future Directions

The long-term evaluation of 18-502 requires a comprehensive assessment of its cardiovascular benefits against its potential side effect profile. Based on the preclinical profile of its parent compound, bopindolol, 18-502's potent beta-blockade and potential antioxidant effects could translate into significant cardioprotection.[20] The key differentiator will likely be its unique pharmacological signature, including its yet-to-be-determined biased agonism profile.

Signaling Pathways of Interest

cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway ligand Beta-Blocker receptor β-Adrenergic Receptor ligand->receptor gprotein Gs Protein receptor->gprotein Inhibition arrestin β-Arrestin receptor->arrestin Activation (Biased Agonists) ac Adenylyl Cyclase gprotein->ac camp cAMP ac->camp pka PKA camp->pka erk ERK1/2 arrestin->erk cardioprotection Cardioprotection erk->cardioprotection

Caption: Divergent signaling pathways of beta-blockers.

Future research should focus on elucidating the biased agonism of 18-502 at β1 and β2 receptors. This will provide crucial insights into its potential for activating cardioprotective pathways, similar to carvedilol, while minimizing the G-protein-mediated signaling that can be detrimental in the long term.[21] Furthermore, long-term studies should carefully monitor for central nervous system effects, given the lipophilicity of 18-502, which may be comparable to propranolol.[5][8]

References

  • 21 Side Effects of Beta-Blockers (Common, Serious, Long Term). eMedicineHealth. [Link]

  • The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. National Institutes of Health. [Link]

  • Beta blocker. Wikipedia. [Link]

  • Long-term (3-month) effects of a new beta-blocker (nebivolol) on cardiac performance in dilated cardiomyopathy. PubMed. [Link]

  • Side Effects of Propranolol to Be Aware of. Talkspace. [Link]

  • Common questions about carvedilol. NHS. [Link]

  • Long-term effects of carvedilol in idiopathic dilated cardiomyopathy with persistent left ventricular dysfunction despite chronic metoprolol. The Heart-Muscle Disease Study Group. PubMed. [Link]

  • Long-term beta-blocker use not always beneficial. UCI Health. [Link]

  • Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors. PubMed. [Link]

  • Propranolol: medicine for heart problems, anxiety and migraine. NHS. [Link]

  • Carvedilol oral tablet side effects: How to manage them. Medical News Today. [Link]

  • Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]

  • Beta-Blockers: Uses & Side Effects. Cleveland Clinic. [Link]

  • Biased agonism at β-adrenergic receptors. National Institutes of Health. [Link]

  • Metoprolol (oral route). Mayo Clinic. [Link]

  • A Pharmacological Primer of Biased Agonism. National Institutes of Health. [Link]

  • Nebivolol: Side Effects, Dosage, Uses, and More. Healthline. [Link]

  • Metoprolol Oral Tablet Side Effects and How to Manage Them. Healthline. [Link]

  • Bystolic (Nebivolol). HealthMatch. [Link]

  • What are the long-term effects of metoprolol (beta-blocker) therapy?. Dr.Oracle. [Link]

  • Nebivolol Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • Effects of long‐term treatment with carvedilol on myocardial blood flow in idiopathic dilated cardiomyopathy. National Institutes of Health. [Link]

  • Propranolol Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • Carvedilol Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research. PubMed. [Link]

  • Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research. National Institutes of Health. [Link]

  • Beta-blocking action of bopindolol, a new beta-blocker, and its active metabolites in open chest dogs. PubMed. [Link]

  • Metoprolol Side Effects: Common, Severe, Long Term. Drugs.com. [Link]

  • Propranolol (oral route). Mayo Clinic. [Link]

  • Nebivolol (oral route). Mayo Clinic. [Link]

  • Study questions long term beta blocker use for heart attack patients. BMJ Group. [Link]

  • Preclinical rodent models of cardiac fibrosis. Monash University. [Link]

  • New medicinal products for chronic heart failure: advances in clinical trial design and efficacy assessment. ResearchGate. [Link]

  • Propranolol: Side Effects, Uses, Dosage, and More. Healthline. [Link]

  • Ligand bias prevents class equality among beta-blockers. National Institutes of Health. [Link]

  • New medicinal products for chronic heart failure: advances in clinical trial design and efficacy assessment. SORA. [Link]

  • Alpha-1 and Beta-Adrenergic Receptor Blocking Potencies of Bopindolol and Its Two Metabolites (18-502 and 20-785) as Assessed by Radioligand Binding Assay Methods. PubMed. [Link]

  • Neuropsychiatric Consequences of Lipophilic Beta-Blockers. National Institutes of Health. [Link]

  • Beta blockers. Mayo Clinic. [Link]

  • Biased Agonism at the Angiotensin Receptor. American Heart Association Journals. [Link]

  • Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors. National Institutes of Health. [Link]

  • Metoprolol is Killing Me: Dangers of Metoprolol Side Effects. Hope Harbor Wellness. [Link]

  • KEGG DRUG: Bopindolol. KEGG. [Link]

  • Antioxidative Action of the .BETA.Adrenoceptor Antagonist Bopindolol and Its Metabolite 18-502. ResearchGate. [Link]

  • Morphological and Functional Characteristics of Animal Models of Myocardial Fibrosis Induced by Pressure Overload. PubMed Central. [Link]

  • Animal models for studying myocardial fibrosis. ResearchGate. [Link]

  • Improving Cardiovascular Drug and Device Development and Evidence Through Patient-Centered Research and Clinical Trials. American Heart Association Journals. [Link]

  • Clinical Trials in Cardiovascular Disease. National Center for Biotechnology Information. [Link]

  • Innovative Clinical Trial Designs for Precision Medicine in Heart Failure with Preserved Ejection Fraction. National Institutes of Health. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical compounds are paramount in upholding this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(2-hydroxy-3-tert-butylaminopropoxy)-2-methylindole, a compound structurally related to beta-blockers and indole derivatives. The procedures outlined below are synthesized from established safety data for analogous compounds and general best practices for laboratory chemical waste management.

Understanding the Compound and Associated Hazards
Core Principles of Disposal

The fundamental principle for the disposal of this compound is that it should be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash[3][4]. Improper disposal can lead to environmental contamination, as beta-blocker pharmaceutical residues have been detected in environmental waters due to their incomplete removal in wastewater treatment plants[5][6].

The recommended disposal method for this and similar chemical compounds is incineration by a licensed chemical destruction facility. This can be achieved by dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system[1][2].

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the disposal of this compound in various forms.

cluster_0 Waste Identification & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Identify Waste Identify Waste (Solid vs. Liquid, Contaminated Materials) Segregate Waste Segregate Waste (Keep away from incompatible materials) Identify Waste->Segregate Waste Select Container Select Appropriate Container (Leak-proof, Compatible Material) Segregate Waste->Select Container Label Container Label Container Clearly ('Hazardous Waste', Chemical Name, Hazards) Select Container->Label Container Store Safely Store in Designated Area (Cool, Dry, Well-Ventilated) Label Container->Store Safely Dispose via Professional Service Arrange for Professional Disposal (Licensed Waste Management Company) Store Safely->Dispose via Professional Service

Caption: A general workflow for the proper disposal of chemical waste.

Disposal Procedures for Different Waste Streams

The specific actions for disposal will depend on the form of the waste. The following decision tree illustrates the appropriate paths for various waste streams containing this compound.

Start Disposal Decision Point Unused Product Unused Product in Original Container Start->Unused Product Contaminated Labware Contaminated Labware (e.g., glassware, pipette tips) Start->Contaminated Labware Aqueous Solutions Aqueous Solutions Containing the Compound Start->Aqueous Solutions Non-Aqueous Solutions Non-Aqueous Solutions Containing the Compound Start->Non-Aqueous Solutions Gross Contamination Gross Contamination (e.g., Spills) Start->Gross Contamination Dispose as Hazardous Waste Dispose of as Hazardous Chemical Waste Unused Product->Dispose as Hazardous Waste Decontaminate Decontaminate Labware Contaminated Labware->Decontaminate Collect in Waste Container Collect in Appropriately Labeled Hazardous Waste Container Aqueous Solutions->Collect in Waste Container Non-Aqueous Solutions->Collect in Waste Container Gross Contamination->Dispose as Hazardous Waste Dispose of Decontaminated Labware Dispose of Decontaminated Labware as Normal Lab Waste Decontaminate->Dispose of Decontaminated Labware Collect in Waste Container->Dispose as Hazardous Waste

Caption: Decision tree for handling different waste streams of the compound.

1. Unused or Expired Solid Compound:

  • Container: Keep the compound in its original, tightly closed container[1][7].

  • Labeling: Ensure the original label is intact and legible. If not, create a new label clearly identifying the contents as "Hazardous Waste: this compound".

  • Storage: Store in a designated, locked-up chemical waste storage area that is cool and dark, away from incompatible materials like oxidizing agents[1].

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

2. Solutions Containing the Compound:

  • Segregation: Do not mix with other waste streams unless they are compatible.

  • Container: Use a dedicated, leak-proof, and chemically compatible waste container. The container must have a secure, tight-fitting cap[7].

  • Labeling: Label the container with "Hazardous Waste" and list all chemical constituents with their approximate concentrations.

  • Storage: Store the container in a designated satellite accumulation area within the laboratory, ensuring secondary containment to prevent spills[3].

  • Disposal: Once the container is full (no more than ¾ full), arrange for its collection by your institution's environmental health and safety office or a contracted waste disposal service[3].

3. Contaminated Labware and PPE:

  • Solid Waste: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a designated, labeled hazardous waste bag or container.

  • Sharps: Contaminated needles or other sharps must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.

  • Glassware: Heavily contaminated glassware should be disposed of as hazardous waste. For lightly contaminated glassware, a triple rinse with a suitable solvent can be performed. The rinsate must be collected and disposed of as hazardous liquid waste[2]. The cleaned glassware can then be washed and reused.

  • Disposal: All containers of contaminated solid waste should be sealed and disposed of through the hazardous waste management program.

Emergency Procedures: Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation. Remove all sources of ignition[2].

  • Personal Protection: Wear appropriate PPE, including a respirator if aerosols or dust are present.

  • Containment and Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it into a suitable container for disposal[8].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your institution's environmental health and safety department.

Waste TypeContainerDisposal Method
Solid Compound Original, labeled containerLicensed Chemical Incineration
Liquid Solutions Labeled, leak-proof waste containerLicensed Chemical Incineration
Contaminated Solids Labeled hazardous waste bag/containerLicensed Chemical Incineration
Contaminated Sharps Puncture-resistant sharps containerLicensed Chemical Incineration

By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific waste disposal guidelines and your environmental health and safety office for any additional requirements.

References

  • Safety Data Sheet Section 1: Identification Product identifier Product Name Carteolol Hydrochloride Ophthalmic So - MsdsDigital.com. (2015-05-19). [Link]

  • This compound | C16H24N2O2 | CID 152662. PubChem. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023-02-27). [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue College of Engineering. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025-03-21). [Link]

  • Laboratory chemical waste disposal guidelines - University of Otago. [Link]

  • Proper Hazardous Waste Disposal in a Laboratory Setting - MCF Environmental Services. (2023-04-11). [Link]

  • Laboratory Waste Disposal Handbook - University of Essex. [Link]

  • Analysis of Beta-Blockers in Environment - A Review - JSciMed Central. (2025-04-26). [Link]

  • The challenge of analyzing beta-blocker drugs in sludge and wastewater - ResearchGate. (2025-08-06). [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling, use, and disposal of 4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole, a compound whose structure suggests potent pharmacological activity. Our approach is grounded in the precautionary principle; in the absence of a complete toxicological profile, we treat the compound as potentially hazardous and bioactive.

The molecular structure, featuring a 2-methylindole nucleus and a tert-butylaminopropoxy side chain, is analogous to known beta-adrenergic antagonists (beta-blockers). This similarity is the cornerstone of our safety recommendations. Accidental absorption via inhalation, dermal contact, or ingestion could elicit unintended physiological effects, such as changes in heart rate and blood pressure. Therefore, the following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment and Risk Mitigation

Before any handling of the material, a thorough risk assessment is mandatory. The primary risks associated with this compound are derived from its presumed pharmacological activity and potential for irritation.

  • Pharmacological Hazard : The key risk is unintended beta-blockade from systemic absorption. Symptoms can include dizziness, fatigue, bradycardia (slow heart rate), and hypotension (low blood pressure).

  • Irritant Hazard : Like many complex organic molecules, this compound may cause irritation to the skin, eyes, and respiratory tract.

  • Unknown Long-Term Effects : As a research chemical, the full toxicological profile, including chronic effects, is likely unknown. All handling must assume the compound is potent.

To mitigate these risks, a multi-layered safety approach is required, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering and Administrative Controls
  • Designated Area : All handling of the solid compound should occur in a designated area, such as a chemical fume hood or a powder containment hood, to prevent the dispersal of dust.

  • Restricted Access : Only trained personnel authorized for the specific project should be allowed in the designated handling area.

  • Standard Operating Procedure (SOP) : A detailed, lab-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is critical for preventing exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Double-gloving with nitrile gloves.The outer glove provides primary protection, while the inner glove protects against contamination during doffing. Nitrile offers good resistance to a broad range of chemicals. Change gloves immediately if contamination is suspected.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects eyes from airborne particles (if handling powder) and splashes of solutions. Goggles are required when there is a significant splash risk.
Body Protection A fully buttoned laboratory coat with elastic cuffs.Prevents contamination of personal clothing. A chemically resistant apron should be worn over the lab coat if handling larger quantities or solutions.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Required when handling the solid compound outside of a certified containment hood to prevent inhalation of fine particles. A full risk assessment should determine if a higher level of respiratory protection is needed.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start_node Start: Task Assessment ppe_base Minimum PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses start_node->ppe_base Default decision_node decision_node process_node process_node end_node end_node q1 Handling Solid Powder? q2 Outside of Fume Hood? q1->q2 Yes q3 Splash Risk? q1->q3 No (Solution) q2->q3 No (In Hood) resp Add N95 Respirator q2->resp Yes goggles Use Chemical Goggles (instead of glasses) q3->goggles Yes final_ppe Final PPE Configuration q3->final_ppe No ppe_base->q1 resp->q3 goggles->final_ppe

Caption: PPE selection workflow for handling the target compound.

Step-by-Step Handling and Operational Plan

This section provides a procedural guide for the weighing and solubilization of the compound, which are common laboratory operations.

Protocol for Weighing Solid Compound
  • Preparation : Don all required PPE as determined by your risk assessment. Ensure the analytical balance is inside a chemical fume hood or powder containment hood.

  • Decontamination : Wipe down the balance and surrounding surfaces with 70% ethanol.

  • Tare Weighing Vessel : Place a clean, static-free weighing vessel on the balance and tare.

  • Aliquot Transfer : Using a clean spatula, carefully transfer the approximate amount of the compound into the weighing vessel. Avoid creating dust. Do not "tap" the spatula on the side of the vessel.

  • Final Weighing : Record the final weight.

  • Cleanup : Tightly cap the source container. Carefully clean the spatula and any contaminated surfaces using a solvent known to dissolve the compound (e.g., ethanol, DMSO), followed by a general cleaning agent. All cleaning wipes should be disposed of as hazardous waste.

Protocol for Solubilization
  • Solvent Addition : In the fume hood, add the desired solvent to the weighing vessel containing the pre-weighed compound.

  • Dissolution : Gently swirl or vortex the vessel to dissolve the compound completely. If necessary, sonication can be used. Ensure the vessel is capped during these steps to prevent aerosol generation.

  • Transfer : Once fully dissolved, the solution can be transferred to the final reaction or storage vessel.

The following diagram illustrates this operational workflow.

Handling_Workflow cluster_prep Preparation cluster_weighing Weighing Solid cluster_solubilization Solubilization cluster_cleanup Cleanup & Disposal prep_node prep_node action_node action_node waste_node waste_node end_node end_node prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 weigh1 Tare Vessel prep2->weigh1 weigh2 Transfer Compound weigh1->weigh2 weigh3 Record Weight weigh2->weigh3 solu1 Add Solvent weigh3->solu1 solu2 Dissolve (Vortex/Sonicate) solu1->solu2 clean1 Clean Equipment & Surfaces solu2->clean1 clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean3->end_node End of Process

Caption: Step-by-step workflow for weighing and solubilizing the compound.

Emergency Procedures and Disposal Plan

Emergency Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (or this guide) to the medical personnel.

Waste Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste : Contaminated gloves, wipes, weigh boats, and excess solid compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

  • Disposal Pathway : Follow all local, state, and federal regulations for the disposal of chemical waste. The waste containers must be collected by the institution's certified hazardous waste management provider. Never dispose of this chemical down the drain.

The diagram below outlines the waste stream management.

Disposal_Workflow source_node source_node waste_type_node waste_type_node container_node container_node final_disposal_node final_disposal_node source Contaminated Material (Gloves, Wipes, Solutions) q1 Solid or Liquid? source->q1 solid_waste Solid Waste (Gloves, plasticware, excess solid) q1->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinses) q1->liquid_waste Liquid solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Jug liquid_waste->liquid_container disposal_service Collection by Certified Waste Management solid_container->disposal_service liquid_container->disposal_service

Caption: Waste disposal pathway for contaminated materials.

By adhering to these rigorous safety and handling protocols, you can effectively minimize risk and ensure the integrity of your research while working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole
Reactant of Route 2
Reactant of Route 2
4-(2-Hydroxy-3-tert-butylaminopropoxy)-2-methylindole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。